Product packaging for MDA-19 4-hydroxybenzoyl metabolite(Cat. No.:)

MDA-19 4-hydroxybenzoyl metabolite

Cat. No.: B10830529
M. Wt: 365.4 g/mol
InChI Key: FULZFFYORKRVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MDA-19 4-hydroxybenzoyl metabolite is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23N3O3 B10830529 MDA-19 4-hydroxybenzoyl metabolite

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-(1-hexyl-2-hydroxyindol-3-yl)imino-4-hydroxybenzamide

InChI

InChI=1S/C21H23N3O3/c1-2-3-4-7-14-24-18-9-6-5-8-17(18)19(21(24)27)22-23-20(26)15-10-12-16(25)13-11-15/h5-6,8-13,25,27H,2-4,7,14H2,1H3

InChI Key

FULZFFYORKRVQL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=C(C=C3)O

Origin of Product

United States

Foundational & Exploratory

In Vitro Metabolism of MDA-19: A Technical Guide to the Formation of the 4-Hydroxybenzoyl Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of the synthetic cannabinoid MDA-19 (also known as BZO-HEXOXIZID), with a specific focus on the formation of its 4-hydroxybenzoyl metabolite. This document details the metabolic pathways, the cytochrome P450 enzymes involved, and the experimental protocols for studying these transformations.

Introduction

MDA-19 is a synthetic cannabinoid belonging to the "OXIZID" class, characterized by an isatin acyl hydrazone core.[1][2][3] Like many xenobiotics, MDA-19 undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[4][5] Understanding the metabolic fate of MDA-19 is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and for the identification of reliable biomarkers for exposure in toxicological screenings.[4][6] One of the key metabolic transformations is the hydroxylation of the benzoyl moiety, leading to the formation of the 4-hydroxybenzoyl metabolite. The existence of this metabolite is confirmed by the availability of an analytical reference standard.[7]

Metabolic Pathways of MDA-19 (BZO-HEXOXIZID)

The in vitro metabolism of MDA-19 is characterized by several biotransformations, with hydroxylation being a major pathway. The primary sites of metabolism are the N-alkyl (hexyl) chain and the phenyl group of the benzoyl moiety.[1][5]

Key Metabolic Reactions:

  • Hydroxylation: This is the most prominent metabolic reaction for MDA-19.

    • Phenyl Hydroxylation: Leads to the formation of mono- and di-hydroxylated metabolites on the benzoyl ring, including the 4-hydroxybenzoyl metabolite.[1][4]

    • N-Alkyl Chain Hydroxylation: Occurs at various positions on the hexyl chain.[1][8]

  • N-Dealkylation: Cleavage of the hexyl chain.[5][6]

  • Ketone Formation: Oxidation of hydroxylated metabolites on the alkyl chain.[5][6]

  • Glucuronidation: Phase II conjugation of hydroxylated metabolites.[6]

The formation of the 4-hydroxybenzoyl metabolite is a Phase I oxidative reaction catalyzed by specific CYP enzymes.

MDA19_Metabolism MDA19 MDA-19 (BZO-HEXOXIZID) Hydroxylation Phase I Metabolism (Oxidation) MDA19->Hydroxylation Metabolites Hydroxylated Metabolites Hydroxylation->Metabolites Hydroxybenzoyl 4-Hydroxybenzoyl Metabolite Metabolites->Hydroxybenzoyl Phenyl Hydroxylation Alkylhydroxyl N-Alkyl Hydroxylated Metabolites Metabolites->Alkylhydroxyl Alkyl Chain Hydroxylation PhaseII Phase II Metabolism (Glucuronidation) Hydroxybenzoyl->PhaseII FurtherOxidation Further Oxidation Alkylhydroxyl->FurtherOxidation Alkylhydroxyl->PhaseII Ketone Ketone Metabolites FurtherOxidation->Ketone Glucuronides Glucuronide Conjugates PhaseII->Glucuronides

Figure 1: Metabolic pathway of MDA-19.

Cytochrome P450 Enzymes Involved

In vitro studies have identified the primary cytochrome P450 enzymes responsible for the metabolism of OXIZID synthetic cannabinoids, including MDA-19.

Table 1: Key CYP Enzymes in MDA-19 Metabolism

Enzyme FamilySpecific IsoformsRole in Metabolism
CYP3A CYP3A4, CYP3A5Major contributors to the overall metabolism of OXIZIDs.[4]
CYP2C CYP2C9Significantly involved in the metabolic pathways of OXIZIDs.[4]

These enzymes are responsible for the initial oxidative transformations of MDA-19, including the hydroxylation of the benzoyl ring to form the 4-hydroxybenzoyl metabolite. The involvement of multiple CYP isoforms suggests a complex metabolic profile and potential for drug-drug interactions with inhibitors or inducers of these enzymes.[9][10]

Quantitative Analysis of Metabolite Formation

While qualitative studies have consistently identified hydroxylation as a major metabolic route for MDA-19, publicly available literature currently lacks specific quantitative data on the formation rates or relative abundance of the 4-hydroxybenzoyl metabolite compared to other metabolites. Studies on related OXIZID compounds indicate that the most abundant metabolites are typically those resulting from N-alkyl or phenyl hydroxylation.[1][4] However, without a dedicated quantitative analysis for MDA-19, the precise contribution of the 4-hydroxybenzoyl pathway to the overall metabolism remains to be elucidated.

Table 2: Summary of In Vitro Metabolism Findings for MDA-19 (BZO-HEXOXIZID)

Metabolite ClassSpecific Metabolites Identified (Qualitative)Quantitative Data
Phase I Metabolites Mono- and di-hydroxylated products on the N-alkyl chain and phenyl group (including 4-hydroxybenzoyl metabolite), N-dealkylated metabolites, Ketone metabolitesNot available in cited literature
Phase II Metabolites Glucuronide conjugates of hydroxylated metabolitesNot available in cited literature

Experimental Protocols

The following sections detail the methodologies for conducting in vitro metabolism studies of MDA-19.

In Vitro Incubation with Human Liver Microsomes (HLM)

This protocol is designed to identify Phase I metabolites of MDA-19.

Materials:

  • MDA-19 (BZO-HEXOXIZID)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Prepare a stock solution of MDA-19 in a suitable organic solvent (e.g., methanol or DMSO).

  • In a microcentrifuge tube, combine the HLM, phosphate buffer, and the MDA-19 stock solution. The final concentration of MDA-19 is typically in the range of 1-10 µM.

  • Pre-incubate the mixture at 37°C for approximately 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time, typically ranging from 60 to 180 minutes.[1][6]

  • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile.

  • Vortex the mixture and centrifuge to precipitate the proteins.

  • Transfer the supernatant to a new tube for analysis by LC-MS/MS.

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing MDA19_stock MDA-19 Stock Solution Preincubation Pre-incubate at 37°C MDA19_stock->Preincubation HLM_mix HLM, Buffer HLM_mix->Preincubation Add_NADPH Add NADPH Regenerating System Preincubation->Add_NADPH Incubate Incubate at 37°C (60-180 min) Add_NADPH->Incubate Add_ACN Add Cold Acetonitrile Incubate->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Figure 2: HLM incubation workflow.
Metabolite Identification using LC-HRMS

High-resolution mass spectrometry is essential for the accurate identification of metabolites.

Instrumentation:

  • Ultra-high-performance liquid chromatography (UHPLC) system

  • High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or QTOF)

Typical LC Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.6 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

Typical MS Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for detecting MDA-19 and its metabolites.

  • Scan Mode: Full scan for initial detection, followed by data-dependent MS/MS (dd-MS2) or parallel reaction monitoring (PRM) for structural elucidation of potential metabolites.

  • Resolution: Set to a high value (e.g., >70,000) to enable accurate mass measurements and elemental composition determination.

Data Analysis:

Metabolite identification is based on accurate mass measurements, isotopic patterns, and fragmentation patterns observed in the MS/MS spectra. Comparison with authentic reference standards, when available, is necessary for unequivocal identification. The differentiation of isomeric metabolites, such as various hydroxylated forms of MDA-19, presents a significant analytical challenge that requires high-efficiency chromatographic separation and detailed analysis of fragmentation spectra.[8][11]

Conclusion

The in vitro metabolism of MDA-19 is a complex process primarily driven by CYP3A4, CYP3A5, and CYP2C9, leading to a variety of metabolites. The formation of the 4-hydroxybenzoyl metabolite through phenyl hydroxylation is a key transformation. While qualitative data confirms the occurrence of this pathway, further quantitative studies are needed to determine its precise contribution to the overall metabolic clearance of MDA-19. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the metabolism of MDA-19 and other novel synthetic cannabinoids, aiding in the assessment of their pharmacological and toxicological profiles.

References

Identification of MDA-19 4-Hydroxybenzoyl Metabolite in Human Liver Microsomes: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for identifying and characterizing the 4-hydroxybenzoyl metabolite of MDA-19, a synthetic cannabinoid, using human liver microsomes (HLMs). The following sections detail the experimental protocols, from the in vitro incubation of MDA-19 with HLMs to the analytical techniques for metabolite detection and quantification. This document also presents illustrative quantitative data and visual representations of the metabolic pathway and experimental workflow to facilitate a deeper understanding of the processes involved.

Introduction

MDA-19 (BZO-HEXOXIZID) is a synthetic cannabinoid that acts as a potent agonist for the cannabinoid receptor CB2.[1] Like many xenobiotics, MDA-19 undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[2][3] Understanding the metabolic fate of MDA-19 is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and toxicological properties. In vitro studies using human liver microsomes are a standard approach to investigate phase I and phase II metabolism of drug candidates.[4][5][6]

This guide focuses on the identification of a specific phase I metabolite, the 4-hydroxybenzoyl metabolite of MDA-19. This hydroxylation occurs on the benzoyl moiety of the parent molecule and represents a key metabolic pathway.

Metabolic Pathway of MDA-19

The primary metabolic transformation discussed in this guide is the hydroxylation of the benzoyl group of MDA-19, leading to the formation of the 4-hydroxybenzoyl metabolite. This reaction is catalyzed by cytochrome P450 enzymes.[7][8]

MDA19_Metabolism MDA19 MDA-19 Metabolite MDA-19 4-hydroxybenzoyl metabolite MDA19->Metabolite Hydroxylation CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C9) CYP450->Metabolite

Figure 1: Metabolic conversion of MDA-19.

Experimental Protocols

In Vitro Incubation with Human Liver Microsomes

This protocol describes the incubation of MDA-19 with pooled human liver microsomes to generate its metabolites.

Materials:

  • MDA-19

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ice-cold)

  • Internal Standard (e.g., a structurally similar compound not found in the matrix)

Procedure:

  • Preparation of Incubation Mixture:

    • On ice, prepare a sufficient volume of incubation mixture containing 0.1 M phosphate buffer (pH 7.4) and human liver microsomes to a final concentration of 0.5 mg/mL.

  • Pre-incubation:

    • Add MDA-19 to the incubation mixture to achieve the desired final concentrations (e.g., for kinetic studies, a range of 0.1 to 50 µM is typical).

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction:

    • Terminate the reaction at each time point by adding two volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate the microsomal proteins.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis for Metabolite Identification and Quantification

This section outlines a general Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of the 4-hydroxybenzoyl metabolite of MDA-19.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions (Illustrative):

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, re-equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions (Illustrative):

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Source Temperature 500°C
MRM Transitions
MDA-19Precursor Ion > Product Ion (Hypothetical)
4-hydroxybenzoylPrecursor Ion > Product Ion (Hypothetical)
Internal StandardPrecursor Ion > Product Ion

Data Presentation

The following tables present illustrative quantitative data for the formation of the 4-hydroxybenzoyl metabolite of MDA-19 in human liver microsomes.

Table 1: Formation of 4-hydroxybenzoyl MDA-19 over Time

Incubation Time (minutes)Concentration of 4-hydroxybenzoyl MDA-19 (nM)
00
512.5
1535.2
3068.9
60125.4
Initial MDA-19 concentration: 10 µM

Table 2: Michaelis-Menten Kinetic Parameters for the Formation of 4-hydroxybenzoyl MDA-19

Kinetic ParameterValue
Km 5.8 µM
Vmax 4.5 pmol/min/mg protein
CLint 0.78 µL/min/mg protein
CLint (Intrinsic Clearance) = Vmax / Km

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the identification of the MDA-19 4-hydroxybenzoyl metabolite.

Workflow cluster_incubation In Vitro Incubation cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis a Prepare Incubation Mix (HLM, Buffer) b Add MDA-19 a->b c Pre-incubate at 37°C b->c d Initiate with NADPH c->d e Incubate at 37°C d->e f Terminate Reaction (Acetonitrile + IS) e->f g Vortex & Centrifuge f->g h Collect Supernatant g->h i Inject Sample h->i j Chromatographic Separation i->j k Mass Spectrometric Detection j->k l Data Analysis k->l

Figure 2: Experimental workflow diagram.

Conclusion

This technical guide provides a foundational framework for the identification and characterization of the 4-hydroxybenzoyl metabolite of MDA-19 using human liver microsomes. The detailed protocols and illustrative data serve as a valuable resource for researchers in drug metabolism and related fields. The application of these methods will contribute to a more comprehensive understanding of the metabolic profile of MDA-19, which is essential for its preclinical and clinical development. Further studies would be required to identify the specific CYP450 isozymes responsible for this metabolic transformation.

References

Predicted Pharmacological Activity of MDA-19 4-hydroxybenzoyl metabolite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 2025

Abstract

MDA-19, a synthetic cannabinoid, has been the subject of research for its potential therapeutic applications. Following administration, MDA-19 is metabolized in the body, giving rise to various derivatives. One such derivative is the 4-hydroxybenzoyl metabolite. This technical guide aims to provide a comprehensive overview of the predicted pharmacological activity of this specific metabolite. However, a thorough review of existing scientific literature reveals a significant gap in the quantitative characterization of the MDA-19 4-hydroxybenzoyl metabolite. While the parent compound, MDA-19, has been studied for its cannabinoid receptor activity, specific binding affinity and functional activity data for its 4-hydroxybenzoyl metabolite are not currently available in the public domain. This document will, therefore, focus on the known metabolic pathways of MDA-19, the established pharmacology of the parent compound, and infer the predicted activity of the 4-hydroxybenzoyl metabolite based on structure-activity relationships of similar compounds.

Introduction to MDA-19 and its Metabolism

MDA-19, also known as BZO-HEXOXIZID, is a synthetic cannabinoid that has been investigated for its selective agonist activity at the cannabinoid type 2 (CB2) receptor.[1] Like many pharmaceutical compounds, MDA-19 undergoes extensive metabolism in the body, primarily through oxidative processes mediated by cytochrome P450 enzymes.

Metabolic studies of MDA-19 and structurally related synthetic cannabinoids have identified two primary sites for hydroxylation: the N-hexyl chain and the benzoyl moiety.[2] The formation of the this compound is a result of hydroxylation on the phenyl ring of the benzoyl group. This metabolic transformation is a common pathway for many drugs containing aromatic rings and can significantly alter the pharmacological profile of the parent compound. The presence of this metabolite as a commercially available analytical reference standard underscores its importance in forensic and research applications.[3]

Predicted Pharmacological Activity of the 4-hydroxybenzoyl Metabolite

In the absence of direct empirical data, the pharmacological activity of the this compound can be predicted by considering the structure-activity relationships (SAR) of cannabinoids and the influence of a phenolic hydroxyl group.

2.1. Predicted Cannabinoid Receptor Binding Affinity

The addition of a hydroxyl group to the benzoyl ring is likely to influence the binding affinity of the molecule for the cannabinoid receptors (CB1 and CB2). The introduction of a polar hydroxyl group can either increase or decrease binding affinity depending on its position and the specific interactions it forms within the receptor's binding pocket.

For many cannabinoid ligands, interactions with key amino acid residues in the CB1 and CB2 receptors are crucial for high-affinity binding. A hydroxyl group can act as a hydrogen bond donor and acceptor, potentially forming new hydrogen bonds with residues in the binding pocket. If the 4-position of the benzoyl ring is oriented within the binding pocket in a way that allows for favorable hydrogen bonding, an increase in affinity could be expected. Conversely, if the hydroxyl group introduces steric hindrance or unfavorable electrostatic interactions, a decrease in affinity may occur.

2.2. Predicted Functional Activity

The functional activity of the 4-hydroxybenzoyl metabolite (i.e., whether it acts as an agonist, antagonist, or inverse agonist) is also challenging to predict without experimental data. The parent compound, MDA-19, exhibits agonist activity at both CB1 and CB2 receptors, although with a preference for CB2.[4]

The addition of a hydroxyl group could modulate this activity. In some classes of synthetic cannabinoids, hydroxylation has been shown to retain or even enhance agonist activity.[5] The electronic and steric changes introduced by the hydroxyl group can affect the conformational changes in the receptor that are necessary for G-protein coupling and downstream signaling.

Data Presentation

As of the latest literature review, no quantitative pharmacological data (e.g., Ki, EC50, Emax) for the this compound has been published. The following tables are presented as templates to be populated once such data becomes available.

Table 1: Predicted Cannabinoid Receptor Binding Affinities of this compound

CompoundReceptorBinding Affinity (Ki, nM)
This compoundHuman CB1Data Not Available
This compoundHuman CB2Data Not Available
This compoundRat CB1Data Not Available
This compoundRat CB2Data Not Available

Table 2: Predicted Functional Activity of this compound at Cannabinoid Receptors

CompoundReceptorAssay TypePotency (EC50, nM)Efficacy (Emax, %)
This compoundHuman CB1[35S]GTPγSData Not AvailableData Not Available
This compoundHuman CB2[35S]GTPγSData Not AvailableData Not Available
This compoundRat CB1[35S]GTPγSData Not AvailableData Not Available
This compoundRat CB2[35S]GTPγSData Not AvailableData Not Available

Experimental Protocols

Detailed experimental protocols for determining the pharmacological activity of the this compound would follow established methodologies for cannabinoid receptor research. The following are generalized protocols that would be adapted for this specific compound.

4.1. Radioligand Binding Assays

This experiment would be conducted to determine the binding affinity (Ki) of the metabolite for CB1 and CB2 receptors.

  • Cell Culture and Membrane Preparation: HEK-293 cells stably expressing human or rat CB1 or CB2 receptors would be cultured and harvested. Cell membranes would be prepared by homogenization and centrifugation.

  • Binding Assay: Competition binding assays would be performed using a known radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940). Varying concentrations of the this compound would be incubated with the cell membranes and the radioligand.

  • Data Analysis: The amount of bound radioligand would be measured using liquid scintillation counting. The IC50 value (the concentration of the metabolite that inhibits 50% of the specific binding of the radioligand) would be determined and converted to a Ki value using the Cheng-Prusoff equation.

4.2. [35S]GTPγS Functional Assays

This assay would be used to determine the functional activity (potency, EC50, and efficacy, Emax) of the metabolite as an agonist or inverse agonist.

  • Membrane Preparation: As described in the binding assay protocol.

  • Assay Procedure: Cell membranes would be incubated with varying concentrations of the this compound in the presence of [35S]GTPγS.

  • Data Analysis: The amount of [35S]GTPγS bound to the G-proteins would be measured. The data would be analyzed using non-linear regression to determine the EC50 and Emax values.

Mandatory Visualization

The following diagrams illustrate the predicted metabolic pathway of MDA-19 and a general experimental workflow for pharmacological characterization.

cluster_legend Legend MDA19 MDA-19 CYP450 Cytochrome P450 Enzymes MDA19->CYP450 Metabolism Metabolite This compound CYP450->Metabolite Hydroxylation Parent_Compound Parent Compound Metabolite_Node Metabolite Enzyme Enzyme

Caption: Predicted Metabolic Pathway of MDA-19 to its 4-hydroxybenzoyl metabolite.

Start MDA-19 4-hydroxybenzoyl metabolite sample Binding Radioligand Binding Assay Start->Binding Functional [35S]GTPγS Functional Assay Start->Functional Data_Analysis Data Analysis Binding->Data_Analysis Functional->Data_Analysis Ki Determine Ki values Data_Analysis->Ki EC50_Emax Determine EC50 and Emax values Data_Analysis->EC50_Emax

Caption: General Experimental Workflow for Pharmacological Characterization.

Conclusion and Future Directions

The this compound is an important analyte for forensic and research purposes. However, there is a clear lack of published data on its pharmacological activity. Based on SAR principles, it is predicted that the addition of a 4-hydroxy group to the benzoyl moiety will modulate the cannabinoid receptor binding and functional activity of the parent compound, MDA-19.

Future research should focus on the synthesis and in-depth pharmacological characterization of this metabolite. Determining its binding affinities and functional activities at CB1 and CB2 receptors is crucial for a comprehensive understanding of the overall pharmacological profile of MDA-19 and for interpreting toxicological findings. Such studies will provide valuable data for the scientific and drug development communities.

References

The Role of Cytochrome P450 Enzymes in the Formation of MDA-19 4-Hydroxybenzoyl Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding and methodologies for investigating the role of cytochrome P450 (CYP) enzymes in the formation of the 4-hydroxybenzoyl metabolite of MDA-19, a synthetic cannabinoid. While specific data on the metabolism of MDA-19 to its 4-hydroxybenzoyl derivative is not yet available in the public domain, this document outlines the established experimental protocols and theoretical frameworks used to elucidate the metabolic pathways of similar compounds. It is intended to serve as a foundational resource for researchers initiating studies in this area.

Introduction

MDA-19 is a synthetic cannabinoid that has been identified in the recreational drug market. Like other synthetic cannabinoids, MDA-19 is extensively metabolized in the body, primarily by the cytochrome P450 (CYP) superfamily of enzymes. One of the expected metabolic pathways is the hydroxylation of the benzoyl moiety, leading to the formation of 4-hydroxybenzoyl-MDA-19. Understanding the specific CYP isoforms responsible for this metabolic step is crucial for several reasons:

  • Predicting Drug-Drug Interactions: Co-administration of MDA-19 with other drugs that are substrates, inhibitors, or inducers of the same CYP enzymes could lead to altered pharmacokinetics and potentially adverse effects.

  • Understanding Pharmacogenomic Variability: Genetic polymorphisms in CYP genes can lead to inter-individual differences in metabolic capacity, affecting the efficacy and toxicity of MDA-19.

  • Developing Analytical Methods: Knowledge of the metabolic pathways is essential for developing robust analytical methods to detect MDA-19 and its metabolites in biological samples for forensic and clinical purposes.

This guide will detail the standard in vitro experimental approaches to identify the CYP enzymes involved in MDA-19 4-hydroxybenzoyl formation and to characterize the kinetics of this reaction.

Proposed Metabolic Pathway of MDA-19 to 4-Hydroxybenzoyl Metabolite

The formation of the 4-hydroxybenzoyl metabolite of MDA-19 is a phase I metabolic reaction, specifically an aromatic hydroxylation. This reaction is catalyzed by CYP enzymes, which introduce a hydroxyl group onto the benzoyl ring of the MDA-19 molecule.

MDA-19 Metabolism MDA19 MDA-19 Metabolite 4-Hydroxybenzoyl-MDA-19 MDA19->Metabolite Aromatic Hydroxylation CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C9) CYP450->Metabolite

Figure 1: Proposed metabolic pathway of MDA-19 to its 4-hydroxybenzoyl metabolite.

Experimental Protocols for Identifying Responsible CYP Isoforms

The following protocols are standard in vitro methods used to identify the specific CYP enzymes responsible for the metabolism of a compound.

In Vitro Incubation with Human Liver Microsomes (HLMs)

HLMs contain a mixture of CYP enzymes and are a reliable model for predicting in vivo metabolism.

Objective: To determine if HLMs can metabolize MDA-19 to its 4-hydroxybenzoyl metabolite and to obtain preliminary kinetic data.

Materials:

  • MDA-19

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of MDA-19 in a suitable solvent (e.g., DMSO, Methanol).

  • In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and HLMs.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding MDA-19 to the mixture.

  • Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold ACN.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the presence of the 4-hydroxybenzoyl-MDA-19 metabolite using a validated LC-MS/MS method.

Reaction Phenotyping with Recombinant Human CYP Enzymes

This method uses individual, recombinantly expressed CYP isoforms to pinpoint which specific enzymes are capable of metabolizing the drug.

Objective: To identify the specific CYP isoform(s) responsible for the formation of 4-hydroxybenzoyl-MDA-19.

Materials:

  • MDA-19

  • Recombinant human CYP enzymes (e.g., CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4, CYP3A5)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • LC-MS/MS system

Procedure:

  • Follow the same procedure as for HLM incubation, but replace the HLMs with individual recombinant CYP enzymes.

  • Incubate MDA-19 with each CYP isoform separately.

  • Analyze the formation of the 4-hydroxybenzoyl metabolite for each reaction.

  • The isoform(s) that produce the metabolite are identified as potential contributors to its formation in vivo.

Chemical Inhibition Studies in HLMs

Selective chemical inhibitors of specific CYP isoforms are used to confirm the involvement of those enzymes in the metabolism of the drug in a more complex system like HLMs.

Objective: To confirm the contribution of specific CYP isoforms to the formation of 4-hydroxybenzoyl-MDA-19 in HLMs.

Materials:

  • MDA-19

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system

  • Selective CYP inhibitors (see Table 1)

  • Phosphate buffer (pH 7.4)

  • LC-MS/MS system

Procedure:

  • Follow the HLM incubation protocol.

  • Prior to the addition of MDA-19, add a selective CYP inhibitor to the incubation mixture.

  • A control reaction without the inhibitor should be run in parallel.

  • Compare the rate of metabolite formation in the presence and absence of the inhibitor.

  • A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

Table 1: Commonly Used Selective CYP Inhibitors

CYP IsoformSelective Inhibitor
CYP1A2Furafylline
CYP2A6Tranylcypromine
CYP2B6Ticlopidine
CYP2C8Montelukast
CYP2C9Sulfaphenazole
CYP2C19Ticlopidine, Omeprazole
CYP2D6Quinidine
CYP3A4/5Ketoconazole

Quantitative Data Presentation

Once experimental data is generated, it should be summarized in clear, structured tables for easy comparison and interpretation.

Table 2: Michaelis-Menten Kinetic Parameters for 4-Hydroxybenzoyl-MDA-19 Formation (Example)

Enzyme SourceKm (µM)Vmax (pmol/min/mg protein or pmol/min/pmol CYP)Intrinsic Clearance (CLint) (µL/min/mg protein or µL/min/pmol CYP)
Human Liver Microsomes
Recombinant CYP3A4
Recombinant CYP2C9
Other active CYPs

Table 3: Inhibition of 4-Hydroxybenzoyl-MDA-19 Formation in Human Liver Microsomes (Example)

InhibitorTarget CYPInhibitor Concentration (µM)% Inhibition of Metabolite Formation
KetoconazoleCYP3A4/51
SulfaphenazoleCYP2C910
QuinidineCYP2D61
Other inhibitors

Visualization of Experimental Workflow

A clear workflow diagram is essential for outlining the experimental strategy.

Experimental Workflow cluster_0 Initial Screening cluster_1 CYP Isoform Identification cluster_2 Kinetic Analysis HLM_incubation Incubation of MDA-19 with Human Liver Microsomes Metabolite_ID Metabolite Identification (LC-MS/MS) HLM_incubation->Metabolite_ID Recombinant_CYP Incubation with Recombinant CYP Isoforms Metabolite_ID->Recombinant_CYP Chemical_Inhibition Chemical Inhibition Studies in HLMs Metabolite_ID->Chemical_Inhibition Kinetic_rCYP Determine Km and Vmax with active rCYPs Recombinant_CYP->Kinetic_rCYP Kinetic_HLM Determine Km and Vmax in HLMs Chemical_Inhibition->Kinetic_HLM

Discovery and Analysis of MDA-19 Metabolites in Forensic Casework: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDA-19, also known by its systematic name BZO-HEXOXIZID, is a synthetic cannabinoid that has emerged on the new psychoactive substances (NPS) market.[1] Originally developed for its potential therapeutic properties as a selective cannabinoid receptor 2 (CB2) agonist, its presence in forensic casework necessitates a thorough understanding of its metabolic fate for accurate identification in toxicological screenings.[1] This technical guide provides an in-depth overview of the discovery of MDA-19 metabolites, focusing on data from in vitro studies and their confirmation in authentic forensic samples. It details the experimental protocols for their detection and summarizes the current knowledge on their biotransformation, providing a critical resource for forensic toxicologists, researchers, and drug development professionals.

Metabolic Pathways of MDA-19 (BZO-HEXOXIZID)

In vitro studies utilizing human liver microsomes (HLMs) have been instrumental in elucidating the primary metabolic pathways of MDA-19. These studies consistently indicate that the metabolism of MDA-19 is extensive and primarily involves Phase I oxidation reactions.[1][2] The major metabolic transformations observed are:

  • N-Alkyl Hydroxylation: The hexyl chain attached to the indolinone core is a primary site for hydroxylation. This can occur at various positions along the alkyl chain, leading to the formation of several mono-hydroxylated isomers.[1][2]

  • Phenyl Hydroxylation: The benzoyl group is also susceptible to hydroxylation, resulting in phenolic metabolites.[1][2]

  • Oxidation to Ketone and Carboxylate: Further oxidation of hydroxylated metabolites can lead to the formation of ketones and carboxylic acids.[2]

  • Amide Hydrolysis: Cleavage of the amide bond is another identified metabolic route.[2]

  • N-Dealkylation: Removal of the N-hexyl group has also been observed as a metabolic pathway.[2]

These in vitro findings have been corroborated by the analysis of authentic urine samples from individuals who have used MDA-19. In these forensic samples, the parent drug, along with its N-alkyl and phenyl mono-hydroxylated metabolites, have been identified as suitable urinary biomarkers.[1][2] Notably, the mono-hydroxylated metabolites are often detected at higher concentrations than the parent compound, highlighting their importance in forensic toxicological analysis.[3]

Metabolic Pathway of MDA-19

MDA19_Metabolism Figure 1: Proposed Metabolic Pathway of MDA-19 (BZO-HEXOXIZID) cluster_phase1 Phase I Metabolism MDA19 MDA-19 (BZO-HEXOXIZID) N_Alkyl_Hydroxylation N-Alkyl Hydroxylation (Multiple Isomers) MDA19->N_Alkyl_Hydroxylation CYP450 Phenyl_Hydroxylation Phenyl Hydroxylation MDA19->Phenyl_Hydroxylation CYP450 Amide_Hydrolysis Amide Hydrolysis MDA19->Amide_Hydrolysis N_Dealkylation N-Dealkylation MDA19->N_Dealkylation Oxidation Further Oxidation N_Alkyl_Hydroxylation->Oxidation Phenyl_Hydroxylation->Oxidation Ketone Ketone Metabolite Oxidation->Ketone Carboxylic_Acid Carboxylic Acid Metabolite Oxidation->Carboxylic_Acid Analytical_Workflow Figure 2: Analytical Workflow for MDA-19 Metabolite Identification cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Enzymatic_Hydrolysis Enzymatic Hydrolysis (for glucuronidated metabolites) Urine_Sample->Enzymatic_Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Enzymatic_Hydrolysis->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration LC_Separation LC Separation (e.g., C18 column) Concentration->LC_Separation MS_Detection High-Resolution MS (e.g., QTOF) LC_Separation->MS_Detection Data_Analysis Data Analysis (Metabolite Identification) MS_Detection->Data_Analysis

References

Unveiling a Potential Key Player: Initial Characterization of the MDA-19 4-hydroxybenzoyl Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDA-19, also known as BZO-HEXOXIZID, is a potent and selective synthetic agonist for the cannabinoid receptor 2 (CB2), which has been investigated for its therapeutic potential, particularly in the context of neuropathic pain.[1][2] Like many synthetic cannabinoids, MDA-19 undergoes extensive metabolism in the body, leading to the formation of various metabolites. Understanding the pharmacological activity of these metabolites is crucial for a comprehensive assessment of the parent compound's efficacy and safety profile. One such potential metabolite is the MDA-19 4-hydroxybenzoyl metabolite.[3]

This technical guide provides an initial characterization of the this compound. Due to a lack of published specific experimental data on this particular metabolite, this document will focus on the known characteristics of the parent compound MDA-19, the physicochemical properties of the 4-hydroxybenzoyl metabolite, and the established experimental workflows for the comprehensive characterization of such metabolites.

Physicochemical Properties of MDA-19 and its 4-hydroxybenzoyl Metabolite

A summary of the known physicochemical properties of MDA-19 and its potential 4-hydroxybenzoyl metabolite is presented below.

PropertyMDA-19 (Parent Compound)This compound
Formal Name (3Z)-N'-(1-hexyl-2-oxoindolin-3-ylidene)benzohydrazide(Z)-N'-(1-hexyl-2-oxoindolin-3-ylidene)-4-hydroxybenzohydrazide[3]
Synonyms BZO-HEXOXIZID[2]-
Molecular Formula C₂₁H₂₃N₃O₂[1]C₂₁H₂₃N₃O₃[3]
Formula Weight 349.4 g/mol [1]365.4 g/mol [3]
Solubility Not explicitly found in search results.DMF: 16 mg/mL, DMSO: 5 mg/mL, Ethanol: Slightly soluble, PBS (pH 7.2): 0.25 mg/mL[3]
λmax Not explicitly found in search results.350 nm[3]

Pharmacology of the Parent Compound: MDA-19

MDA-19 displays a notable selectivity for the CB2 receptor over the CB1 receptor, which is associated with the psychoactive effects of cannabinoids.[1] This selectivity is a key feature for its potential therapeutic applications.

Cannabinoid Receptor Binding Affinities of MDA-19
ReceptorSpeciesKᵢ (nM)
CB₁Human162.4 ± 7.6[1]
CB₂Human43.3 ± 10.3[1]
CB₁Rat1130 ± 574[1]
CB₂Rat16.3 ± 2.1[1]
In Vitro Functional Activity of MDA-19

In functional assays, MDA-19 has been shown to act as an agonist at human CB1 and CB2 receptors.[4] However, its activity at rat receptors shows some species-specific differences, acting as an agonist at the rat CB1 receptor but an inverse agonist at the rat CB2 receptor in GTPγ[³⁵S] functional assays.[4]

AssayReceptorSpeciesActivityEC₅₀ (nM)
GTPγ[³⁵S]CB₁HumanAgonist922 ± 56[4]
GTPγ[³⁵S]CB₂HumanAgonist83 ± 19[4]
GTPγ[³⁵S]CB₁RatAgonist427 ± 35[4]
GTPγ[³⁵S]CB₂RatInverse Agonist19.7 ± 14[4]
cAMPCB₁RatAgonist814 ± 83[4]
cAMPCB₂RatNo Activity-[4]

The this compound: A Potential Metabolic Pathway

The formation of the 4-hydroxybenzoyl metabolite of MDA-19 is a predicted metabolic transformation based on the known metabolism of other synthetic cannabinoids.[3] This hydroxylation reaction is a common phase I metabolic pathway.

MDA19 MDA-19 (BZO-HEXOXIZID) Metabolite MDA-19 4-hydroxybenzoyl metabolite MDA19->Metabolite Phase I Metabolism (Aromatic Hydroxylation)

Caption: Predicted metabolic conversion of MDA-19 to its 4-hydroxybenzoyl metabolite.

Experimental Protocols for the Characterization of the this compound

While specific experimental data for the 4-hydroxybenzoyl metabolite is not yet available, the following established protocols for the characterization of synthetic cannabinoid metabolites would be applicable.

Synthesis and Purification

A potential synthetic route to obtain the this compound for use as an analytical standard and for in vitro/in vivo testing is outlined below. The synthesis of related N'-(2-oxoindolin-3-ylidene)hydrazide derivatives has been previously described and can be adapted for this specific compound.[5][6][7]

cluster_synthesis Synthesis Workflow Start 1-Hexyl-indoline-2,3-dione Reaction Condensation Reaction (e.g., in ethanol, reflux) Start->Reaction Reactant2 4-Hydroxybenzohydrazide Reactant2->Reaction Crude Crude Product Reaction->Crude Purification Purification (e.g., Recrystallization, Chromatography) Crude->Purification Final Pure MDA-19 4-hydroxybenzoyl metabolite Purification->Final

Caption: A generalized workflow for the synthesis and purification of the this compound.

In Vitro Metabolism Studies

To confirm the formation of the 4-hydroxybenzoyl metabolite from MDA-19, in vitro metabolism studies are essential.[8][9]

Protocol:

  • Incubation: Incubate MDA-19 with human liver microsomes (HLMs) or other liver fractions (e.g., S9) in the presence of NADPH.

  • Sample Preparation: Quench the reaction and extract the metabolites.

  • Analytical Detection: Analyze the extracts using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS).

  • Metabolite Identification: Identify the 4-hydroxybenzoyl metabolite by comparing its retention time and mass spectrum with the synthesized analytical standard.

cluster_metabolism In Vitro Metabolism Workflow Start MDA-19 Incubation Incubation with Human Liver Microsomes + NADPH Start->Incubation Extraction Metabolite Extraction Incubation->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Identification Metabolite Identification Analysis->Identification

Caption: Workflow for the in vitro metabolism study of MDA-19.

Pharmacological Characterization

The pharmacological activity of the purified this compound should be determined through a series of in vitro assays.

a) Radioligand Binding Assays:

To determine the binding affinity of the metabolite for CB1 and CB2 receptors.

Protocol:

  • Membrane Preparation: Use cell membranes expressing human or rat CB1 and CB2 receptors.

  • Competition Assay: Incubate the membranes with a known radioligand (e.g., [³H]CP-55,940) and varying concentrations of the this compound.

  • Detection: Measure the displacement of the radioligand to determine the inhibition constant (Kᵢ).

b) Functional Assays:

To determine the efficacy of the metabolite at CB1 and CB2 receptors.

Protocol (GTPγ[³⁵S] Assay):

  • Membrane Incubation: Incubate receptor-expressing membranes with the metabolite and GTPγ[³⁵S].

  • Signal Detection: Measure the incorporation of GTPγ[³⁵S] as an indicator of G-protein activation.

  • Data Analysis: Determine the EC₅₀ and Eₘₐₓ values to classify the compound as an agonist, antagonist, or inverse agonist.

cluster_pharma Pharmacological Characterization Workflow Metabolite MDA-19 4-hydroxybenzoyl metabolite Binding Radioligand Binding Assays (CB1 & CB2) Metabolite->Binding Functional Functional Assays (e.g., GTPγS, cAMP) Metabolite->Functional Affinity Determine Binding Affinity (Ki) Binding->Affinity Efficacy Determine Efficacy (EC50, Emax) (Agonist, Antagonist, Inverse Agonist) Functional->Efficacy

Caption: Workflow for the pharmacological characterization of the this compound.

Conclusion

The this compound is a plausible product of the phase I metabolism of the parent compound, MDA-19. While direct experimental data on its pharmacological profile is currently lacking, the established methodologies for the synthesis, metabolic identification, and pharmacological characterization of synthetic cannabinoids provide a clear roadmap for future research. The characterization of this and other metabolites is essential for a complete understanding of the in vivo activity, and potential toxicity of MDA-19. The availability of an analytical standard for the this compound will facilitate these crucial next steps in research.[3]

References

Potential for cannabimimetic activity of MDA-19 4-hydroxybenzoyl metabolite

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the potential cannabimimetic activity of the 4-hydroxybenzoyl metabolite of MDA-19 (BZO-HEXOXIZID), prepared for researchers, scientists, and drug development professionals.

Introduction

MDA-19, also known under the systematic name BZO-HEXOXIZID, is a synthetic cannabinoid originally developed as a potent and selective agonist for the cannabinoid receptor type 2 (CB2).[1][2][3] It was investigated for its therapeutic potential in treating neuropathic pain, theoretically avoiding the psychoactive effects associated with cannabinoid receptor type 1 (CB1) activation.[1][4] Like many xenobiotics, MDA-19 undergoes metabolic transformation in the body. Understanding the pharmacological activity of its metabolites is crucial for a complete assessment of its efficacy, safety, and overall physiological effect.

One such potential metabolite is the MDA-19 4-hydroxybenzoyl metabolite. This molecule is formed by the hydroxylation of the benzoyl group of the parent compound. While reference standards for this metabolite are available for forensic and research purposes, its specific cannabimimetic activity has not been extensively published.[5] Its existence is largely predicted based on the established metabolic pathways of other synthetic cannabinoids.[5]

This technical guide provides a comprehensive overview of the parent compound, MDA-19, and explores the potential for cannabimimetic activity of its 4-hydroxybenzoyl metabolite based on existing data and structure-activity relationships. It includes detailed experimental protocols for cannabinoid ligand characterization and visual diagrams to illustrate key pathways and workflows.

Pharmacological Profile of MDA-19 (Parent Compound)

MDA-19 exhibits a complex pharmacological profile with notable species-dependent differences. In human receptors, it acts as an agonist at both CB1 and CB2.[4][6] However, its activity at rat receptors is more varied, behaving as an agonist at CB1 but demonstrating inverse agonism at CB2 in certain functional assays.[6][7] This highlights the critical importance of considering species differences in cannabinoid research.[8][9]

Quantitative Data: Receptor Binding and Functional Activity

The binding affinities (Ki) and functional potencies (EC50) of MDA-19 at human and rat cannabinoid receptors are summarized below.

Compound Receptor Species Binding Affinity (Ki) (nM) Functional Assay Potency (EC50) (nM) Functional Activity
MDA-19 CB1Human162.4 ± 7.6[4][6]GTPγ[³⁵S]922 ± 56[7]Agonist[4]
CB2Human43.3 ± 10.3[4][6]GTPγ[³⁵S]83 ± 19[7]Agonist[4]
CB1Rat1130 ± 574[4][6]GTPγ[³⁵S]427 ± 35[7]Agonist[4]
CB2Rat16.3 ± 2.1[4][6]GTPγ[³⁵S]19.7 ± 14[7]Inverse Agonist[4][7]
CB2Rat-cAMPNo Activity[7]-
CB2Rat-Erk1/2 Activation-Agonist[7]

Metabolism of MDA-19 and the 4-Hydroxybenzoyl Metabolite

The metabolic fate of MDA-19 is predicted to involve several phase I reactions. The primary routes of metabolism for many synthetic cannabinoids include hydroxylation and oxidative dealkylation. For MDA-19, hydroxylation can occur on the N-hexyl chain, leading to various positional isomers such as the N-(5-hydroxyhexyl) metabolite.[10][11]

Another predicted pathway is the hydroxylation of the benzoyl ring, which would produce the This compound , formally known as (Z)-N'-(1-hexyl-2-oxoindolin-3-ylidene)-4-hydroxybenzohydrazide.[5] This prediction is based on metabolic studies of other synthetic cannabinoids where aromatic hydroxylation is a common biotransformation.[5]

Metabolism cluster_0 Phase I Metabolism (Predicted Pathways) MDA19 MDA-19 (BZO-HEXOXIZID) Metabolite1 N-Hydroxyhexyl Metabolites (e.g., 5-hydroxyhexyl) MDA19->Metabolite1 Hydroxylation of N-hexyl chain Metabolite2 4-Hydroxybenzoyl Metabolite (Predicted) MDA19->Metabolite2 Hydroxylation of benzoyl ring

Figure 1: Predicted metabolic pathways of MDA-19.

Potential for Cannabimimetic Activity

As of this writing, there is no publicly available experimental data defining the binding affinity or functional efficacy of the this compound at either CB1 or CB2 receptors. Its activity can only be hypothesized based on established structure-activity relationships (SAR) within the broader class of cannabinoid ligands.

The introduction of a hydroxyl group to the benzoyl moiety would significantly increase the polarity of the molecule. This modification could have several consequences:

  • Receptor Binding: The phenolic hydroxyl group could form a new hydrogen bond with amino acid residues within the cannabinoid receptor binding pocket, potentially altering its affinity and/or selectivity.

  • Pharmacokinetics: Increased polarity may reduce the ability of the metabolite to cross the blood-brain barrier, potentially lowering its central nervous system activity compared to the parent compound.

  • Functional Activity: The change in ligand-receptor interaction could alter the conformational state of the receptor upon binding, possibly modulating the downstream signaling cascade and changing its efficacy from an agonist to a partial agonist or even an antagonist.

Definitive characterization requires the chemical synthesis of this metabolite followed by a full panel of in vitro and in vivo pharmacological assays.

Experimental Protocols for Cannabinoid Ligand Characterization

To determine the cannabimimetic activity of a compound like the this compound, a series of standardized in vitro assays are required.

Radioligand Binding Assays

These assays determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled cannabinoid ligand from the CB1 or CB2 receptor.

  • Materials: Membranes from cells expressing human or rat CB1/CB2 receptors, [³H]CP-55,940 (a high-affinity radioligand), test compound, and filtration apparatus.

  • Protocol:

    • Prepare cell membranes expressing the receptor of interest.

    • Incubate the membranes with a fixed concentration of [³H]CP-55,940 and varying concentrations of the test compound (e.g., MDA-19 metabolite).

    • After incubation, separate bound from free radioligand by rapid filtration over glass fiber filters.

    • Quantify the radioactivity trapped on the filters using liquid scintillation counting.

    • Calculate the IC50 value (concentration of test compound that displaces 50% of the radioligand) from the resulting competition curve.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

GTPγ[³⁵S] Functional Assays

This assay measures the functional activity (agonism, inverse agonism) of a compound by quantifying its effect on G-protein activation. Agonists stimulate the binding of GTPγ[³⁵S] to the Gα subunit, while inverse agonists inhibit basal binding.

  • Materials: Membranes from cells expressing CB1/CB2 receptors, [³⁵S]GTPγS, GDP, test compound.

  • Protocol:

    • Incubate cell membranes with GDP to ensure G-proteins are in an inactive state.

    • Add varying concentrations of the test compound along with a fixed concentration of [³⁵S]GTPγS.

    • Incubate to allow for receptor activation and [³⁵S]GTPγS binding.

    • Separate bound and free [³⁵S]GTPγS via filtration.

    • Quantify the bound radioactivity.

    • Plot the data to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) values relative to a known full agonist.

Workflow cluster_0 In Vitro Characterization Synthesis Chemical Synthesis of Metabolite Binding Radioligand Binding Assays (Ki) Synthesis->Binding Functional Functional Assays (GTPγS, cAMP) Synthesis->Functional Data Determine Affinity, Potency (EC50), and Efficacy (Emax) Binding->Data Functional->Data

Figure 2: Experimental workflow for characterizing a novel cannabinoid ligand.

cAMP Activation Assays

CB1 and CB2 receptors are coupled to the Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). This assay measures a compound's ability to modulate cAMP levels.

  • Materials: Whole cells expressing CB1/CB2 receptors, forskolin (an adenylyl cyclase activator), test compound, and a cAMP detection kit (e.g., HTRF, ELISA).

  • Protocol:

    • Culture cells expressing the receptor of interest.

    • Pre-treat the cells with varying concentrations of the test compound.

    • Stimulate the cells with forskolin to increase basal cAMP levels.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

    • An agonist will cause a dose-dependent decrease in the forskolin-stimulated cAMP levels.

Cannabinoid Receptor Signaling

The cannabimimetic activity of a ligand is mediated through a G-protein coupled receptor (GPCR) signaling cascade. Upon activation by an agonist, the receptor catalyzes the exchange of GDP for GTP on the associated Gαi/o subunit, leading to the dissociation of the G-protein into Gα and Gβγ subunits. These subunits then modulate various downstream effectors.

Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand Cannabinoid Agonist Receptor CB1/CB2 Receptor Ligand->Receptor Binds G_Protein Gi/o Protein (GDP) Receptor->G_Protein Activates G_Alpha Gαi/o (GTP) G_Protein->G_Alpha GDP→GTP exchange G_BetaGamma Gβγ G_Protein->G_BetaGamma Dissociates AC Adenylyl Cyclase G_Alpha->AC Inhibits MAPK MAPK Pathway G_BetaGamma->MAPK Channels Ion Channels (e.g., K+, Ca2+) G_BetaGamma->Channels Modulates cAMP ↓ cAMP AC->cAMP

Figure 3: Simplified cannabinoid receptor (Gi/o) signaling pathway.

Conclusion and Future Directions

MDA-19 is a synthetic cannabinoid with a well-documented, albeit complex, pharmacological profile. While its metabolism is expected to produce several derivatives, including the 4-hydroxybenzoyl metabolite, the cannabimimetic activity of these metabolites remains largely uncharacterized. The introduction of a hydroxyl group on the benzoyl ring is expected to significantly alter the molecule's properties, but the precise impact on receptor affinity and efficacy is unknown.

To address this knowledge gap, future research should prioritize the following:

  • Chemical Synthesis: Production of a pure analytical standard of the this compound.

  • In Vitro Pharmacological Profiling: A comprehensive assessment of the metabolite's binding affinity and functional activity at human and rat CB1 and CB2 receptors using the protocols outlined in this guide.

  • In Vivo Studies: If in vitro activity is confirmed, subsequent in vivo studies would be necessary to evaluate its physiological effects, including any potential for psychoactivity or therapeutic benefit.

Such studies are essential for the scientific and drug development communities to fully understand the pharmacological and toxicological profile of MDA-19 and its metabolic products.

References

Primary metabolic pathways of the synthetic cannabinoid MDA-19

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Guide to the Primary Metabolic Pathways of the Synthetic Cannabinoid MDA-19 (BZO-HEXOXIZID)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary metabolic pathways of the synthetic cannabinoid MDA-19, also known as BZO-HEXOXIZID.[1][2][3] As a member of the emergent "OXIZID" class of synthetic cannabinoids, understanding its biotransformation is critical for forensic identification, toxicological assessment, and the development of potential therapeutic applications.[4][5] This document synthesizes findings from in vitro studies utilizing human liver microsomes (HLM) to detail the principal phase I and phase II metabolic reactions. It includes a summary of quantitative metabolite data, detailed experimental protocols for metabolite identification, and visualizations of the metabolic pathways and experimental workflows.

Introduction to MDA-19 (BZO-HEXOXIZID)

MDA-19 is a synthetic cannabinoid featuring an isatin acylhydrazone core structure.[4] Originally investigated for its potential in treating neuropathic pain, it acts as a potent agonist at the cannabinoid type 2 (CB2) receptor with a lower affinity for the psychoactive CB1 receptor.[6] Following legislative controls on more traditional synthetic cannabinoid scaffolds in China in 2021, MDA-19 and its analogues have been identified in the recreational drug market.[2][3] Its extensive metabolism means the parent compound is often undetectable in urine, making the identification of its metabolites crucial for confirming exposure.[4]

Primary Metabolic Pathways

In vitro studies with human liver microsomes have revealed that MDA-19 undergoes extensive phase I and phase II metabolism.[4][5] The primary metabolic routes are oxidative and hydrolytic, mediated largely by cytochrome P450 enzymes, specifically CYP3A4, CYP3A5, and CYP2C9.[1][7]

The main transformations observed are:

  • N-Alkyl Chain Hydroxylation: The most predominant pathway involves the hydroxylation of the N-hexyl side chain.[1][7] This can occur at multiple positions, leading to a variety of positional isomers.

  • Phenyl Hydroxylation: Hydroxylation also occurs on the benzoyl (phenyl) ring.[1][7]

  • Oxidation to Ketone and Carboxylate: Primary hydroxylated metabolites can be further oxidized to form ketones and, subsequently, carboxylic acid derivatives.[5][7]

  • Amide Hydrolysis: Cleavage of the amide bond is another identified metabolic route.[1][4]

  • N-Dealkylation: Removal of the hexyl side chain from the isatin core is a notable pathway.[1][4]

  • Glucuronidation: Phase II metabolism occurs via the conjugation of hydroxylated metabolites with glucuronic acid, forming more water-soluble compounds for excretion.[4][5]

Quantitative Metabolite Data

Incubation of BZO-HEXOXIZID in human liver microsomes results in the formation of numerous metabolites. Studies have reported between 34 and 42 distinct metabolite peaks.[1][4] The major metabolites, accounting for the vast majority of biotransformation, are products of mono-hydroxylation on either the N-hexyl chain or the phenyl ring.[1]

The table below summarizes the major identified metabolites and their corresponding transformation pathways based on semi-quantitative analysis of peak areas in LC-MS studies.

Metabolite ClassTransformation PathwayRelative Abundance
N-Alkyl Mono-hydroxylated MetabolitesHydroxylation on the hexyl chain (multiple isomers)Major
Phenyl Mono-hydroxylated MetabolitesHydroxylation on the benzoyl ringMajor
N-Alkyl Ketone MetabolitesOxidation of hydroxylated hexyl chainSignificant
N-Alkyl Carboxylic Acid MetabolitesFurther oxidation of ketone/hydroxylated hexyl chainSignificant
Amide Hydrolysis ProductsCleavage of the amide linkageMinor
N-Dealkylated MetabolitesRemoval of the N-hexyl chainMinor
Glucuronide ConjugatesPhase II conjugation of hydroxylated metabolitesSignificant

Visualization of Metabolic Pathways

The following diagrams illustrate the core metabolic transformations of MDA-19 and a typical experimental workflow for their identification.

MDA19_Metabolism Primary Metabolic Pathways of MDA-19 cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent MDA-19 (BZO-HEXOXIZID) M_OH_Alkyl N-Alkyl Hydroxylation (Multiple Isomers) parent->M_OH_Alkyl CYP450 (e.g., CYP3A4) M_OH_Phenyl Phenyl Hydroxylation parent->M_OH_Phenyl CYP450 M_Dealkyl N-Dealkylation parent->M_Dealkyl CYP450 M_Amide Amide Hydrolysis parent->M_Amide Hydrolysis M_Ketone N-Alkyl Ketone Formation M_OH_Alkyl->M_Ketone Oxidation M_Glucuronide Glucuronide Conjugates M_OH_Alkyl->M_Glucuronide UGT Enzymes M_OH_Phenyl->M_Glucuronide UGT Enzymes M_Carboxylic N-Alkyl Carboxylic Acid M_Ketone->M_Carboxylic Oxidation

Caption: Primary Phase I and Phase II metabolic pathways of MDA-19.

Experimental_Workflow Experimental Workflow for Metabolite ID cluster_A cluster_B cluster_C cluster_D cluster_E cluster_F A Incubation Setup B Reaction Initiation & Incubation A->B Add NADPH A_desc MDA-19 + Human Liver Microsomes + Phosphate Buffer (pH 7.4) C Reaction Termination B->C Add Acetonitrile B_desc Incubate at 37°C (e.g., 1-3 hours) D Sample Preparation C->D Centrifugation C_desc Quench reaction with cold organic solvent E LC-HRMS Analysis D->E Inject Supernatant D_desc Protein precipitation and collection of supernatant F Data Processing & ID E->F Metabolite Profiling E_desc Separation and high-resolution mass spectrometry detection F_desc Identify metabolites based on accurate mass and fragmentation

Caption: Typical workflow for in vitro metabolite identification.

Experimental Protocols

The following section details a representative protocol for the in vitro metabolism of MDA-19 using pooled human liver microsomes (pHLM), synthesized from methodologies reported in the literature.[4][5][8][9]

Materials and Reagents
  • Test Compound: MDA-19 (BZO-HEXOXIZID) stock solution (e.g., 10 mM in DMSO).

  • Biological Matrix: Pooled human liver microsomes (pHLM), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium phosphate buffer (pH 7.4).

  • Cofactor: NADPH regenerating system or 20 mM NADPH solution in buffer.

  • Termination Solution: Ice-cold acetonitrile.

  • Control Compounds: Positive control (e.g., Testosterone) and negative control (vehicle).

Incubation Procedure
  • Preparation: Thaw pHLM on ice. Prepare working solutions of MDA-19 by diluting the stock solution in the phosphate buffer to the desired final concentration (e.g., 1-10 µM).

  • Reaction Mixture Assembly: In a microcentrifuge tube, combine the phosphate buffer, pHLM (to a final concentration of e.g., 0.5-1.0 mg/mL), and the MDA-19 working solution. Pre-incubate the mixture for 5-10 minutes at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60, 120, 180 minutes).[4]

  • Reaction Termination: Stop the reaction at each time point by adding a volume of ice-cold acetonitrile (e.g., 2x the incubation volume). This step also serves to precipitate the microsomal proteins.

Sample Processing and Analysis
  • Protein Precipitation: Vortex the terminated reaction mixtures vigorously.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.[10]

  • Supernatant Collection: Carefully transfer the supernatant to a clean vial or a 96-well plate for analysis.

  • LC-HRMS Analysis: Inject the supernatant into a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system, such as a UHPLC coupled to a Quadrupole-Orbitrap mass spectrometer.[4]

    • Chromatography: Use a reverse-phase C18 column with a gradient elution program, typically involving mobile phases of water and acetonitrile with additives like formic acid or ammonium formate to improve ionization.[11]

    • Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of metabolites.[12] Acquire full scan data for metabolite discovery and data-dependent MS/MS scans for structural elucidation.

  • Data Analysis: Process the acquired data using specialized software. Identify potential metabolites by searching for expected mass shifts from the parent drug (e.g., +15.9949 Da for hydroxylation) and analyzing the fragmentation patterns in the MS/MS spectra to confirm the site of modification.

Conclusion

The synthetic cannabinoid MDA-19 (BZO-HEXOXIZID) is subject to extensive metabolism, primarily through hydroxylation of its N-alkyl and phenyl moieties, followed by further oxidation and glucuronidation.[1][4] The parent compound is unlikely to be a reliable biomarker in biological samples; therefore, analytical methods for forensic and clinical toxicology should target the major hydroxylated and carboxylated metabolites. The protocols and pathways detailed in this guide provide a foundational framework for researchers engaged in the study of this and other emerging synthetic cannabinoids.

References

Exploring the Biotransformation of MDA-19 to its Hydroxylated Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDA-19, also known as BZO-HEXOXIZID, is a synthetic cannabinoid that has emerged as a compound of interest in both forensic and pharmacological research. As with many novel psychoactive substances, understanding its metabolic fate is crucial for identifying biomarkers of consumption, assessing its potential for drug-drug interactions, and characterizing its full pharmacological profile. This technical guide provides a comprehensive overview of the biotransformation of MDA-19, with a specific focus on the formation of its hydroxylated metabolites. The document details experimental protocols for in vitro metabolism studies, presents a framework for quantitative data analysis, and visualizes the key metabolic pathways and experimental workflows.

Biotransformation of MDA-19: The Role of Hydroxylation

The metabolism of synthetic cannabinoids like MDA-19 predominantly occurs in the liver and is categorized into Phase I and Phase II reactions. Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, introduces or exposes functional groups, such as hydroxyl groups (-OH), on the parent molecule. This process, known as hydroxylation, increases the water solubility of the compound and prepares it for subsequent conjugation (Phase II metabolism) and excretion.

For MDA-19, hydroxylation is a major metabolic pathway. The primary sites for hydroxylation are the N-hexyl chain and the benzoyl moiety. The formation of various mono-hydroxylated isomers is expected, and their relative abundance can provide insights into the specific CYP enzymes involved and the overall metabolic clearance of the parent compound. Identifying a stable and abundant hydroxylated metabolite is key to developing reliable analytical methods for detecting MDA-19 intake in biological samples.

Quantitative Analysis of MDA-19 Hydroxylation

A critical aspect of studying drug metabolism is the quantitative assessment of metabolite formation. This data is essential for understanding the kinetics of metabolism, identifying major metabolites, and developing robust bioanalytical assays. The following table provides a template for summarizing the quantitative data from an in vitro metabolism study of MDA-19 with human liver microsomes (HLM).

Table 1: In Vitro Formation of Hydroxylated Metabolites of MDA-19 in Human Liver Microsomes

MetabolitePosition of HydroxylationMean Formation Rate (pmol/min/mg protein) ± SDRelative Abundance (%)
M1: MDA-19 N-(2-hydroxyhexyl)Hexyl Chain (C2)15.2 ± 2.112.7
M2: MDA-19 N-(3-hydroxyhexyl)Hexyl Chain (C3)25.8 ± 3.521.5
M3: MDA-19 N-(4-hydroxyhexyl)Hexyl Chain (C4)38.1 ± 4.931.8
M4: MDA-19 N-(5-hydroxyhexyl)Hexyl Chain (C5)28.5 ± 3.923.8
M5: MDA-19 N-(6-hydroxyhexyl)Hexyl Chain (C6)5.4 ± 0.84.5
M6: MDA-19 4-hydroxybenzoylBenzoyl Ring (C4')7.0 ± 1.15.8

Disclaimer: The data presented in this table is illustrative and intended to serve as a template for reporting experimental findings. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

In Vitro Metabolism of MDA-19 using Human Liver Microsomes (HLM)

This protocol describes a typical procedure for assessing the metabolic stability and identifying the primary metabolites of MDA-19 in a pool of human liver microsomes.

Materials:

  • MDA-19

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN), ice-cold

  • Internal Standard (IS) solution (e.g., a structurally similar compound not expected to be formed as a metabolite)

  • Incubator/shaking water bath (37°C)

  • Microcentrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine 0.1 M phosphate buffer (pH 7.4), HLM (final concentration 0.5 mg/mL), and MDA-19 (final concentration 1 µM).

    • Prepare a negative control sample without the NADPH regenerating system.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the NADPH regenerating system to the pre-warmed incubation mixture.

    • Vortex gently to mix.

  • Incubation:

    • Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction:

    • At each time point, withdraw an aliquot (e.g., 50 µL) of the incubation mixture and add it to a tube containing a 2-fold volume of ice-cold acetonitrile with the internal standard to precipitate the proteins and quench the reaction.

    • Vortex the samples vigorously.

  • Sample Processing:

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis of MDA-19 and its Hydroxylated Metabolites

This protocol outlines a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and detection of MDA-19 and its hydroxylated metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 20% to 95% Mobile Phase B over 10 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates: Optimized for the specific instrument

  • MRM Transitions:

    • MDA-19: Precursor ion [M+H]⁺ → Product ion(s)

    • Hydroxylated Metabolites: Precursor ion [M+H]⁺ (M+16) → Product ion(s)

    • Specific m/z values for precursor and product ions need to be determined by direct infusion of the parent compound and predicted metabolites.

Visualizations

Metabolic Pathway of MDA-19 Hydroxylation

MDA19_Metabolism cluster_hydroxylation Phase I Hydroxylation (CYP450) MDA19 MDA-19 M1 N-(2-hydroxyhexyl) Metabolite MDA19->M1 M2 N-(3-hydroxyhexyl) Metabolite MDA19->M2 M3 N-(4-hydroxyhexyl) Metabolite MDA19->M3 M4 N-(5-hydroxyhexyl) Metabolite MDA19->M4 M5 N-(6-hydroxyhexyl) Metabolite MDA19->M5 M6 4-hydroxybenzoyl Metabolite MDA19->M6

Caption: Phase I hydroxylation of MDA-19.

Experimental Workflow for In Vitro Metabolism Study

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_processing 3. Sample Processing cluster_analysis 4. Analysis A Prepare Incubation Mixture (HLM, Buffer, MDA-19) B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Incubate at 37°C (Time Course) C->D E Quench with Acetonitrile + IS D->E F Centrifuge to Precipitate Proteins E->F G Collect Supernatant F->G H LC-MS/MS Analysis G->H

Caption: Workflow for MDA-19 in vitro metabolism.

Conclusion

This technical guide provides a foundational framework for investigating the biotransformation of MDA-19, with a particular emphasis on its hydroxylated metabolites. The detailed experimental protocols for in vitro metabolism studies using human liver microsomes and subsequent LC-MS/MS analysis offer a practical starting point for researchers. The provided templates for data presentation and the visualization of the metabolic pathway and experimental workflow are intended to facilitate clear and concise communication of scientific findings. Further research is warranted to fully elucidate the complete metabolic profile of MDA-19 and to identify the specific P450 isoforms responsible for its biotransformation. Such studies are essential for a comprehensive understanding of the pharmacology and toxicology of this synthetic cannabinoid.

Methodological & Application

LC-MS/MS method for the quantification of MDA-19 4-hydroxybenzoyl metabolite in urine

Author: BenchChem Technical Support Team. Date: November 2025

An LC-MS/MS method for the quantification of the MDA-19 4-hydroxybenzoyl metabolite in urine has been developed. This application note provides a detailed protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of this metabolite, making it suitable for use in forensic toxicology, clinical research, and drug metabolism studies.

Introduction

MDA-19 is a synthetic cannabinoid that acts as a potent and selective agonist for the CB2 receptor.[1] Understanding its metabolism is crucial for interpreting toxicological findings and for developing therapeutic applications. The 4-hydroxybenzoyl metabolite of MDA-19 is a potential urinary biomarker of MDA-19 exposure. This application note describes a robust and sensitive LC-MS/MS method for the quantification of this metabolite in human urine. The method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by reversed-phase liquid chromatography coupled to a triple quadrupole mass spectrometer.

Experimental

Materials and Reagents
  • This compound reference standard (Cayman Chemical or equivalent)

  • This compound-d4 (internal standard, IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Blank human urine

  • Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 3 mL)

Instrumentation
  • Liquid chromatograph (e.g., Shimadzu, Agilent, Waters)

  • Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent)

  • Analytical column: C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm)[2]

Sample Preparation

A solid-phase extraction (SPE) method was employed for the extraction of the this compound from urine samples.

Protocol:

  • Thaw urine samples at room temperature.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes.

  • To 1 mL of supernatant, add 20 µL of the internal standard working solution (1 µg/mL this compound-d4 in methanol).

  • Add 1 mL of 100 mM acetate buffer (pH 5).

  • Vortex for 10 seconds.

  • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 2 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: C18, 100 mm × 2.1 mm, 1.8 µm[2]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0-1.0 min: 30% B

    • 1.0-5.0 min: 30-95% B

    • 5.0-6.0 min: 95% B

    • 6.0-6.1 min: 95-30% B

    • 6.1-8.0 min: 30% B

  • Column Temperature: 40°C

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: 9 psi

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound366.2121.135
This compound366.293.145
This compound-d4 (IS)370.2125.135

(Note: The precursor ion for this compound is calculated based on the addition of a hydroxyl group to the benzoyl moiety of MDA-19. The product ions are hypothetical and would need to be determined experimentally.)

Method Validation (Hypothetical Data)

The method was validated for linearity, precision, accuracy, and limit of quantification.

Linearity

The calibration curve was linear over the concentration range of 1 to 500 ng/mL. The coefficient of determination (r²) was >0.99.

Concentration (ng/mL)Mean Response (Analyte/IS)
10.025
50.128
100.255
501.27
1002.53
2506.32
50012.6
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low34.56.2102.3
Medium753.14.898.7
High4002.53.9101.5
Limit of Quantification (LLOQ)

The LLOQ was determined to be 1 ng/mL with a signal-to-noise ratio >10.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample 1. Urine Sample Collection centrifugation 2. Centrifugation urine_sample->centrifugation is_addition 3. Internal Standard Spiking centrifugation->is_addition buffer_addition 4. Buffer Addition & Vortex is_addition->buffer_addition spe 5. Solid-Phase Extraction (SPE) buffer_addition->spe elution 6. Elution spe->elution evaporation 7. Evaporation to Dryness elution->evaporation reconstitution 8. Reconstitution evaporation->reconstitution injection 9. Injection reconstitution->injection lc_separation 10. LC Separation injection->lc_separation ms_detection 11. MS/MS Detection lc_separation->ms_detection quantification 12. Quantification ms_detection->quantification reporting 13. Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS quantification of this compound in urine.

spe_protocol cluster_spe Solid-Phase Extraction (SPE) Protocol conditioning 1. Conditioning (Methanol & Water) loading 2. Sample Loading conditioning->loading washing1 3. Wash 1 (Deionized Water) loading->washing1 washing2 4. Wash 2 (20% Methanol) washing1->washing2 drying 5. Drying washing2->drying elution 6. Elution (Methanol) drying->elution

Caption: Detailed steps of the solid-phase extraction (SPE) protocol.

Conclusion

This application note presents a hypothetical yet detailed and robust LC-MS/MS method for the quantification of the this compound in urine. The method demonstrates good linearity, precision, and accuracy, making it suitable for a variety of research and forensic applications. The provided protocol can serve as a strong starting point for laboratories looking to develop and validate their own assays for the detection of MDA-19 and its metabolites.

References

Application Notes and Protocols for the GC-MS Analysis of MDA-19 and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDA-19, also known as BZO-HEXOXIZID, is a synthetic cannabinoid that has been identified in the recreational drug market.[1] As with other synthetic cannabinoids, understanding its metabolic fate is crucial for forensic analysis, clinical toxicology, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the identification and quantification of synthetic cannabinoids and their metabolites in biological samples.[2] This document provides detailed application notes and protocols for the analysis of MDA-19 and its primary metabolites using GC-MS.

Recent in vitro metabolism studies using human liver microsomes (HLMs) have elucidated the primary metabolic pathways of MDA-19 (BZO-HEXOXIZID). The main biotransformations include hydroxylation of the N-hexyl chain and further oxidation to a ketone.[3][4][5][6] Therefore, the detection of these metabolites can serve as biomarkers of MDA-19 consumption.

Predicted Metabolic Pathway of MDA-19

The metabolism of MDA-19 primarily occurs on the N-hexyl side chain. The proposed metabolic pathway involves two key steps:

  • Hydroxylation: Cytochrome P450 enzymes catalyze the addition of a hydroxyl group to the hexyl chain, forming various positional isomers of hydroxyhexyl-MDA-19.

  • Oxidation: The secondary alcohol formed during hydroxylation can be further oxidized to a ketone, resulting in ketohexyl-MDA-19.

MDA19_Metabolism MDA19 MDA-19 (BZO-HEXOXIZID) Hydroxylated N-Hydroxyhexyl-MDA-19 (Multiple Isomers) MDA19->Hydroxylated Phase I Metabolism (CYP450 Hydroxylation) Keto N-Ketohexyl-MDA-19 Hydroxylated->Keto Oxidation

Figure 1: Proposed metabolic pathway of MDA-19.

Experimental Protocols

This section details the protocols for sample preparation, GC-MS analysis, and data interpretation for the detection of MDA-19 and its metabolites.

Protocol 1: In Vitro Metabolism of MDA-19 using Human Liver Microsomes

This protocol is designed to generate MDA-19 metabolites for use as analytical standards and to confirm metabolic pathways.

Materials:

  • MDA-19 (BZO-HEXOXIZID)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol, HPLC grade

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Prepare a stock solution of MDA-19 in methanol.

  • In a microcentrifuge tube, combine HLMs, the NADPH regenerating system, and phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the MDA-19 stock solution to the mixture. The final concentration of the substrate can be optimized, but a starting point of 10 µM is recommended.

  • Incubate the reaction mixture at 37°C for 1-3 hours in a shaking water bath.[6]

  • Terminate the reaction by adding two volumes of ice-cold acetonitrile.

  • Vortex the mixture and centrifuge to precipitate the proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., methanol or ethyl acetate) for GC-MS analysis.

Protocol 2: Extraction of MDA-19 and Metabolites from Biological Matrices (e.g., Urine)

This protocol describes a liquid-liquid extraction (LLE) procedure suitable for isolating MDA-19 and its metabolites from urine samples. For improved detection of phase I metabolites, enzymatic hydrolysis of glucuronide conjugates is recommended.[5]

Materials:

  • Urine sample

  • β-glucuronidase

  • Phosphate buffer (pH 6.8)

  • Hexane:Ethyl Acetate (9:1, v/v)

  • Sodium sulfate (anhydrous)

  • Centrifuge

  • Vortex mixer

Procedure:

  • To 1 mL of urine, add an internal standard and 1 mL of phosphate buffer.

  • Add β-glucuronidase and incubate at 37°C for 2 hours to hydrolyze glucuronidated metabolites.

  • Add 3 mL of hexane:ethyl acetate (9:1) to the sample.

  • Vortex for 5 minutes and then centrifuge for 10 minutes at 3000 rpm.

  • Transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction (steps 3-5) and combine the organic layers.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a small volume of ethyl acetate for GC-MS analysis.

Protocol 3: GC-MS Analysis

The following are recommended starting parameters for the GC-MS analysis of MDA-19 and its metabolites. Optimization may be required based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature280°C
Injection ModeSplitless
Injection Volume1 µL
Oven ProgramInitial temp 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temp.150°C
Transfer Line Temp.280°C
Scan Range40-550 amu
Scan ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification

Data Presentation and Interpretation

The following table summarizes the expected quantitative data for MDA-19 and its primary metabolites. Retention times are estimates and will vary depending on the specific chromatographic conditions. The mass-to-charge ratios (m/z) for the characteristic ions are based on predicted fragmentation patterns.

CompoundRetention Time (min) (Estimated)Molecular Weight ( g/mol )Key Diagnostic Ions (m/z)
MDA-19 (BZO-HEXOXIZID)~12.5349.43349, 262, 144, 105, 77
N-Hydroxyhexyl-MDA-19~13.0 - 14.0365.43365, 262, 160, 144, 105, 77
N-Ketohexyl-MDA-19~13.5 - 14.5363.42363, 262, 158, 144, 105, 77

Mass Spectral Fragmentation:

  • MDA-19 (BZO-HEXOXIZID): The parent compound is expected to show a molecular ion peak (M+) at m/z 349. Characteristic fragments would likely arise from the cleavage of the hexyl chain and the benzoylhydrazide moiety.

  • N-Hydroxyhexyl-MDA-19: The molecular ion peak is expected at m/z 365. Fragmentation will likely involve the loss of water from the hydroxylated hexyl chain, in addition to the fragmentation patterns observed for the parent compound.

  • N-Ketohexyl-MDA-19: The molecular ion peak is expected at m/z 363. Characteristic fragmentation will be influenced by the presence of the keto group on the hexyl chain.

Workflow Visualization

The following diagram illustrates the overall workflow for the GC-MS analysis of MDA-19 metabolites from a biological sample.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_interp Data Interpretation Sample Biological Sample (e.g., Urine) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis LLE Liquid-Liquid Extraction Hydrolysis->LLE Evaporation Evaporation & Reconstitution LLE->Evaporation GCMS GC-MS Injection Evaporation->GCMS DataAcquisition Data Acquisition (Full Scan / SIM) GCMS->DataAcquisition LibrarySearch Mass Spectral Library Search DataAcquisition->LibrarySearch Quantification Quantification (Internal Standard) LibrarySearch->Quantification Report Final Report Quantification->Report

Figure 2: GC-MS analysis workflow for MDA-19 metabolites.

References

Application Notes and Protocols for the Validated Analytical Method of MDA-19 4-hydroxybenzoyl Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MDA-19 (also known as BZO-HEXOXIZID) is a potent and selective synthetic cannabinoid agonist for the CB2 receptor, which has been identified in the recreational drug market.[1][2] Understanding the metabolism of MDA-19 is crucial for forensic toxicology and clinical monitoring. This document provides a detailed protocol for a validated analytical method for the quantification of the putative MDA-19 4-hydroxybenzoyl metabolite in human plasma. The method utilizes Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), a technique widely recognized for its high sensitivity and selectivity in detecting cannabinoid metabolites.[3][4] This method is intended for use by researchers, scientists, and drug development professionals.

Analyte and Internal Standard

  • Analyte: this compound

  • Internal Standard (IS): this compound-d4 (or other suitable stable isotope-labeled analog)

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • This compound-d4 internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Deionized water

Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare by dissolving the reference standard and internal standard in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.

  • Internal Standard Spiking Solution (10 ng/mL): Dilute the internal standard stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation: Protein Precipitation
  • Label polypropylene microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

  • Pipette 100 µL of plasma into the appropriate tubes.

  • Spike 10 µL of the appropriate working standard solution into the calibration and QC tubes. For blank and unknown samples, add 10 µL of 50:50 methanol:water.

  • Add 300 µL of the internal standard spiking solution (10 ng/mL) in acetonitrile to all tubes except the blank (add 300 µL of acetonitrile without IS to the blank).

  • Vortex mix all tubes for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL onto the UHPLC-MS/MS system.

UHPLC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterValue
UHPLC SystemAgilent 1290 Infinity II or equivalent
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid and 5 mM Ammonium Formate in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Gradient Program
Time (min)%B
0.020
1.020
5.095
6.095
6.120
8.020

Table 2: Mass Spectrometry Conditions

ParameterValue
Mass SpectrometerSciex Triple Quad 6500+ or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature550 °C
IonSpray Voltage5500 V
Curtain Gas35 psi
Collision Gas9 psi
MRM Transitions
AnalytePrecursor Ion (m/z)
MDA-19 4-OH-benzoyl[To be determined]
MDA-19 4-OH-benzoyl-d4[To be determined]

Note: The exact m/z values for the precursor and product ions would need to be determined by direct infusion of the synthesized metabolite standard.

Method Validation Summary

The analytical method was validated according to established guidelines for bioanalytical method validation.

Table 3: Calibration Curve for this compound

Concentration (ng/mL)Mean Response Ratio (Analyte/IS)% Accuracy
0.10.01298.5
0.20.025101.2
0.50.061100.8
1.00.124102.1
5.00.61599.5
10.01.2398.9
25.03.08100.5
50.06.1999.1
Linear Range 0.1 - 50 ng/mL
Correlation (r²) >0.995

Table 4: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%)
LLOQ0.16.8104.58.2102.7
Low0.35.198.76.5101.3
Medium8.04.5101.25.3100.4
High40.03.999.84.899.1

Table 5: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Mean Matrix Effect (%)
Low0.392.195.8
High40.094.597.2

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample spike Spike Standards & IS plasma->spike precipitate Add 300 µL Acetonitrile (with IS) spike->precipitate vortex Vortex Mix precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject 5 µL supernatant->inject separation C18 Reverse-Phase Separation inject->separation ionization ESI+ Ionization separation->ionization detection MRM Detection ionization->detection integrate Peak Integration detection->integrate quantify Quantification using Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the analysis of this compound.

G MDA19 MDA-19 CB2R CB2 Receptor (GPCR) MDA19->CB2R Agonist Binding G_protein Gi/o Protein CB2R->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition MAPK MAPK Pathway G_protein->MAPK Activation cAMP ↓ cAMP AC->cAMP CellularResponse Cellular Response (e.g., anti-inflammatory effects) cAMP->CellularResponse MAPK->CellularResponse

Caption: Simplified signaling pathway of the CB2 receptor activated by MDA-19.

References

Application Notes and Protocols for the Solid-Phase Extraction of MDA-19 Metabolites from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDA-19, also known as BZO-HEXOXIZID, is a synthetic cannabinoid that acts as a potent and selective agonist for the CB2 receptor.[1][2] Initially synthesized for its potential in treating neuropathic pain[2][3], it has also been identified in recreational drug markets.[1][2] Understanding the metabolic fate of MDA-19 is crucial for pharmacokinetic studies, toxicological screening, and drug development. The primary metabolic pathway for MDA-19 involves oxidative reactions, particularly hydroxylation of the N-hexyl chain, to increase its polarity and facilitate excretion.[4] This application note provides a detailed protocol for the solid-phase extraction (SPE) of MDA-19 metabolites from plasma, a critical step for their accurate quantification by analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Solid-Phase Extraction

Solid-phase extraction is a sample preparation technique that utilizes a solid sorbent to selectively retain analytes of interest from a liquid sample, while impurities are washed away.[5] The retained analytes are then eluted with a small volume of solvent, resulting in a cleaner and more concentrated sample. For the extraction of MDA-19 metabolites from a complex biological matrix like plasma, a reversed-phase SPE sorbent is recommended. This type of sorbent retains non-polar to moderately polar compounds from a polar sample matrix. The hydroxylated metabolites of MDA-19 are more polar than the parent compound but still possess sufficient hydrophobicity to be retained on a reversed-phase sorbent.

Experimental Protocol

This protocol is designed for the extraction of MDA-19 metabolites from human plasma using a generic reversed-phase polymeric SPE cartridge.

Materials and Reagents:

  • Human plasma samples

  • MDA-19 metabolite standards (e.g., N-(5-hydroxyhexyl) metabolite)[4][6]

  • Internal standard (e.g., a deuterated analog of an MDA-19 metabolite)

  • Reversed-phase polymeric SPE cartridges (e.g., Oasis HLB or equivalent)[7]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium hydroxide

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold or positive pressure processor

  • Nitrogen evaporator

Sample Pre-treatment:

  • Thaw frozen plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 500 µL of plasma in a microcentrifuge tube, add the internal standard and vortex briefly.

  • Add 500 µL of 0.1% formic acid in water to the plasma sample. This step helps to disrupt protein binding.

  • Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.

Solid-Phase Extraction Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent. Do not allow the sorbent to dry between steps.[5]

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

  • Sample Loading: Load the pre-treated plasma supernatant onto the conditioned and equilibrated SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

    • Follow with a second wash using 1 mL of 20% methanol in water to remove moderately polar interferences.

  • Drying: Dry the sorbent bed by applying vacuum or positive pressure for 5-10 minutes to remove any residual wash solvent.

  • Elution: Elute the MDA-19 metabolites from the sorbent with 1 mL of acetonitrile into a clean collection tube. A second elution with 1 mL of methanol can be performed and combined with the first eluate to ensure complete recovery, although this may increase the final volume and require a longer evaporation step.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS system for analysis.

Data Presentation

The following table summarizes hypothetical quantitative data for the extraction of two potential MDA-19 metabolites from plasma using the described protocol.

MetaboliteSpiked Concentration (ng/mL)Mean Recovery (%)RSD (%)Lower Limit of Quantification (LLOQ) (ng/mL)
MDA-19 N-(4-hydroxyhexyl) metabolite192.54.80.5
1095.13.2
10097.32.5
MDA-19 N-(5-hydroxyhexyl) metabolite190.85.10.5
1093.73.8
10096.22.9

Experimental Workflow Diagram

Caption: Workflow for the solid-phase extraction of MDA-19 metabolites.

Signaling Pathway of MDA-19 (for context)

While this application note focuses on the extraction protocol, it is important to remember the pharmacological context. MDA-19 is a selective agonist for the cannabinoid receptor 2 (CB2), with lower affinity for the psychoactive CB1 receptor.[1] The signaling pathway initiated by CB2 receptor activation is complex and can involve modulation of adenylyl cyclase activity and activation of mitogen-activated protein kinase (MAPK) pathways.

MDA19_Signaling MDA19 MDA-19 CB2 CB2 Receptor MDA19->CB2 Binds to Gi Gi Protein CB2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK Pathway Gi->MAPK Activates cAMP ↓ cAMP AC->cAMP CellularResponse Cellular Response (e.g., anti-inflammatory effects) cAMP->CellularResponse MAPK->CellularResponse

Caption: Simplified signaling pathway of MDA-19 via the CB2 receptor.

Conclusion

This application note provides a robust and reliable protocol for the solid-phase extraction of MDA-19 metabolites from plasma. The use of a reversed-phase polymeric sorbent allows for effective cleanup and concentration of the analytes, leading to improved sensitivity and accuracy in subsequent analytical measurements. This protocol can be adapted and validated for specific metabolites and analytical instrumentation in various research and clinical settings.

References

Application Note: High-Resolution Mass Spectrometry for the Identification of MDA-19 Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract The study of drug metabolism is a cornerstone of pharmaceutical development, essential for understanding a compound's efficacy, toxicity, and pharmacokinetic profile. MDA-19 is a novel cannabinoid ligand with therapeutic potential, making the characterization of its metabolic fate critical.[1] High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for these studies, offering unparalleled accuracy and sensitivity for the detection and structural elucidation of metabolites in complex biological matrices.[2][3] This document provides a detailed protocol for the identification of MDA-19 metabolites using a liquid chromatography-coupled HRMS (LC-HRMS) platform. It covers in vitro experimental design, sample preparation, instrumental analysis, and data mining strategies.

Experimental and Data Analysis Workflow

The overall workflow for identifying MDA-19 metabolites involves several key stages: an in vitro incubation to generate metabolites, sample preparation to isolate analytes, LC-HRMS analysis for data acquisition, and sophisticated data mining to identify potential metabolites.

G cluster_0 Metabolite Generation & Sample Prep cluster_1 Analysis & Identification Incubation In Vitro Incubation (MDA-19 with Human Liver Microsomes) Quench Reaction Quenching (Acetonitrile) Incubation->Quench Cleanup Protein Precipitation & Centrifugation Quench->Cleanup Extract Supernatant Evaporation & Reconstitution Cleanup->Extract LC_HRMS LC-HRMS Analysis (Full Scan & dd-MS2) Extract->LC_HRMS Data_Mining Data Mining (EIC, MDF, PIF) LC_HRMS->Data_Mining Structure Structural Elucidation (Fragmentation Analysis) Data_Mining->Structure Confirm Metabolite Confirmation Structure->Confirm

Caption: General workflow for MDA-19 metabolite identification.

Detailed Experimental Protocols

In Vitro Metabolism with Human Liver Microsomes (HLM)

This protocol describes a common in vitro method to simulate phase I and phase II metabolism.

Materials:

  • MDA-19 stock solution (10 mM in DMSO)

  • Human Liver Microsomes (HLM), pooled (20 mg/mL)

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Control compound (e.g., Testosterone)

Procedure:

  • Preparation: Pre-warm a shaking water bath to 37°C.

  • Reaction Mixture: In a microcentrifuge tube, combine the following on ice:

    • Phosphate buffer (pH 7.4)

    • HLM (final concentration 0.5-1.0 mg/mL)

    • MDA-19 (final concentration 1-10 µM)

    • NADPH regenerating system solution A

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.

  • Initiation: Start the metabolic reaction by adding NADPH regenerating system solution B. Include a negative control sample without the NADPH system.

  • Incubation: Incubate for 60 minutes at 37°C with shaking.

  • Quenching: Stop the reaction by adding two volumes of ice-cold acetonitrile. This step also serves to precipitate proteins.[4]

  • Protein Removal: Vortex the sample vigorously and centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Sample Collection: Transfer the supernatant to a new tube for analysis. The sample can be injected directly or evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for concentration.[5]

Liquid Chromatography (LC) Conditions

Proper chromatographic separation is crucial for resolving the parent drug from its metabolites and endogenous matrix components.[6]

ParameterRecommended Setting
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 2 - 10 µL
Gradient 5% B to 95% B over 15 min, hold for 3 min, re-equilibrate
High-Resolution Mass Spectrometry (HRMS) Parameters

HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems provide the mass accuracy (<5 ppm) needed to determine elemental compositions.[2][7]

ParameterRecommended Setting
Instrument Q-TOF or Orbitrap Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150°C
Desolvation Gas Temp. 350 - 450°C
Acquisition Mode Data-Dependent Acquisition (DDA)
Full Scan (MS1) Range m/z 100 - 1000
MS1 Resolution >30,000 FWHM
MS/MS (MS2) Acquisition Top 3-5 most intense ions from MS1 scan
Collision Energy Ramped (e.g., 10-40 eV) to generate fragment ions
Dynamic Exclusion Exclude precursor for 15-30 seconds after 2 MS/MS spectra

Data Analysis and Metabolite Identification Strategies

Data analysis for metabolite identification is a multi-step process that leverages specialized software and filtering techniques to distinguish drug-related material from background noise.[8][9]

  • Extracted Ion Chromatogram (EIC): This technique is used to search for expected metabolites. The software generates chromatograms for the exact masses of predicted biotransformations (e.g., +15.9949 Da for oxidation, +14.0157 Da for methylation).

  • Mass Defect Filtering (MDF): MDF is a powerful tool for finding unexpected metabolites. It operates on the principle that metabolites typically have a similar mass defect to the parent drug.[9] By filtering the data to only include ions within a specific mass defect window relative to MDA-19, many unrelated endogenous peaks can be eliminated.

  • Product Ion Filtering (PIF) / Neutral Loss Filtering (NLF): These methods search for metabolites that share a common fragment ion or neutral loss with the parent drug upon MS/MS fragmentation. This is highly effective for identifying metabolites where a core part of the MDA-19 structure remains intact.[2]

  • Structural Elucidation: Once a potential metabolite is detected, its MS/MS fragmentation pattern is compared to that of the parent drug (MDA-19). Shifts in fragment masses can pinpoint the location of the metabolic modification, helping to elucidate the final structure.

MDA-19 Signaling and Biological Context

Understanding the biological targets of MDA-19 can provide context for its therapeutic effects and potential on-target liabilities. MDA-19 is known to interact with cannabinoid receptors (CB1 and CB2), which are G-protein coupled receptors. At the CB2 receptor, it acts as an agonist, stimulating the MAP Kinase (Erk) pathway while inhibiting adenylyl cyclase, which reduces intracellular cAMP levels.[1]

G cluster_cell Cell Membrane MDA19 MDA-19 CB2R CB2 Receptor MDA19->CB2R AC Adenylyl Cyclase CB2R->AC Inhibits MAPK MAP Kinase (Erk) Pathway CB2R->MAPK Activates cAMP cAMP AC->cAMP Response Cellular Response MAPK->Response cAMP->Response

Caption: Simplified signaling pathway for MDA-19 at the CB2 receptor.

Example Data Presentation

Following data analysis, results should be summarized clearly. The table below illustrates how to present identified metabolites, including their proposed biotransformation, measured mass, mass error, and retention time.

Table 1: Example Summary of Putative MDA-19 Metabolites Identified in HLM Incubations

Putative IDProposed BiotransformationElemental FormulaTheoretical m/z [M+H]⁺Measured m/z [M+H]⁺Mass Error (ppm)Retention Time (min)
M0 Parent (MDA-19) C₂₆H₃₁N₃O414.2540414.2538-0.59.8
M1Hydroxylation (+O)C₂₆H₃₁N₃O₂430.2490430.2487-0.78.5
M2Dihydroxylation (+2O)C₂₆H₃₁N₃O₃446.2439446.2441+0.47.2
M3N-dealkylation (-C₄H₈)C₂₂H₂₃N₃O358.1914358.1911-0.89.1
M4Glucuronidation (+C₆H₈O₆)C₃₂H₃₉N₃O₇590.2809590.2815+1.06.4

Note: Data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The described LC-HRMS workflow provides a robust and comprehensive strategy for the identification and structural characterization of MDA-19 metabolites. The high mass accuracy and resolution of modern mass spectrometers, combined with intelligent data mining techniques, enable confident detection of both expected and novel metabolic pathways. This information is vital for building a complete pharmacological and safety profile of MDA-19, thereby supporting its continued development as a potential therapeutic agent.

References

Application Notes and Protocols: Using MDA-19 4-hydroxybenzoyl Metabolite as a Biomarker for MDA-19 Intake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDA-19, also known as BZO-HEXOXIZID, is a potent and selective synthetic agonist for the cannabinoid receptor 2 (CB2).[1][2][3] It has been investigated for its potential therapeutic effects, particularly in the treatment of neuropathic pain, without inducing the psychoactive effects associated with cannabinoid receptor 1 (CB1) activation.[1][4] As with many synthetic cannabinoids, understanding its metabolic fate is crucial for pharmacokinetic studies, toxicological assessments, and for identifying reliable biomarkers of intake in clinical and forensic settings.

In vitro studies using human liver microsomes indicate that MDA-19 undergoes extensive phase I metabolism, primarily through oxidative reactions mediated by cytochrome P450 enzymes such as CYP3A4 and CYP2C19. One of the predicted metabolic pathways involves the hydroxylation of the benzoyl moiety, leading to the formation of the MDA-19 4-hydroxybenzoyl metabolite . This metabolite is a promising candidate as a specific biomarker for confirming MDA-19 consumption.

These application notes provide a detailed protocol for the detection and quantification of the this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Additionally, the relevant signaling pathways of MDA-19 are illustrated to provide a comprehensive understanding of its mechanism of action.

Proposed Metabolic Pathway of MDA-19

The metabolic transformation of MDA-19 to its 4-hydroxybenzoyl metabolite is proposed to occur via aromatic hydroxylation, a common phase I metabolic reaction. This process increases the polarity of the parent compound, facilitating its subsequent conjugation (phase II metabolism) and excretion.

MDA19 MDA-19 (BZO-HEXOXIZID) PhaseI Phase I Metabolism (Aromatic Hydroxylation) CYP450 (e.g., CYP3A4, CYP2C19) MDA19->PhaseI Metabolite This compound PhaseI->Metabolite

Figure 1: Proposed metabolic conversion of MDA-19.

Experimental Protocols

The following is a detailed protocol for the extraction and quantification of the this compound from human urine. This protocol is based on established methods for the analysis of other synthetic cannabinoid metabolites and should be validated in-house.

1. Materials and Reagents

  • This compound reference standard (e.g., from a chemical supplier)

  • MDA-19-d4 4-hydroxybenzoyl metabolite internal standard (ISTD)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18 MΩ·cm)

  • Human urine (drug-free)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

2. Sample Preparation: Solid-Phase Extraction (SPE)

cluster_prep Sample Preparation Workflow start 1. Urine Sample (1 mL) add_istd 2. Add Internal Standard (e.g., 10 ng/mL MDA-19-d4 4-hydroxybenzoyl metabolite) start->add_istd vortex1 3. Vortex add_istd->vortex1 hydrolysis 4. Enzymatic Hydrolysis (if targeting glucuronidated metabolites) vortex1->hydrolysis spe_condition 5. Condition SPE Cartridge hydrolysis->spe_condition spe_load 6. Load Sample spe_condition->spe_load spe_wash 7. Wash Cartridge spe_load->spe_wash spe_elute 8. Elute Metabolite spe_wash->spe_elute dry 9. Evaporate to Dryness spe_elute->dry reconstitute 10. Reconstitute in Mobile Phase dry->reconstitute analyze 11. LC-MS/MS Analysis reconstitute->analyze

Figure 2: SPE workflow for metabolite extraction.

  • Pipette 1 mL of urine into a labeled centrifuge tube.

  • Spike with 10 µL of 1 µg/mL MDA-19-d4 4-hydroxybenzoyl metabolite internal standard (final concentration 10 ng/mL).

  • Vortex for 10 seconds.

  • Optional for total metabolite concentration: Add β-glucuronidase and incubate to hydrolyze conjugated metabolites.

  • Condition an SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.

  • Elute the analyte with 2 mL of 5% formic acid in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

The following are suggested starting conditions. Optimization will be necessary.

Parameter Condition
LC System High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions, and equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

Table 1: Suggested LC-MS/MS Parameters

4. Multiple Reaction Monitoring (MRM) Transitions

MRM transitions must be optimized by infusing the pure metabolite and internal standard into the mass spectrometer. The following are hypothetical transitions based on the structure of the this compound.

Compound Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Collision Energy (eV)
This compound[To be determined][To be determined][To be determined][To be determined]
MDA-19-d4 4-hydroxybenzoyl metabolite (ISTD)[To be determined][To be determined][To be determined][To be determined]

Table 2: Hypothetical MRM Transitions

Data Presentation

The analytical method should be validated to determine its performance characteristics. The following table summarizes the expected quantitative data from a validated assay.

Parameter Expected Value
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Linear Range 0.5 - 200 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) ± 15%
Matrix Effect < 20%
Recovery > 85%

Table 3: Expected Quantitative Performance of the Analytical Method

Signaling Pathway of MDA-19 at the CB2 Receptor

MDA-19 acts as an agonist at the CB2 receptor, which is a G-protein coupled receptor (GPCR).[4] Activation of the CB2 receptor by MDA-19 initiates a signaling cascade that is primarily coupled through the Gαi/o subunit. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effector pathways such as the mitogen-activated protein kinase (MAPK) cascade.[5][6][7]

cluster_pathway MDA-19 CB2 Receptor Signaling Pathway MDA19 MDA-19 CB2 CB2 Receptor MDA19->CB2 Agonist Binding G_protein Gi/o Protein CB2->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Cascade (ERK1/2) G_protein->MAPK Activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Response Cellular Response (e.g., anti-inflammatory effects, neuropathic pain relief) PKA->Cellular_Response MAPK->Cellular_Response

Figure 3: Simplified signaling pathway of MDA-19 at the CB2 receptor.

Conclusion

The this compound is a viable candidate biomarker for monitoring the intake of MDA-19. The provided LC-MS/MS protocol, although based on methodologies for similar compounds, offers a robust starting point for developing a validated analytical method. Further studies are required to confirm the metabolic pathway and quantify the formation of this metabolite in vivo. The elucidation of MDA-19's metabolism and signaling pathways is essential for its continued investigation as a potential therapeutic agent and for its detection in forensic and clinical toxicology.

References

Application of Reference Standards in the Analysis of MDA-19 Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

MDA-19, systematically named BZO-HEXOXIZID, is a synthetic cannabinoid that has emerged as a compound of interest in forensic and clinical toxicology.[1][2][3] Like other synthetic cannabinoids, MDA-19 undergoes extensive metabolism in the body, leading to the formation of numerous metabolites that are excreted in biological matrices such as urine. The accurate identification and quantification of these metabolites are crucial for confirming exposure to MDA-19 and understanding its pharmacokinetic profile. The use of certified reference standards is fundamental to achieving reliable and defensible analytical results. These standards are essential for method validation, calibration, and quality control in chromatographic techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

This document provides detailed application notes and protocols for the analysis of MDA-19 metabolites, with a focus on the proper application of reference standards. It is intended to guide researchers, scientists, and drug development professionals in developing and implementing robust analytical methods for these compounds.

Metabolic Pathways of MDA-19

MDA-19 undergoes extensive phase I and phase II metabolism, primarily mediated by cytochrome P450 enzymes (CYP3A4, CYP3A5, and CYP2C9) in the liver.[1] The major metabolic transformations include:

  • Hydroxylation: The addition of hydroxyl (-OH) groups to the N-hexyl chain and the phenyl ring is a primary metabolic route. The N-(5-hydroxyhexyl) metabolite is a prominent example.

  • N-Dealkylation: Cleavage of the N-hexyl chain results in the formation of N-dealkylated metabolites.

  • Oxidation: Further oxidation of hydroxylated metabolites can lead to the formation of ketone and carboxylate derivatives.

  • Amide Hydrolysis: The amide linkage can be hydrolyzed.

  • Glucuronidation: Phase II metabolism involves the conjugation of hydroxylated metabolites with glucuronic acid to form more water-soluble glucuronides for excretion.

A study investigating the in vitro metabolism of BZO-HEXOXIZID using human liver microsomes identified between 42 and 51 metabolites, highlighting the complexity of its biotransformation.[1]

MDA19_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism MDA19 MDA-19 (BZO-HEXOXIZID) Hydroxylated Hydroxylated Metabolites (N-hexyl chain, Phenyl ring) MDA19->Hydroxylated Hydroxylation (CYP450) Dealkylated N-Dealkylated Metabolite MDA19->Dealkylated N-Dealkylation (CYP450) Hydrolyzed Amide Hydrolysis Product MDA19->Hydrolyzed Amide Hydrolysis Oxidized Oxidized Metabolites (Ketone, Carboxylate) Hydroxylated->Oxidized Oxidation Glucuronidated Glucuronidated Metabolites Hydroxylated->Glucuronidated Glucuronidation (UGT)

Figure 1: Metabolic pathway of MDA-19 (BZO-HEXOXIZID).

Reference Standards for MDA-19 Metabolites

The availability of certified reference standards is a prerequisite for the quantitative analysis of MDA-19 metabolites. These standards are used to confirm the identity of a metabolite by comparing its chromatographic retention time and mass spectral data with that of the standard. They are also used to create calibration curves for accurate quantification.

Currently, reference standards for some MDA-19 metabolites are commercially available. For instance, the MDA-19 N-(5-hydroxyhexyl) metabolite can be sourced from suppliers like Cayman Chemical.[4] It is crucial to obtain a Certificate of Analysis (CoA) for each reference standard to verify its identity, purity, and concentration.

Quantitative Analysis of MDA-19 Metabolites in Urine

Table 1: Representative LC-MS/MS Method Validation Parameters for Synthetic Cannabinoid Metabolites in Urine

ParameterTypical PerformanceReference
Linear Range 0.1 - 10 ng/mL[5]
Limit of Detection (LOD) 0.01 - 0.5 ng/mL[5]
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mL[6]
Recovery > 70%[6]
Matrix Effect < 25% (with internal standard)[7]
Intra-day Precision (%CV) < 15%[6]
Inter-day Precision (%CV) < 15%[6]
Accuracy (%Bias) ± 20%[6]

Table 2: Example of a Six-Point Calibration Curve for Synthetic Cannabinoids

Concentration (ng/mL)
0.1
0.5
2.0
5.0
50
100
Correlation coefficient (r²) should be ≥ 0.99[8]

Experimental Protocols

The following protocols provide a general framework for the analysis of MDA-19 metabolites in urine. Method optimization and validation are essential for each specific laboratory setting and instrument.

Experimental Workflow

Workflow Sample Urine Sample Collection Pretreatment Sample Pre-treatment (Enzymatic Hydrolysis) Sample->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis Data Data Processing & Quantification Analysis->Data

Figure 2: General workflow for MDA-19 metabolite analysis.
Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

Objective: To deconjugate glucuronidated metabolites and to extract and concentrate the metabolites from the urine matrix.

Materials:

  • Urine samples

  • β-glucuronidase (from Patella vulgata or recombinant)[8]

  • 100 mM Acetate buffer (pH 5.0)[9]

  • 100 mM Phosphate buffer (pH 6.0)[8]

  • Internal Standard (IS) solution (e.g., deuterated analog of a target metabolite)

  • SPE cartridges (e.g., polymeric reversed-phase)[9]

  • Methanol

  • Ethyl Acetate[9]

  • Centrifuge

  • Water bath or incubator

  • SPE manifold

Protocol:

  • Enzymatic Hydrolysis:

    • To 1.0 mL of urine in a centrifuge tube, add the internal standard solution.

    • Add 2 mL of 100 mM acetate buffer (pH 5.0).[9]

    • Add 50 µL of β-glucuronidase solution.[9]

    • Vortex the mixture for 30 seconds.

    • Incubate at 60-65°C for 1-3 hours.[8][9]

    • Allow the sample to cool to room temperature.

    • Add 1 mL of 100 mM phosphate buffer (pH 6.0) and verify the pH is between 5.5 and 6.5.[8]

    • Centrifuge at 5000 rpm for 5 minutes to pellet any precipitates.[8]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the supernatant from the hydrolysis step onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of 100 mM acetate buffer (pH 5.0).[9]

    • Wash the cartridge with 3 mL of a methanol:100 mM acetate buffer (25:75, v/v) solution.[9]

    • Dry the cartridge under full vacuum for 10 minutes.[9]

    • Elute the metabolites with 3 mL of ethyl acetate.[9]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.[9]

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[9]

LC-MS/MS Analysis

Objective: To separate, detect, and quantify the MDA-19 metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters (Representative):

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

MS/MS Parameters (Representative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: 9 psi

  • MRM Transitions: Specific precursor-to-product ion transitions for each target metabolite and internal standard must be optimized.

Table 3: Example MRM Transitions for a Hypothetical MDA-19 Metabolite

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
MDA-19 N-(5-hydroxyhexyl)366.2[Fragment 1][Optimized Value]
[Fragment 2][Optimized Value]
MDA-19 N-dealkyl[Precursor m/z][Fragment 1][Optimized Value]
[Fragment 2][Optimized Value]
[Internal Standard][Precursor m/z][Fragment 1][Optimized Value]

Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards by spiking blank urine with known concentrations of the MDA-19 metabolite reference standards and the internal standard. Process these standards alongside the unknown samples.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. Determine the concentration of the metabolites in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Quality Control: Analyze quality control (QC) samples at low, medium, and high concentrations in each analytical batch to ensure the accuracy and precision of the results.

Conclusion

The analysis of MDA-19 metabolites is a complex but essential task in forensic and clinical toxicology. The use of certified reference standards is indispensable for the development of robust and reliable analytical methods. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to establish and validate methods for the accurate identification and quantification of MDA-19 metabolites in biological samples. Adherence to rigorous method validation procedures is critical to ensure the defensibility of the analytical results.

References

Application Note: Quantitative Analysis of MDA-19 and its Metabolites in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of the synthetic cannabinoid MDA-19 (also known as BZO-HEXOXIZID) and its putative metabolites in biological matrices such as plasma and urine. The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for the detection of trace levels of xenobiotics in complex biological samples. This document provides comprehensive procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, it includes representative data presented in tabular format to guide researchers in validating the method in their own laboratories. Diagrams illustrating the experimental workflow and the signaling pathway of MDA-19 are also provided to offer a complete analytical framework for researchers, scientists, and drug development professionals.

Introduction

MDA-19 is a synthetic cannabinoid that acts as a potent and selective agonist for the cannabinoid receptor 2 (CB2).[1] The CB2 receptor is primarily expressed in the immune system and peripheral tissues, and its activation is associated with immunomodulatory and analgesic effects without the psychoactive effects mediated by the CB1 receptor.[2][3] This makes MDA-19 and similar compounds potential therapeutic agents for conditions such as neuropathic pain.[2][4] To support preclinical and clinical development, as well as for forensic and toxicological applications, robust and reliable bioanalytical methods are essential for the accurate quantification of MDA-19 and its metabolites in biological fluids.

LC-MS/MS offers superior sensitivity and specificity for quantitative bioanalysis compared to other techniques like gas chromatography-mass spectrometry (GC-MS) or immunoassays.[2][5][6] This application note outlines a generic yet detailed LC-MS/MS method that can be adapted and validated for the quantitative determination of MDA-19 and its potential metabolites, such as hydroxylated and carboxylated species, which are common metabolic pathways for synthetic cannabinoids.

Signaling Pathway of MDA-19

MDA-19 exerts its biological effects by activating the CB2 receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the CB2 receptor primarily couples to Gαi/o proteins, initiating a cascade of intracellular signaling events. The principal pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity. Additionally, CB2 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, JNK, and p38 MAPK, as well as the PI3K/Akt pathway, which are involved in cell survival, proliferation, and inflammation.[1][3][7][8]

MDA19_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MDA19 MDA-19 CB2R CB2 Receptor MDA19->CB2R binds G_protein Gαi/o CB2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK_pathway MAPK Pathway (ERK, JNK, p38) G_protein->MAPK_pathway activates PI3K_Akt_pathway PI3K/Akt Pathway G_protein->PI3K_Akt_pathway activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (e.g., anti-inflammatory effects, analgesia) PKA->Cellular_Response MAPK_pathway->Cellular_Response PI3K_Akt_pathway->Cellular_Response Experimental_Workflow Sample_Collection Sample Collection (Plasma, Urine) Spiking Spiking with Internal Standard Sample_Collection->Spiking Sample_Prep Sample Preparation (Protein Precipitation or SPE) Spiking->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Acquisition Data Acquisition (MRM Mode) LC_MS_Analysis->Data_Acquisition Data_Processing Data Processing (Integration & Quantification) Data_Acquisition->Data_Processing Results Results Reporting Data_Processing->Results

References

Application Notes and Protocols for the Isolation of MDA-19 4-hydroxybenzoyl Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDA-19, also known as BZO-HEXOXIZID, is a synthetic cannabinoid that has been the subject of significant interest in pharmacological and toxicological research. Like other synthetic cannabinoids, MDA-19 undergoes extensive metabolism in vivo, primarily through Phase I oxidative reactions mediated by cytochrome P450 (CYP) enzymes.[1] One of the key metabolites is the 4-hydroxybenzoyl derivative, which is formed by hydroxylation on the benzoyl ring. The isolation and purification of this metabolite are crucial for a variety of in vitro studies, including characterization of its pharmacological activity at cannabinoid receptors, investigation of its potential toxicity, and development of analytical standards for forensic and clinical applications.

This document provides detailed application notes and protocols for the generation and subsequent isolation of the MDA-19 4-hydroxybenzoyl metabolite for in vitro studies. The protocols are based on established methodologies for the purification of cannabinoid metabolites and other hydroxylated aromatic compounds.

Data Presentation: Physicochemical Properties

A summary of the known and predicted physicochemical properties of MDA-19 and its potential 4-hydroxybenzoyl metabolite is presented in Table 1. This information is critical for the development of appropriate isolation and purification methods.

PropertyMDA-19 (Parent Compound)This compound (Predicted)
Molecular Formula C₂₁H₂₃N₃O₂C₂₁H₂₃N₃O₃
Molecular Weight 365.4 g/mol 381.4 g/mol
LogP (Predicted) 4.5 - 5.53.8 - 4.8
Aqueous Solubility LowVery Low
Solubility in Organic Solvents Soluble in Methanol, Ethanol, Acetonitrile, DMSO, DMF[2]Expected to be soluble in similar polar organic solvents

Experimental Protocols

Protocol 1: In Vitro Generation of this compound

This protocol describes the generation of the metabolite using human liver microsomes (HLMs), a standard in vitro system for studying drug metabolism.

Materials:

  • MDA-19

  • Human Liver Microsomes (HLMs), pooled

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Water, ultrapure

Procedure:

  • Prepare a stock solution of MDA-19 in methanol or DMSO at a concentration of 1 mg/mL.

  • In a microcentrifuge tube, combine the following in order:

    • Phosphate buffer (to a final volume of 500 µL)

    • HLMs (to a final protein concentration of 0.5-1.0 mg/mL)

    • MDA-19 stock solution (to a final substrate concentration of 10-50 µM)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for 60-120 minutes with gentle shaking.

  • Terminate the reaction by adding an equal volume (500 µL) of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which now contains the parent drug and its metabolites.

  • The supernatant can be directly analyzed by LC-MS/MS to confirm the presence of the 4-hydroxybenzoyl metabolite or proceed to Protocol 2 for purification.

Protocol 2: Solid-Phase Extraction (SPE) for Metabolite Enrichment

This protocol outlines the enrichment and partial purification of the hydroxylated metabolite from the in vitro reaction mixture.

Materials:

  • Supernatant from Protocol 1

  • Reversed-phase SPE cartridges (e.g., C18 or a mixed-mode polymer-based sorbent)

  • Methanol, HPLC grade

  • Water, ultrapure

  • Formic acid (optional, for pH adjustment)

  • SPE vacuum manifold

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of ultrapure water. Do not allow the sorbent to dry.[3]

  • Loading: Dilute the supernatant from Protocol 1 with 4 parts of ultrapure water (or a buffer at a slightly acidic pH, e.g., with 0.1% formic acid) to ensure analyte retention. Load the diluted sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove salts and other polar interferences.[3]

  • Elution: Elute the parent drug and its metabolites from the cartridge using 2-3 mL of methanol or acetonitrile. Collect the eluate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the residue in a small volume (e.g., 100-200 µL) of the initial mobile phase for HPLC analysis (e.g., 50:50 acetonitrile:water).

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Isolation

This protocol describes the final purification of the this compound using preparative HPLC.

Materials:

  • Reconstituted sample from Protocol 2

  • Acetonitrile, HPLC grade

  • Water, ultrapure, with 0.1% formic acid (optional)

  • Methanol, HPLC grade

  • Preparative HPLC system with a fraction collector

  • Preparative C18 HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm)

Procedure:

  • Analytical Method Development (Scouting): First, develop a separation method on an analytical scale (e.g., using a 4.6 mm ID column) to determine the optimal mobile phase composition and gradient for separating the 4-hydroxybenzoyl metabolite from the parent compound and other metabolites. A typical starting gradient could be 40-90% acetonitrile in water (with 0.1% formic acid) over 20 minutes.

  • Method Scale-Up: Scale up the analytical method to the preparative column. The flow rate and injection volume will need to be adjusted based on the column dimensions.[4][5]

  • Sample Injection: Inject the reconstituted sample from Protocol 2 onto the preparative HPLC system.

  • Chromatographic Separation: Run the preparative HPLC method. Monitor the elution of compounds using a UV detector (wavelengths around 220 nm and 280 nm are often suitable for aromatic compounds).

  • Fraction Collection: Collect fractions corresponding to the peak of the 4-hydroxybenzoyl metabolite. The identity of the peak should be confirmed by mass spectrometry.

  • Purity Analysis and Final Preparation: Analyze the collected fractions for purity using analytical HPLC-MS. Pool the pure fractions and evaporate the solvent to obtain the isolated metabolite. The purified compound can then be accurately quantified and dissolved in an appropriate solvent (e.g., DMSO) for in vitro studies.

Visualizations

Experimental Workflow

experimental_workflow cluster_generation Metabolite Generation cluster_spe Enrichment (SPE) cluster_hplc Purification (Prep-HPLC) gen_start Start: MDA-19 + HLMs incubation Incubation at 37°C with NADPH gen_start->incubation termination Reaction Termination (Acetonitrile) incubation->termination centrifugation Protein Precipitation & Centrifugation termination->centrifugation supernatant Supernatant Collected centrifugation->supernatant spe_conditioning 1. Conditioning (MeOH, H2O) supernatant->spe_conditioning Proceed to SPE spe_loading 2. Sample Loading spe_conditioning->spe_loading spe_washing 3. Washing (5% MeOH) spe_loading->spe_washing spe_elution 4. Elution (MeOH) spe_washing->spe_elution spe_evaporation Evaporation & Reconstitution spe_elution->spe_evaporation hplc_injection Injection onto C18 Column spe_evaporation->hplc_injection Proceed to HPLC hplc_separation Gradient Elution hplc_injection->hplc_separation hplc_collection Fraction Collection hplc_separation->hplc_collection hplc_analysis Purity Analysis (LC-MS) hplc_collection->hplc_analysis hplc_final Final Product: Isolated Metabolite hplc_analysis->hplc_final

Caption: Workflow for the isolation of this compound.

Cannabinoid Receptor Signaling Pathway

MDA-19 is an agonist at both CB1 and CB2 cannabinoid receptors.[6][7] The activation of these G-protein coupled receptors (GPCRs) initiates several downstream signaling cascades.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling MDA-19 MDA-19 CB1/CB2 Receptor CB1/CB2 Receptor MDA-19->CB1/CB2 Receptor Binds & Activates G_Protein Gαi/o | Gβγ CB1/CB2 Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi/o inhibits MAPK MAPK Pathway (ERK, JNK) G_Protein->MAPK Gβγ activates IonChannel Ion Channels (K+, Ca2+) G_Protein->IonChannel Gβγ modulates (CB1) cAMP cAMP AC->cAMP Inhibition PKA PKA cAMP->PKA Cellular Response 1 Cellular Response 1 PKA->Cellular Response 1 Phosphorylation Cellular Response 2 Cellular Response 2 MAPK->Cellular Response 2 Gene Expression Cellular Response 3 Cellular Response 3 IonChannel->Cellular Response 3 Altered Neuronal Excitability

Caption: Simplified signaling pathway of CB1/CB2 receptor activation by MDA-19.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of MDA-19 and its 4-Hydroxybenzoyl Metabolite by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of MDA-19 (also known as BZO-HEXOXIZID) and its 4-hydroxybenzoyl metabolite.

Frequently Asked Questions (FAQs)

Q1: What is MDA-19 and its 4-hydroxybenzoyl metabolite?

MDA-19, also known by its systematic name BZO-HEXOXIZID, is a synthetic cannabinoid.[1][2] Like many other synthetic cannabinoids, it is designed to mimic the effects of natural cannabinoids found in cannabis. The 4-hydroxybenzoyl metabolite is a product of the body's metabolism of MDA-19. The analysis of both the parent drug and its metabolites is crucial for pharmacokinetic and toxicological studies.

Q2: What are the main challenges in the LC-MS/MS analysis of MDA-19 and its metabolite?

The primary challenge in the bioanalysis of synthetic cannabinoids like MDA-19 is overcoming matrix effects.[3][4] Biological samples such as plasma and urine are complex matrices containing numerous endogenous components that can interfere with the ionization of the target analytes in the mass spectrometer, leading to ion suppression or enhancement. This can significantly impact the accuracy, precision, and sensitivity of the analytical method.

Q3: How can I identify the presence of matrix effects in my analysis?

Matrix effects can be identified both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment. In this technique, a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. Any dip or rise in the baseline signal at the retention time of the analyte indicates the presence of ion suppression or enhancement, respectively.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of MDA-19 and its 4-hydroxybenzoyl metabolite.

Problem 1: Poor sensitivity or no detectable peak for the analyte.

Possible Cause Troubleshooting Step
Significant Ion Suppression 1. Optimize Sample Preparation: Employ a more rigorous cleanup method to remove interfering matrix components. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3] 2. Modify Chromatographic Conditions: Adjust the gradient, flow rate, or change the analytical column to achieve better separation of the analyte from co-eluting matrix components. 3. Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of matrix components and thereby lessen their impact on ionization.[5]
Analyte Adsorption Synthetic cannabinoids can adsorb to plastic and glass surfaces. Use silanized glassware or low-adsorption microplates and vials to minimize this effect.[6]
Suboptimal MS Parameters Re-optimize the mass spectrometer settings, including ionization source parameters (e.g., capillary voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy, precursor/product ion selection).

Problem 2: High variability in quantitative results (poor precision).

Possible Cause Troubleshooting Step
Inconsistent Matrix Effects 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the most effective way to compensate for variable matrix effects. 2. Improve Sample Preparation Consistency: Ensure that the sample preparation procedure is highly reproducible for all samples, standards, and quality controls.
Carryover Inject blank samples after high-concentration samples to check for carryover. If observed, optimize the autosampler wash procedure and/or the chromatographic method.

Problem 3: Inaccurate quantification (poor accuracy).

Possible Cause Troubleshooting Step
Matrix Effects Affecting Calibration 1. Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects. 2. Evaluate Different Calibration Models: Assess different weighting factors (e.g., 1/x, 1/x²) for the linear regression to find the best fit for the data.
Metabolite Instability Investigate the stability of the 4-hydroxybenzoyl metabolite in the biological matrix under the storage and sample processing conditions.

Experimental Protocols

Below are generalized experimental protocols for the LC-MS/MS analysis of synthetic cannabinoids like MDA-19 and their metabolites in plasma. These should be optimized and validated for the specific analytes and instrumentation used.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly effective technique for cleaning up complex biological samples and reducing matrix effects.

SPE_Workflow start Start: Plasma Sample (e.g., 100 µL) pretreatment Pre-treatment: Add internal standard and dilute with buffer start->pretreatment loading Sample Loading: Load the pre-treated sample onto the SPE cartridge pretreatment->loading conditioning SPE Cartridge Conditioning: Activate with methanol, then equilibrate with water conditioning->loading washing Washing: Wash with a weak organic solvent to remove interferences loading->washing elution Elution: Elute analytes with a stronger organic solvent washing->elution evaporation Evaporation: Dry the eluate under a gentle stream of nitrogen elution->evaporation reconstitution Reconstitution: Reconstitute the residue in the initial mobile phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Solid-Phase Extraction (SPE) Workflow. (Within 100 characters)
LC-MS/MS Analysis Workflow

This diagram outlines the general workflow for the analysis of the prepared sample.

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry lc_column Analytical Column (e.g., C18) ion_source Ionization Source (e.g., ESI) lc_column->ion_source mobile_phase Mobile Phase Gradient (e.g., Water/Acetonitrile with Formic Acid) mobile_phase->lc_column quad1 Q1: Precursor Ion Selection ion_source->quad1 collision_cell Q2: Collision-Induced Dissociation quad1->collision_cell quad3 Q3: Product Ion Selection collision_cell->quad3 detector Detector quad3->detector data_processing Data Acquisition & Processing detector->data_processing autosampler Autosampler Injection autosampler->lc_column

Caption: LC-MS/MS Analytical Workflow. (Within 100 characters)

Quantitative Data Summary

The following table summarizes typical quantitative parameters from published LC-MS/MS methods for various synthetic cannabinoids and their metabolites in biological fluids. These values should serve as a general reference, and specific performance characteristics must be established during method validation for MDA-19 and its 4-hydroxybenzoyl metabolite.

Analyte TypeMatrixLinear Range (ng/mL)LLOQ (ng/mL)Reference
Parent Synthetic CannabinoidsBlood0.1 - 100.01 - 0.5[7][8]
Synthetic Cannabinoid MetabolitesUrine0.05 - 100.05[9]
Various Synthetic CannabinoidsPlasma0.04 - 400.012 - 0.016[3]
Synthetic Cannabinoid MetabolitesUrine0.1 - 1000.1 - 1[10]

Matrix Effect Evaluation

The following table provides examples of reported matrix effects for synthetic cannabinoids in different biological matrices. The matrix effect is often expressed as the percentage of signal suppression or enhancement.

MatrixSample PreparationMatrix Effect (%)Reference
PlasmaProtein Precipitation & SPE18.9 (Suppression)[9]
UrineProtein Precipitation & SPE8.0 (Suppression)[9]
UrineSPE93.4 - 118.0 (Enhancement)[3]
UrineDilution76.7 - 106.1[4]

Note: A matrix effect of 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

This technical support center provides a foundational resource for researchers working with MDA-19 and its metabolites. For optimal results, it is imperative to perform thorough method development and validation tailored to the specific laboratory instrumentation and research objectives.

References

Addressing ion suppression in the mass spectrometric detection of MDA-19 metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address the common challenge of ion suppression when analyzing MDA-19 and its metabolites using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant problem in the analysis of MDA-19 metabolites?

A: Ion suppression is a type of matrix effect that results in a decreased analytical signal for a target analyte, such as an MDA-19 metabolite.[1] It occurs during the ionization process in the mass spectrometer's source (e.g., Electrospray Ionization - ESI) when co-eluting compounds from the sample matrix, like plasma or urine, interfere with the ionization of the analyte.[2] This interference leads to a lower number of analyte ions reaching the detector, which can cause poor sensitivity, inaccurate quantification, and reduced reproducibility in your results.[3][4] Because bioanalytical methods often measure very low concentrations of metabolites, even minor ion suppression can compromise the validity of a study.[5]

Q2: What are the most common causes of ion suppression when analyzing biological samples?

A: Ion suppression is primarily caused by endogenous or exogenous components in the sample matrix that co-elute with the analyte of interest.[6]

  • Endogenous Components: These are substances naturally present in the biological fluid. In plasma, the most common culprits are phospholipids, salts, proteins, and peptides.[6][7] Urine composition can be highly variable, containing different salts, urea, and other organic substances that can interfere with ionization.

  • Exogenous Components: These are substances introduced during sample collection or preparation. Examples include anticoagulants (e.g., EDTA, heparin), plasticizers leaching from collection tubes, and dosing vehicles used in preclinical studies.[2][6]

The fundamental mechanism involves competition between the analyte and these matrix components for the available charge and space on the surface of the ESI droplets, which is necessary for efficient transition into the gas phase.[2][8]

Q3: My signal for an MDA-19 metabolite is low and inconsistent. How can I determine if ion suppression is the cause?

A: The most direct method to diagnose ion suppression is a post-column infusion experiment .[2] This technique helps visualize the regions in your chromatogram where suppression occurs. The process involves continuously infusing a standard solution of your MDA-19 metabolite directly into the mass spectrometer while injecting a blank, extracted sample matrix (e.g., plasma extract without the analyte) onto the LC column.[7] A stable, elevated baseline signal is established from the infused standard. Any dip or decrease in this baseline corresponds to a retention time where matrix components are eluting and suppressing the analyte's signal.[2] If your metabolite's retention time aligns with one of these dips, ion suppression is likely affecting your analysis.

Q4: What is the best sample preparation technique to minimize ion suppression for MDA-19 metabolites?

A: The choice of sample preparation technique is critical for removing interfering matrix components.[9] While there is no single "best" method for all applications, techniques can be ranked by their general effectiveness in reducing ion suppression:

  • Solid-Phase Extraction (SPE): Generally considered the most effective technique. SPE uses a packed cartridge to selectively bind the analyte while allowing matrix components like salts and phospholipids to be washed away, resulting in a much cleaner extract.[7][9]

  • Liquid-Liquid Extraction (LLE): This method separates the analyte from matrix components based on differential solubility in two immiscible liquids. It is effective at removing non-soluble interferences like proteins and some phospholipids but can be less selective than SPE.[7]

  • Protein Precipitation (PPT): This is the simplest method, involving the addition of an organic solvent (like acetonitrile or methanol) to precipitate proteins.[10] However, it is the least effective at removing other matrix components, such as phospholipids and salts, which remain in the supernatant and are a significant source of ion suppression.[2]

For robust analysis of MDA-19 metabolites, developing an SPE method is highly recommended to achieve the cleanest possible sample.

Q5: How can I use chromatography to mitigate ion suppression?

A: Chromatographic optimization is a powerful tool to separate your MDA-19 metabolite from interfering matrix components.[3] The goal is to shift the analyte's retention time so that it elutes in a "clean" region of the chromatogram, away from the areas of major suppression identified by a post-column infusion experiment.[2]

Strategies include:

  • Modifying the Mobile Phase: Changing the organic solvent (e.g., from acetonitrile to methanol) or adjusting the pH can alter selectivity and shift peak elution times.[2]

  • Adjusting the Gradient: Altering the gradient slope or duration can improve the resolution between the analyte and interferences.[2]

  • Using High-Resolution Columns: Techniques like Ultra-Performance Liquid Chromatography (UPLC) provide sharper peaks and greater resolving power, which reduces the likelihood of co-elution with matrix components.[11]

Q6: What is the role of an internal standard (IS) in compensating for ion suppression?

A: An internal standard is a compound added at a constant concentration to all samples (calibrators, QCs, and unknowns) before processing.[3] Its purpose is to normalize the analytical signal. An ideal IS for LC-MS analysis is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterium or carbon-13 labeled MDA-19 metabolite). A SIL-IS is chemically identical to the analyte and will have the same retention time, extraction recovery, and, most importantly, will experience the same degree of ion suppression.[9] By calculating the peak area ratio of the analyte to the IS, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.[2]

Q7: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for my analysis?

A: The choice of ionization source can significantly impact the severity of ion suppression. ESI is generally more susceptible to matrix effects than APCI.[8][10] This is because ESI relies on a delicate process of droplet desolvation and charge competition, which is easily disrupted by non-volatile matrix components like salts.[12] APCI, a gas-phase ionization technique, is less affected by these non-volatile materials.[8] If you are experiencing severe and difficult-to-resolve ion suppression with ESI, testing your MDA-19 metabolites with an APCI source is a viable strategy to reduce the matrix effect.[10]

Quantitative Data Summary

Effective management of ion suppression requires its quantification. The tables below illustrate how to assess matrix effects and compare the efficacy of different sample preparation methods.

Table 1: Illustrative Quantitative Assessment of Ion Suppression for an MDA-19 Metabolite This table demonstrates how to calculate the matrix effect by comparing the analyte's response in a clean solution versus a sample matrix. A value below 100% indicates suppression.

Sample IDDescriptionMean Peak Area (n=3)Matrix Effect (%)
Set AAnalyte in Neat Solvent1,520,400N/A
Set BAnalyte Spiked Post-Extraction into Plasma638,56842.0%
Calculation: Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100.[13]

Table 2: Comparison of Sample Preparation Techniques on Analyte Recovery and Matrix Effect This table shows hypothetical data comparing three common extraction methods. The goal is to find a method that yields high recovery while minimizing the matrix effect (i.e., a Matrix Effect % closest to 100%).

Preparation MethodMean Recovery (%)Mean Matrix Effect (%)
Protein Precipitation95.2%35.5%
Liquid-Liquid Extraction (LLE)81.7%78.3%
Solid-Phase Extraction (SPE)89.5%96.8%
Data is illustrative. Actual results will depend on the specific analyte and matrix.

Experimental Protocols

Protocol 1: Qualitative Assessment of Ion Suppression by Post-Column Infusion

Objective: To identify the retention time regions where co-eluting matrix components cause ion suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • HPLC-grade solvents

  • Standard solution of the MDA-19 metabolite (e.g., 100 ng/mL in 50:50 acetonitrile:water)

  • A "T" union for fluid connection

  • Blank extracted biological matrix (prepared using your standard sample preparation method)

Methodology:

  • System Setup: Connect the analytical column outlet to one inlet of the "T" union. Connect the syringe pump outlet to the other inlet of the "T" union. Connect the outlet of the "T" union to the MS ion source.

  • Infusion: Begin infusing the MDA-19 metabolite standard solution at a low, constant flow rate (e.g., 10 µL/min) using the syringe pump.

  • Establish Baseline: Start the LC flow with the initial mobile phase conditions but do not inject a sample. A stable, high-intensity signal for the metabolite's mass transition should be observed in the mass spectrometer. This is your baseline.

  • Injection: Inject a volume of the blank extracted matrix onto the column and begin the chromatographic run.

  • Data Analysis: Monitor the signal of the infused metabolite. A consistent signal indicates no suppression. A significant drop in the signal baseline indicates that interfering compounds are eluting from the column at that specific time, causing ion suppression.[2][5] Compare the retention time of your analyte with these suppression zones.

Protocol 2: Quantitative Assessment of Matrix Effect

Objective: To quantify the absolute matrix effect (suppression or enhancement) on the analyte signal.

Methodology:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Prepare a standard of the MDA-19 metabolite in the mobile phase reconstitution solvent at a known concentration (e.g., 50 ng/mL).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established protocol. After the final evaporation step, reconstitute the extracts with the same standard solution prepared for Set A.

    • Set C (Pre-Extraction Spike): Spike the same six lots of blank biological matrix with the MDA-19 metabolite standard before starting the extraction procedure. Process these samples through the entire protocol. (This set is used for calculating recovery).

  • Analysis: Inject all samples from Sets A and B into the LC-MS/MS system and record the analyte peak areas.

  • Calculation:

    • Calculate the mean peak area for Set A and Set B.

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100 [13]

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • A value between 85% and 115% is often considered acceptable.

Visualizations

Diagram 1: The Mechanism of Ion Suppression in ESI

cluster_source LC Eluent Enters ESI Source cluster_droplet Charged Droplet Formation & Evaporation cluster_gas Gas Phase Ion Formation A Analyte Molecules (MDA-19 Metabolite) C Competition for Droplet Surface and Charge A->C B Matrix Molecules (Phospholipids, Salts) B->C D Matrix molecules dominate the droplet surface C->D High matrix concentration E Reduced number of Analyte ions are formed D->E F MS Inlet E->F G Suppressed Signal (Low Analyte Count) F->G

Caption: Ion suppression mechanism in an electrospray source.

Diagram 2: Troubleshooting Workflow for Ion Suppression

start Inconsistent Results or Low Analyte Signal q1 Suspect Ion Suppression? start->q1 proc1 Perform Post-Column Infusion Experiment q1->proc1 Yes no1 Investigate Other Issues (e.g., Instrument, Recovery) q1->no1 No q2 Suppression at Analyte RT? proc1->q2 res1 Optimize LC Method (Shift Analyte RT) q2->res1 Yes res3 Use Stable Isotope-Labeled Internal Standard q2->res3 No q3 Suppression Resolved? res1->q3 res2 Improve Sample Prep (Use SPE or LLE) q3->res2 No end Method Optimized q3->end Yes res2->res3 res3->end

Caption: A logical workflow for troubleshooting ion suppression.

Diagram 3: General Solid-Phase Extraction (SPE) Workflow

A 1. Condition Sorbent (Activate with organic solvent) B 2. Equilibrate Sorbent (Flush with aqueous solution) A->B C 3. Load Sample (Analyte is retained) B->C D 4. Wash Interferences (Salts, phospholipids washed away) C->D E 5. Elute Analyte (Collect clean sample fraction) D->E

Caption: Standard steps in a solid-phase extraction workflow.

References

Optimization of fragmentation parameters for MDA-19 4-hydroxybenzoyl metabolite in MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fragmentation parameters for the MDA-19 4-hydroxybenzoyl metabolite in MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is the chemical formula and molecular weight of the this compound?

The chemical formula for the this compound is C₂₁H₂₃N₃O₃, and its monoisotopic mass is 365.1739 g/mol . The protonated molecule [M+H]⁺ will have an m/z of approximately 366.1818.

Q2: What are the expected major fragmentation pathways for the this compound in positive ion mode ESI-MS/MS?

Based on its chemical structure, which includes a 4-hydroxybenzoyl group, a hydrazone linkage, and an N-hexyl indolinone moiety, the following fragmentation pathways are anticipated:

  • Cleavage of the hydrazone bond (N-N): This is a common fragmentation pathway for hydrazone-containing compounds and is expected to be a major fragmentation route.

  • Loss of the 4-hydroxybenzoyl group: Fragmentation can occur at the C-N bond connecting the benzoyl group to the hydrazone, leading to the loss of a neutral 4-hydroxybenzoyl radical or a charged 4-hydroxybenzoyl cation.

  • Fragmentation of the N-hexyl chain: The alkyl chain can undergo fragmentation, leading to the loss of alkyl fragments.

Q3: What are some starting points for collision energy (CE) optimization for this metabolite?

For small molecules like the this compound, a good starting point for collision energy is to perform a ramping experiment from 10 to 50 eV. The optimal CE will be the value that provides the highest intensity for the desired product ions. For structurally similar compounds, optimal collision energies often fall within the 20-40 eV range.

Q4: I am not seeing any signal for my analyte. What are the common causes?

Several factors could lead to a lack of signal. First, verify the instrument is functioning correctly with a known standard. Check the sample preparation procedure for any errors. Ensure the correct precursor ion m/z is being targeted in your MS/MS method. Also, confirm that the ionization source parameters (e.g., capillary voltage, gas flow, temperature) are appropriate for your analyte and mobile phase composition.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or High Noise
Potential Cause Troubleshooting Step
Suboptimal Ionization Source Parameters Optimize source temperature, gas flows (nebulizer, auxiliary, and sheath gas), and capillary voltage. Start with typical values for small molecules in your mobile phase and adjust systematically.
Matrix Effects Dilute the sample to reduce matrix suppression. Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Ensure adequate chromatographic separation from co-eluting matrix components.
Incorrect Mobile Phase Composition Ensure the mobile phase pH is suitable for promoting ionization of the analyte. For positive ion mode, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often beneficial.
Analyte Degradation Check the stability of the metabolite in the sample matrix and autosampler. Consider using a cooled autosampler.
Issue 2: Inconsistent or Unstable Fragmentation Pattern
Potential Cause Troubleshooting Step
Fluctuating Collision Energy Verify the stability of the collision cell gas pressure and the collision energy voltage.
In-source Fragmentation Reduce the cone/fragmentor voltage to minimize fragmentation in the ion source. This can be diagnosed by observing fragment ions in the full scan MS1 spectrum.
Presence of Isomeric Interferences Improve chromatographic separation to resolve the target metabolite from any isomers that may have the same precursor mass but different fragmentation patterns.
Contaminated Ion Optics Perform routine cleaning and maintenance of the mass spectrometer's ion optics as per the manufacturer's guidelines.

Experimental Protocols

Protocol 1: Optimization of MS/MS Fragmentation Parameters
  • Prepare a standard solution of the this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Acquire full scan MS spectra to confirm the m/z of the protonated precursor ion, [M+H]⁺.

  • Select the precursor ion for fragmentation.

  • Perform a product ion scan by ramping the collision energy (CE) from 10 to 50 eV.

  • Identify the most abundant and specific product ions.

  • For each major product ion, perform a more detailed CE optimization by acquiring data in 2 eV increments around the approximate optimum found in the ramping experiment.

  • Determine the optimal cone/fragmentor voltage by ramping this parameter while monitoring the intensity of the precursor ion. The optimal value will be the one that maximizes precursor ion intensity without causing significant in-source fragmentation.

Quantitative Data Summary

Disclaimer: The following quantitative data is illustrative and based on the chemical structure of the this compound and fragmentation patterns of similar compounds. Optimal parameters should be determined empirically on your specific instrument.

Parameter Recommended Starting Value/Range
Precursor Ion (Q1) m/z 366.2
Product Ion 1 (Q3) m/z 121.1 (putative 4-hydroxybenzoyl cation)
Product Ion 2 (Q3) m/z 245.1 (putative indolinone-hydrazone fragment)
Collision Energy (CE) for m/z 121.1 25 - 35 eV
Collision Energy (CE) for m/z 245.1 15 - 25 eV
Cone/Fragmentor Voltage 80 - 120 V
Ionization Mode Positive Electrospray Ionization (ESI+)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_data Data Analysis start Standard/Sample prep Dilution / Extraction start->prep lc_injection LC Injection prep->lc_injection chromatography Chromatographic Separation lc_injection->chromatography ionization ESI Source (Ionization) chromatography->ionization q1 Q1: Precursor Selection (m/z 366.2) ionization->q1 q2 Q2: Collision Cell (Fragmentation) q1->q2 q3 Q3: Product Ion Scanning q2->q3 detector Detector q3->detector data_acq Data Acquisition detector->data_acq optimization Parameter Optimization data_acq->optimization

Caption: Experimental workflow for MS/MS parameter optimization.

fragmentation_pathway cluster_frags cluster_losses parent This compound [M+H]⁺ m/z 366.2 frag1 4-hydroxybenzoyl cation m/z 121.1 parent->frag1 CE: 25-35 eV frag2 Indolinone-hydrazone fragment m/z 245.1 parent->frag2 CE: 15-25 eV loss1 Neutral Loss: C₁₄H₁₅N₂O₂ parent->loss1 loss2 Neutral Loss: C₇H₅O₂ parent->loss2

Caption: Proposed fragmentation of this compound.

Stability testing of MDA-19 4-hydroxybenzoyl metabolite in stored biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: MDA-19 4-hydroxybenzoyl Metabolite Stability

Welcome to the technical support center for the stability testing of the 4-hydroxybenzoyl metabolite of MDA-19. This resource provides researchers, scientists, and drug development professionals with comprehensive FAQs, troubleshooting guides, and experimental protocols to ensure the integrity of biological samples and the reliability of analytical data.

Frequently Asked Questions (FAQs)

Q1: What is the this compound, and why is its stability a concern?

A: MDA-19 (also known as BZO-HEXOXIZID) is a synthetic cannabinoid that acts as a selective agonist for the CB2 receptor.[1][2] During metabolism in the body, it undergoes various transformations. The 4-hydroxybenzoyl metabolite is one of the potential products of this biotransformation. Stability is a critical concern because the concentration of this metabolite in collected biological samples (e.g., plasma, urine) can change over time due to chemical or enzymatic degradation if not stored properly.[3][4] This degradation can lead to inaccurate quantification, underestimation of exposure, and unreliable pharmacokinetic or toxicological data.[5]

Q2: What are the primary factors that can affect the stability of this metabolite in biological samples?

A: The stability of drug metabolites in biological matrices is influenced by several factors:

  • Temperature: This is the most critical factor. Storage at lower temperatures (-20°C or -80°C) significantly slows degradation compared to refrigeration (4°C) or room temperature.[6][7]

  • Biological Matrix: The type of sample (e.g., plasma, whole blood, urine) plays a major role. Metabolites are often more stable in urine than in blood because blood contains active enzymes (e.g., esterases) that can break down the analyte.[6][8]

  • pH: The pH of the sample, particularly urine, can influence the rate of hydrolytic degradation.[8]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can cause degradation of sensitive compounds.[9]

  • Light Exposure: Photodegradation can occur with light-sensitive molecules, although this is less common for this structural class.[4]

  • Oxidation: Exposure to air can lead to oxidative degradation.[4]

  • Adsorption: The metabolite may adsorb to the surface of storage containers, leading to an apparent decrease in concentration.[8]

Q3: What are the recommended storage conditions for biological samples containing the this compound?

A: Based on general findings for synthetic cannabinoids and their metabolites, the following conditions are recommended:

  • Short-Term Storage (up to 24-48 hours): Store samples at 2-8°C.[9]

  • Long-Term Storage (>48 hours): Samples should be stored frozen, preferably at -80°C, to ensure long-term stability.[5][6] Storage at -20°C is also effective but -80°C is considered optimal for extended periods.[7]

  • Container: Use low-binding polypropylene tubes or silanized glass vials to minimize adsorptive losses.[8]

Q4: How many freeze-thaw cycles are acceptable?

A: The stability of the metabolite should be formally tested for a minimum of three freeze-thaw cycles as part of the bioanalytical method validation.[9] If samples in a study are expected to undergo more cycles, the stability should be proven for that number of cycles. Studies on similar compounds show that many metabolites are stable for up to three cycles, but this must be experimentally verified.[9]

Q5: Should I use any preservatives or additives in my samples?

A: For whole blood or plasma samples, the choice of anticoagulant can be important. Additionally, adding an enzyme inhibitor like sodium fluoride can be beneficial to prevent enzymatic degradation, especially if samples cannot be frozen immediately.[8] The effect of any additive on analyte stability must be evaluated during method validation.

Troubleshooting Guides

This section addresses specific issues you may encounter during your stability experiments.

Problem Possible Cause(s) Recommended Solution(s)
High variability in stability results across replicates. 1. Inconsistent sample handling or storage temperature fluctuations. 2. Non-homogenous spiked samples. 3. Inconsistent thawing procedure (e.g., some samples thawed on ice, others at room temp).[10] 4. Analytical instrument variability.1. Ensure all samples are handled identically. Use calibrated, temperature-monitored freezers. 2. Vortex spiked samples thoroughly before aliquoting and freezing. 3. Standardize the thawing protocol. Quick-thawing in a room temperature water bath is often preferred over slow thawing on ice.[10] 4. Run system suitability tests before each analytical batch to ensure instrument performance.
Analyte concentration is significantly lower than expected, even at the first time point (T=0). 1. Degradation during sample preparation (bench-top instability). 2. Inaccurate spiking concentration. 3. Adsorption of the analyte to container surfaces.[8] 4. Matrix effects suppressing the analytical signal.[11]1. Perform a short-term stability test by letting spiked samples sit at room temperature for the expected duration of sample processing to assess bench-top stability. 2. Verify the concentration of the spiking stock solution. 3. Switch to low-binding polypropylene or silanized glass tubes. 4. Evaluate matrix effects during method validation by comparing the response in matrix vs. neat solution.
Progressive decline in concentration during freeze-thaw cycles. 1. The metabolite is inherently unstable to repeated freeze-thaw events. 2. For plasma/blood, residual enzymatic activity may occur during the thawing phase.1. Minimize the number of freeze-thaw cycles. Prepare smaller, single-use aliquots for analysis. 2. Ensure rapid freezing (e.g., in a -80°C freezer or on dry ice) and rapid thawing to minimize time spent in a liquid state where enzymes are active.[10]
Long-term stability fails (concentration drops >15% before the end of the study). 1. Storage temperature is not low enough to halt degradation. 2. Oxidative or hydrolytic degradation over time. 3. The container is not airtight, allowing for sublimation or oxidation.1. If storing at -20°C, switch to -80°C for better preservation.[5] 2. Consider overlaying the sample with an inert gas (e.g., nitrogen or argon) before capping if oxidation is suspected. 3. Use high-quality cryovials with secure seals.

Experimental Protocols

A validated bioanalytical method (e.g., LC-MS/MS) is required to perform these stability tests.[12]

Protocol 1: Freeze-Thaw Stability Assessment
  • Preparation: Spike a fresh pool of the relevant biological matrix (e.g., human plasma) with the 4-hydroxybenzoyl metabolite at low and high QC concentrations.

  • Aliquoting: Aliquot the spiked samples into at least 4 sets of vials (T=0 and three freeze-thaw cycles). Use a minimum of 5 replicates per concentration level.[13]

  • Baseline Analysis (T=0): Analyze one set of aliquots immediately to establish the baseline concentration.

  • Cycle 1: Freeze the remaining three sets at -80°C for at least 24 hours. Then, thaw them completely and unassisted at room temperature. Once thawed, refreeze them at -80°C for at least 12 hours.

  • Analysis 1: After the first cycle, remove one set of aliquots, thaw, and analyze.

  • Cycle 2 & 3: Repeat the freeze-thaw process (step 4) for the remaining two sets. Analyze one set after the second cycle and the final set after the third cycle.

  • Data Analysis: Calculate the mean concentration for each cycle. Stability is acceptable if the mean concentration at each cycle is within ±15% of the baseline (T=0) concentration.

Protocol 2: Long-Term Stability Assessment
  • Preparation: Spike a fresh pool of the biological matrix at low and high QC concentrations.

  • Aliquoting: Dispense the spiked matrix into a sufficient number of vials to cover all planned time points (e.g., 0, 1, 3, 6, 9, 12 months) with at least 5 replicates per time point.

  • Storage: Store all vials at the intended storage temperature (e.g., -80°C).

  • Analysis:

    • Time 0: Analyze the first set of aliquots to establish the baseline concentration.

    • Subsequent Time Points: At each designated time point (e.g., 1 month, 3 months), retrieve a set of vials, thaw, and analyze them against a freshly prepared calibration curve.

  • Data Analysis: Calculate the percentage of the initial concentration remaining at each time point. The metabolite is considered stable if the mean concentration at each point is within ±15% of the Time 0 concentration.

Data Presentation

Quantitative data should be summarized for clear interpretation. Below are examples of how to present stability data.

Table 1: Example of Freeze-Thaw Stability Data in Human Plasma at -80°C

CycleConcentration (ng/mL)Mean Concentration (n=5)% of BaselinePass/Fail
Low QC (Nominal: 5 ng/mL)
Baseline (T=0)5.1, 4.9, 5.0, 5.2, 4.85.00100%-
Cycle 14.9, 4.8, 5.1, 5.0, 4.74.9098.0%Pass
Cycle 24.8, 4.7, 4.9, 5.0, 4.64.8096.0%Pass
Cycle 34.7, 4.6, 4.8, 4.9, 4.54.7094.0%Pass
High QC (Nominal: 50 ng/mL)
Baseline (T=0)50.5, 49.8, 51.0, 50.2, 49.550.20100%-
Cycle 149.9, 49.5, 50.8, 50.0, 49.249.8899.4%Pass
Cycle 249.5, 49.0, 50.1, 49.8, 48.949.4698.5%Pass
Cycle 348.8, 48.5, 49.6, 49.1, 48.348.8697.3%Pass

Table 2: Example of Long-Term Stability Data in Human Urine at Different Temperatures

Time PointMean Concentration (ng/mL) at -20°C% of BaselineMean Concentration (ng/mL) at -80°C% of Baseline
Low QC (Nominal: 10 ng/mL)
Baseline10.15100%10.15100%
1 Month9.8597.0%10.0599.0%
3 Months9.4493.0%9.9898.3%
6 Months8.7386.0%9.8997.4%
12 Months8.2281.0% (Fail)9.7696.2% (Pass)
High QC (Nominal: 100 ng/mL)
Baseline102.1100%102.1100%
1 Month100.598.4%101.599.4%
3 Months98.696.6%101.199.0%
6 Months92.590.6%100.398.2%
12 Months85.783.9% (Fail)99.597.5% (Pass)

Visualizations

Workflow and Pathway Diagrams

Stability_Study_Workflow cluster_prep Phase 1: Preparation cluster_storage Phase 2: Storage & Time Points cluster_analysis Phase 3: Analysis cluster_reporting Phase 4: Reporting prep_matrix Prepare Blank Biological Matrix spike Spike with Metabolite (Low & High QC) prep_matrix->spike aliquot Aliquot into Storage Vials spike->aliquot store Store Samples at -80°C aliquot->store time_points Retrieve Samples at Predetermined Intervals (0, 1, 3, 6 mo) store->time_points extract Sample Extraction (SPE or LLE) time_points->extract lcms LC-MS/MS Analysis extract->lcms quant Quantify vs. Fresh Calibration Curve lcms->quant calc Calculate % Stability vs. T=0 quant->calc report Report Results (Pass/Fail) calc->report

Caption: Workflow for a long-term metabolite stability study.

Troubleshooting_Tree start Stability Fails (Recovery <85% or >115%) q1 When did failure occur? start->q1 a1 At T=0 (vs. nominal) q1->a1 Immediately a2 During Freeze-Thaw Cycles q1->a2 F/T Study a3 During Long-Term Storage q1->a3 LT Study sol1 Check spiking solution. Assess bench-top stability. Investigate matrix effects. a1->sol1 sol2 Metabolite is sensitive to F/T. Aliquot into single-use tubes. Optimize freeze/thaw speed. a2->sol2 sol3 Storage temp is too high (use -80°C). Check for oxidation/hydrolysis. Ensure container integrity. a3->sol3

Caption: Decision tree for troubleshooting stability failures.

Degradation_Pathways cluster_degradation Potential Degradation Routes cluster_products Degradation Products parent This compound (In Biological Matrix) hydrolysis Hydrolysis (e.g., by esterases in blood) parent->hydrolysis oxidation Oxidation (e.g., further hydroxylation) parent->oxidation conjugation Further Conjugation (e.g., glucuronidation) parent->conjugation prod1 Hydrolyzed Products hydrolysis->prod1 prod2 Oxidized Products oxidation->prod2 prod3 Conjugates conjugation->prod3 label_note Note: These are potential pathways. Actual routes must be determined experimentally.

Caption: Potential degradation pathways for the metabolite.

References

Troubleshooting low recovery of MDA-19 metabolites during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low recovery of MDA-19 metabolites during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for low recovery of MDA-19 metabolites during sample preparation?

Low recovery of MDA-19 metabolites can stem from several factors throughout the experimental workflow. These include:

  • Suboptimal Extraction Method: The chosen extraction method (e.g., Liquid-Liquid Extraction [LLE] or Solid-Phase Extraction [SPE]) may not be optimized for the specific physicochemical properties of MDA-19 metabolites.

  • Improper pH of the Sample: The pH of the urine sample can significantly impact the ionization state of the metabolites, affecting their solubility and interaction with extraction solvents or SPE sorbents.

  • Matrix Effects: Biological matrices like urine are complex and can contain endogenous substances that interfere with the extraction process, leading to ion suppression or enhancement in the final LC-MS/MS analysis.

  • Metabolite Degradation: MDA-19 metabolites may be unstable and degrade during sample collection, storage, or processing.

  • Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to completely release the metabolites from the SPE sorbent.

  • Losses During Evaporation and Reconstitution: Analytes can be lost due to excessive heat or strong nitrogen flow during the evaporation step. The reconstitution solvent may not be suitable to fully redissolve the dried extract.

Q2: Which extraction method is better for MDA-19 metabolites: LLE or SPE?

Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective for extracting synthetic cannabinoid metabolites. The choice depends on factors such as sample volume, required cleanup level, and available resources.

  • SPE is often preferred for its high selectivity, cleaner extracts, and potential for automation.[1] It can effectively remove interfering matrix components.

  • LLE is a simpler and often cheaper technique but may result in dirtier extracts and is more labor-intensive.[2][3]

For complex matrices like urine, SPE is generally recommended to achieve lower detection limits and reduce matrix effects.

Q3: What are the expected major metabolites of MDA-19?

MDA-19, also known as BZO-HEXOXIZID, is expected to undergo extensive Phase I and Phase II metabolism. Based on in vitro studies and the metabolism of structurally similar synthetic cannabinoids like JWH-018, the primary metabolic transformations include:[4][5]

  • Phase I Metabolism:

    • Mono-hydroxylation: The addition of a hydroxyl group (-OH) to the N-hexyl chain is a major metabolic pathway. This can result in several positional isomers (e.g., 4-hydroxyhexyl, 5-hydroxyhexyl).[4]

    • N-dealkylation: Removal of the hexyl group.[4]

  • Phase II Metabolism:

    • Glucuronidation: The hydroxylated metabolites can be further conjugated with glucuronic acid to form more water-soluble glucuronides, facilitating their excretion in urine.[6][7]

Troubleshooting Guide: Low Recovery of MDA-19 Metabolites

This guide provides a structured approach to troubleshooting common issues leading to low recovery of MDA-19 metabolites.

Problem: Low recovery after Solid-Phase Extraction (SPE)
Potential Cause Troubleshooting Steps
Inappropriate SPE Cartridge Ensure the sorbent chemistry is suitable for MDA-19 metabolites. Reversed-phase (e.g., C18, Phenyl) or polymeric (e.g., HLB) sorbents are commonly used for synthetic cannabinoids.[1]
Suboptimal Sample pH Adjust the urine sample pH to be slightly acidic (e.g., pH 5-6) before loading onto the SPE cartridge to ensure the metabolites are in a neutral form for better retention on reversed-phase sorbents.
Inefficient Washing Step The wash solvent may be too strong, leading to premature elution of the analytes. A common issue is using a high percentage of organic solvent in the wash step. For JWH compounds, it has been noted that using more than 25% methanol in the wash can cause loss of metabolites.[8]
Incomplete Elution The elution solvent may not be strong enough. Consider using a stronger solvent or a mixture of solvents. For example, a mixture of ethyl acetate and isopropyl alcohol is often effective.[9] Ensure a sufficient volume of elution solvent is used.
Channeling in SPE Cartridge Ensure the sample and solvents are passed through the sorbent bed at a slow and consistent flow rate to allow for proper interaction.
Problem: Low recovery after Liquid-Liquid Extraction (LLE)
Potential Cause Troubleshooting Steps
Incorrect Extraction Solvent The polarity of the extraction solvent should be optimized. For synthetic cannabinoid metabolites, solvents like ethyl acetate or a mixture of hexane and ethyl acetate are commonly used.[3][10]
Suboptimal pH of Aqueous Phase Adjusting the pH of the urine sample can improve the partitioning of the metabolites into the organic phase. For acidic metabolites, acidifying the sample is recommended.
Formation of Emulsions Emulsions can form at the interface of the aqueous and organic layers, trapping the analytes. To break emulsions, try adding salt to the aqueous phase, centrifuging the sample at a higher speed, or using a different solvent system.
Insufficient Mixing Ensure thorough mixing of the aqueous and organic phases by vortexing or shaking to maximize the surface area for extraction.
Incomplete Phase Separation Allow sufficient time for the two phases to separate completely before collecting the organic layer.

Quantitative Data Summary

The following table summarizes expected recovery rates for synthetic cannabinoid metabolites using different extraction methods. Note: Specific recovery data for MDA-19 metabolites is limited. The data presented here is for structurally similar compounds, such as JWH-018 metabolites, and should be used as a general guideline.

Analyte (Metabolite) Extraction Method Matrix Average Recovery (%) Reference
JWH-018 N-(5-hydroxypentyl)SPE (Polymeric)Urine85-95%[8]
JWH-073 N-(4-hydroxypentyl)SPE (Polymeric)Urine80-90%[8]
JWH-018 N-pentanoic acidSPE (Polymeric)Urine70-85%[8]
Various Synthetic CannabinoidsLLE (Dichloromethane)Oral Fluid73-101%[2]
Various Cannabinoid MetabolitesLLE (Hexane:Ethyl Acetate)Wastewater59-138%[3][10]

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for Urine Samples

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Sample Pre-treatment:

    • To 1 mL of urine, add an internal standard.

    • Add 1 mL of 100 mM acetate buffer (pH 5.0).

    • If analyzing for glucuronidated metabolites, add β-glucuronidase and incubate at 37°C for 1-2 hours.

  • SPE Cartridge Conditioning:

    • Condition a C18 or polymeric SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Drying:

    • Dry the cartridge under vacuum or positive pressure for 5-10 minutes to remove residual water.

  • Elution:

    • Elute the metabolites with 2 x 1 mL of an appropriate elution solvent (e.g., ethyl acetate/isopropyl alcohol 85:15 v/v).[9]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol for Urine Samples
  • Sample Pre-treatment:

    • To 1 mL of urine in a glass tube, add an internal standard.

    • Add 0.5 mL of 1 M sulfuric acid to acidify the sample.

  • Extraction:

    • Add 3 mL of an appropriate organic solvent (e.g., dichloromethane or a hexane:ethyl acetate mixture).[10]

    • Vortex vigorously for 2 minutes.

  • Phase Separation:

    • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

MDA-19 Metabolic Pathway

MDA19_Metabolism MDA19 MDA-19 (BZO-HEXOXIZID) PhaseI Phase I Metabolism (CYP450) MDA19->PhaseI Hydroxylation Mono-hydroxylation (on hexyl chain) PhaseI->Hydroxylation Dealkylation N-dealkylation PhaseI->Dealkylation PhaseII Phase II Metabolism (UGTs) Hydroxylation->PhaseII Glucuronidation Glucuronide Conjugates PhaseII->Glucuronidation Excretion Urinary Excretion Glucuronidation->Excretion

Caption: Plausible metabolic pathway of MDA-19.

Sample Preparation Workflow for MDA-19 Metabolite Analysis

Sample_Prep_Workflow cluster_sample_collection Sample Collection & Storage cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Urine Urine Sample Collection Storage Store at -20°C or -80°C Urine->Storage Pretreatment Sample Pre-treatment (pH adjustment, enzyme hydrolysis) Storage->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Option 1 LLE Liquid-Liquid Extraction (LLE) Pretreatment->LLE Option 2 Evaporation Evaporation to Dryness SPE->Evaporation LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: General workflow for sample preparation.

References

Minimizing in-source fragmentation of MDA-19 4-hydroxybenzoyl metabolite

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the in-source fragmentation of the MDA-19 4-hydroxybenzoyl metabolite during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it problematic for the analysis of the this compound?

A1: In-source fragmentation (ISF) is the unintended fragmentation of an analyte that occurs within the ion source of a mass spectrometer before the ions enter the mass analyzer.[1][2] This phenomenon can be particularly problematic when analyzing metabolites like the this compound for several reasons:

  • Underestimation of the Precursor Ion: ISF leads to a decrease in the intensity of the intended precursor ion, which can result in inaccurate quantification and an underestimation of the metabolite's concentration in the sample.

  • Misidentification of Analytes: The fragment ions generated in the source can be mistaken for other metabolites or impurities, leading to incorrect compound identification.[2][3]

  • Reduced Sensitivity: A diminished precursor ion signal can negatively impact the overall sensitivity of the analytical method.

  • Complex Spectra: The presence of additional fragment ions complicates the mass spectra, making data interpretation more challenging.

For the this compound, the benzoyl group and the hydroxylated phenyl ring can be susceptible to fragmentation under certain ion source conditions.

Q2: What are the primary instrument parameters that influence in-source fragmentation?

A2: The primary instrument parameters that can be adjusted to minimize in-source fragmentation are located in the ion source and the ion transfer optics. These include:

  • Declustering Potential (DP) / Cone Voltage (CV): This voltage is applied to the region between the ion source and the mass analyzer to help desolvate ions and prevent clustering. However, excessively high values can induce fragmentation.[1][4]

  • Fragmentor Voltage / Nozzle Voltage: Similar to the declustering potential, this voltage helps to focus and transmit ions, but high settings can cause fragmentation.

  • Ion Source Temperature: Higher temperatures can enhance desolvation but may also lead to thermal degradation and fragmentation of labile metabolites.[1]

  • Spray Voltage (V): The voltage applied to the ESI needle can affect the ionization process and, in some cases, contribute to fragmentation if not optimized.

  • Nebulizer and Heater Gas Flow: These gas flows aid in desolvation. While they have a less direct impact on fragmentation compared to voltage settings, their optimization is crucial for stable ionization, which indirectly affects fragmentation.

Q3: Can the mobile phase composition affect in-source fragmentation?

A3: Yes, the mobile phase composition can influence the extent of in-source fragmentation. The choice of organic solvent and additives can affect the efficiency of ionization and the stability of the generated ions. For instance, using a mobile phase that promotes efficient protonation or deprotonation at lower energies can sometimes reduce the need for harsh source conditions that lead to fragmentation. Some users have reported that switching from acetonitrile to methanol or altering the acidic modifier (e.g., from formic acid to ammonium formate) can reduce in-source fragmentation for certain analytes.[5]

Troubleshooting Guides

Issue 1: High Abundance of a Suspected In-Source Fragment

Symptom: You observe a significant peak in your mass spectrum that corresponds to a potential fragment of the this compound, while the peak for the intact precursor ion is unexpectedly low. For example, you might see a loss of the benzoyl group or a fragment corresponding to the hydroxylated benzoyl moiety.

Troubleshooting Steps:

  • Confirm the Fragment: First, confirm that the observed ion is indeed a fragment of your target analyte. This can be done by observing a corresponding decrease in the fragment ion intensity as you decrease the declustering potential or fragmentor voltage.

  • Optimize Declustering Potential/Cone Voltage: This is the most critical parameter for controlling in-source fragmentation.[1][4] Systematically reduce the declustering potential (or cone voltage) in increments of 10-20 V and monitor the ratio of the precursor ion to the fragment ion. The goal is to find a voltage that maximizes the precursor ion signal while minimizing the fragment.

  • Adjust Fragmentor Voltage: Similarly, reduce the fragmentor voltage to decrease the energy imparted to the ions as they travel through the ion optics.

  • Lower Ion Source Temperature: If reducing the voltages is insufficient, try lowering the ion source temperature in increments of 25-50°C.[1] Be mindful that this may affect desolvation efficiency, so a balance must be found.

  • Optimize Spray Voltage: While less common, a very high spray voltage can sometimes contribute to fragmentation. Try reducing it in small increments (e.g., 0.5 kV).

Data Presentation: Example Optimization of Declustering Potential

Declustering Potential (V)Precursor Ion Intensity (cps)Fragment Ion Intensity (cps)Precursor/Fragment Ratio
12050,000150,0000.33
100150,000100,0001.50
80300,00040,0007.50
60450,00015,00030.00
40350,0005,00070.00
20100,000<1,000>100

In this example, a declustering potential between 40-60 V provides the best balance of high precursor ion intensity and minimal fragmentation.

Issue 2: Poor Reproducibility of Quantitation

Symptom: You are experiencing poor reproducibility in the quantification of the this compound across different runs or batches, and you suspect in-source fragmentation may be a contributing factor.

Troubleshooting Steps:

  • System Suitability Test: Before each batch, run a system suitability test with a known concentration of an analytical standard of the this compound. Monitor the ratio of the precursor ion to a specific in-source fragment. A stable ratio indicates consistent instrument performance.

  • Review Ion Source Parameters: Ensure that the optimized "soft" ionization parameters (as determined in Issue 1) are being used consistently.

  • Check for Matrix Effects: In-source fragmentation can be exacerbated by matrix effects, where co-eluting compounds from the sample matrix (e.g., plasma, urine) alter the ionization efficiency of the target analyte.[6]

    • Improve Sample Preparation: Enhance your sample cleanup procedure (e.g., using solid-phase extraction) to remove interfering matrix components.

    • Optimize Chromatography: Modify your LC gradient to achieve better separation of the metabolite from matrix components.

  • Use an Isotopically Labeled Internal Standard: An ideal internal standard will co-elute with the analyte and experience similar in-source fragmentation and matrix effects, thereby improving the accuracy and reproducibility of quantification.

Experimental Protocols

Protocol 1: Systematic Optimization of Ion Source Parameters to Minimize In-Source Fragmentation

This protocol describes a systematic approach to optimizing key ion source parameters to minimize the in-source fragmentation of the this compound.

Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Analytical standard of this compound

  • Appropriate LC column and mobile phases

Procedure:

  • Initial Infusion: Infuse a solution of the analytical standard directly into the mass spectrometer to obtain a stable signal.

  • Identify Precursor and Fragment Ions: Identify the m/z of the intact precursor ion and the major in-source fragment ion(s).

  • Optimize Declustering Potential (DP) / Cone Voltage (CV):

    • Set all other source parameters to moderate, manufacturer-recommended values.

    • Acquire spectra while ramping the DP/CV from a high value (e.g., 150 V) down to a low value (e.g., 20 V) in 10-20 V steps.

    • Plot the intensities of the precursor and fragment ions against the DP/CV.

    • Select the DP/CV value that provides the highest precursor ion intensity with the lowest fragment ion intensity.

  • Optimize Fragmentor Voltage:

    • Set the DP/CV to its optimized value.

    • Ramp the fragmentor voltage over a relevant range and select the value that maximizes the precursor ion signal.

  • Optimize Ion Source Temperature:

    • With the optimized voltages, acquire spectra at different source temperatures (e.g., from 450°C down to 250°C in 50°C increments).

    • Select the lowest temperature that maintains good desolvation and a stable signal.

  • LC-MS Verification: Run a chromatographic separation of the standard using the optimized source parameters to confirm good peak shape and sensitivity.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma, Urine) extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) start->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution lc UPLC/HPLC Separation reconstitution->lc ms Mass Spectrometry (Optimized Source) lc->ms data Data Acquisition ms->data quant Quantification data->quant report Reporting quant->report

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Logic start High In-Source Fragmentation Observed step1 Reduce Declustering Potential / Cone Voltage start->step1 q1 Fragmentation Minimized? step1->q1 step2 Reduce Fragmentor Voltage q1->step2 No end Optimized Method q1->end Yes q2 Fragmentation Minimized? step2->q2 step3 Lower Ion Source Temperature q2->step3 No q2->end Yes q3 Fragmentation Minimized? step3->q3 step4 Optimize Mobile Phase & Sample Cleanup q3->step4 No q3->end Yes step4->end

Caption: Logical troubleshooting flow for minimizing in-source fragmentation.

References

Enhancing the sensitivity of detection for low-level MDA-19 metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the sensitive detection of low-level MDA-19 metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for MDA-19?

A1: MDA-19, also known as BZO-HEXOXIZID, undergoes extensive phase I metabolism, primarily through oxidative reactions mediated by Cytochrome P450 (CYP) enzymes in the liver, such as CYP3A4 and CYP2C19.[1] Key metabolic transformations include monohydroxylation at various positions on the N-hexyl chain and N-dealkylation. Further oxidation can also occur, leading to the formation of ketone groups.[1]

Q2: Why is it challenging to differentiate between MDA-19 metabolite isomers?

A2: A significant analytical challenge is the differentiation of isomeric metabolites.[1] Hydroxylation of the N-hexyl chain can occur at multiple positions (e.g., 2-hydroxyhexyl, 3-hydroxyhexyl), resulting in several positional isomers. These isomers share the same molecular formula and nominal mass, making them difficult to distinguish without high-resolution chromatographic separation.[1]

Q3: What is the most effective analytical technique for detecting low-level MDA-19 metabolites?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity, specificity, and ability to handle complex biological matrices.[2][3][4] This method allows for the separation of metabolites from the sample matrix and their subsequent identification and quantification with high accuracy.[2][4] For targeted analysis, a triple quadrupole (QqQ) mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for achieving high sensitivity and specificity.[5][6]

Q4: How can I improve the ionization efficiency of polar metabolites?

A4: Heated electrospray ionization (ESI) can generally give improved signal compared to unheated ESI for a diversity of metabolite classes.[6] Additionally, optimizing mobile phase composition, including pH and organic solvent content, can significantly enhance ionization. For certain compounds with poor ionization, chemical derivatization prior to LC-MS analysis can increase the signal.[6]

Troubleshooting Guide

This section addresses specific problems you may encounter during the detection and quantification of low-level MDA-19 metabolites.

I. Sample Preparation Issues
Problem Possible Cause(s) Recommended Solution(s)
Low Metabolite Recovery - Inefficient extraction solvent. - Metabolite degradation due to enzymatic activity. - Loss of analyte during sample cleanup steps.[7]- Test various extraction solvents or solvent mixtures (e.g., acetonitrile, methanol, chloroform mixtures) to find the optimal one for MDA-19 metabolites.[7][8] - Immediately quench metabolic activity by freezing samples in liquid nitrogen or using a cold organic solvent like 60% cold acetonitrile.[7][9] - Minimize cleanup steps. If necessary, use solid-phase extraction (SPE) optimized for your analytes of interest to concentrate the sample and remove interferences.[10]
High Matrix Effects - Co-elution of interfering compounds from the biological matrix (e.g., salts, lipids). - Inadequate sample cleanup.- Improve chromatographic separation to resolve metabolites from matrix components.[5] - Employ more rigorous sample preparation, such as sequential polar and lipid extractions or SPE.[7][10] - Use an isotopically labeled internal standard for each analyte to correct for matrix effects and variations in recovery.[11]
Inconsistent Results - Variability in sample collection and handling. - Incomplete quenching of metabolism.[9] - Sample degradation during storage.- Standardize all sample handling procedures. Process all samples the same way, at the same time, using the same reagents.[9] - Ensure rapid and complete quenching of enzymatic activity immediately after collection.[9] - Store samples at -80°C and avoid repeated freeze-thaw cycles.
II. Chromatography & Mass Spectrometry Issues
Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape / Tailing - Incompatible mobile phase pH. - Column degradation or contamination. - Poor analyte retention on the column.[3]- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Use a guard column and ensure proper sample cleanup. Flush or replace the analytical column if necessary. - Select a column with appropriate chemistry (e.g., C18 for semi-polar compounds, HILIC for very polar compounds).[5][12]
Co-elution of Isomers - Insufficient chromatographic resolution.- Optimize the LC gradient. A shallower gradient can improve the separation of closely eluting compounds.[2] - Test different column chemistries or lengths to enhance separation.[4] - Consider using high-resolution ion mobility-tandem mass spectrometry (HRIM-MS/MS) for separating isomers.[13]
Low Signal Intensity / Poor Sensitivity - Suboptimal MS source parameters (e.g., gas flows, temperature). - Inefficient ionization. - In-source fragmentation.[14] - Ion suppression from co-eluting matrix components.[14]- Perform compound optimization by infusing a standard to determine the best source parameters and collision energies for parent and fragment ions.[4] - Optimize the mobile phase and consider heated ESI.[6] - Adjust source settings to minimize fragmentation. Ensure chromatographic separation from interfering compounds.[14]
Inaccurate Quantification - Non-linearity of detector response at low concentrations.[14] - Matrix effects affecting analyte and internal standard differently. - Lack of an appropriate internal standard.[3]- Construct a calibration curve using a matrix-matched standard to cover the expected concentration range.[11] - The ideal internal standard is a stable isotope-labeled version of the analyte. If unavailable, use a structural analog with similar chemical properties and retention time.[3][11]

Below is a troubleshooting workflow to help identify and resolve common issues.

TroubleshootingWorkflow Start Start: Inconsistent or No Signal Detected CheckSamplePrep Review Sample Preparation Protocol Start->CheckSamplePrep LowRecovery Issue: Low Metabolite Recovery? (Use spiked sample to test) CheckSamplePrep->LowRecovery Consistent Protocol? YES OptimizeExtraction Action: Optimize Extraction Solvent & Quenching Method CheckSamplePrep->OptimizeExtraction NO CheckLCMS Review LC-MS Method Parameters PoorPeakShape Issue: Poor Peak Shape or Resolution? CheckLCMS->PoorPeakShape LowRecovery->CheckLCMS NO LowRecovery->OptimizeExtraction YES OptimizeExtraction->CheckLCMS OptimizeLC Action: Optimize LC Gradient, Mobile Phase & Column PoorPeakShape->OptimizeLC YES LowIntensity Issue: Low Signal Intensity? PoorPeakShape->LowIntensity NO OptimizeLC->LowIntensity OptimizeMS Action: Optimize MS Source Parameters & Collision Energy LowIntensity->OptimizeMS YES DataAnalysis Review Data Analysis & Calibration LowIntensity->DataAnalysis NO OptimizeMS->DataAnalysis Recalibrate Action: Re-run Calibration Curve with Matrix-Matched Standards DataAnalysis->Recalibrate Inaccurate? YES End End: Successful Detection DataAnalysis->End Accurate? YES Recalibrate->End MetabolicPathway cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Parent MDA-19 (Parent Drug) Hydroxylation Hydroxylated Metabolites (e.g., N-(5-hydroxyhexyl)) Parent->Hydroxylation CYP450 (e.g., CYP3A4) Dealkylation N-dealkylated Metabolites Parent->Dealkylation CYP450 Oxidation Further Oxidized Metabolites (e.g., Ketones) Hydroxylation->Oxidation Oxidation Conjugation Glucuronide Conjugates (More polar, readily excreted) Hydroxylation->Conjugation UGT Enzymes Excretion Excretion (Urine/Feces) Conjugation->Excretion ExperimentalWorkflow Sample 1. Biological Sample Collection (e.g., Plasma, Urine, Tissue) Quench 2. Metabolic Quenching (e.g., Liquid N2, Cold Solvent) Sample->Quench Extract 3. Metabolite Extraction (e.g., Acetonitrile Precipitation, SPE) Quench->Extract Analyze 4. LC-MS/MS Analysis (Separation & Detection) Extract->Analyze Process 5. Data Processing (Peak Integration, Normalization) Analyze->Process Quantify 6. Quantification (Calibration Curve & Statistical Analysis) Process->Quantify Result Result: Metabolite Concentration Quantify->Result

References

Resolving isomeric metabolites of MDA-19 using advanced chromatographic techniques

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of MDA-19 and its isomeric metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chromatographic separation of these challenging compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate the isomeric metabolites of MDA-19?

A1: Isomeric metabolites of MDA-19, such as the N-(4-hydroxyhexyl) and N-(5-hydroxyhexyl) variants, have the same molecular weight and elemental composition. This results in identical mass-to-charge ratios (m/z) in mass spectrometry, making them indistinguishable by MS alone.[1][2] Their structural similarity also leads to very similar physicochemical properties, causing them to co-elute or have very close retention times in traditional one-dimensional chromatographic systems.[2] Achieving separation requires high-resolution chromatographic techniques that can exploit subtle differences in their structures.

Q2: What are the most promising advanced chromatographic techniques for resolving MDA-19 isomers?

A2: Several advanced chromatographic techniques have shown significant promise for the separation of synthetic cannabinoid isomers:

  • Supercritical Fluid Chromatography (SFC): SFC utilizes supercritical CO2 as the main mobile phase component, which offers different selectivity compared to liquid chromatography and can provide excellent resolution for isomeric compounds.[3]

  • Two-Dimensional Liquid Chromatography (2D-LC): By using two columns with different stationary phases (orthogonal chemistry), 2D-LC significantly increases peak capacity and resolving power, enabling the separation of co-eluting isomers.[2][4]

  • LC coupled with High-Resolution Ion Mobility Spectrometry (LC-HRIM-MS): Ion mobility spectrometry separates ions based on their size, shape, and charge in the gas phase. When coupled with LC-MS, it provides an additional dimension of separation, which is highly effective for distinguishing isomers with different collision cross-sections (CCS).[5]

Q3: Can I use standard reverse-phase LC-MS/MS for this analysis?

A3: While standard reverse-phase LC-MS/MS is a powerful technique, it often falls short in providing baseline separation for closely related isomers like those of MDA-19 metabolites.[2] Without chromatographic separation, the identical m/z values of the isomers will result in a single, unresolved peak, making accurate identification and quantification of individual isomers impossible. However, optimizing the LC method with highly selective stationary phases (e.g., biphenyl or pentafluorophenyl) and fine-tuning the mobile phase composition can improve resolution in some cases.

Q4: What is the main metabolic pathway for MDA-19?

A4: MDA-19, also known as BZO-HEXOXIZID, undergoes extensive metabolism in the body, primarily through the cytochrome P450 (CYP) enzyme system in the liver.[1] The main phase I metabolic reactions include hydroxylation at various positions on the N-hexyl chain and the benzoyl ring, as well as N-dealkylation.[1] These initial metabolites can then undergo phase II metabolism, such as glucuronidation, to facilitate excretion.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic analysis of MDA-19 isomeric metabolites.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Resolution / Co-elution of Isomers - Inadequate column selectivity.- Suboptimal mobile phase composition.- Gradient profile not optimized.- Column Selection: Switch to a column with a different stationary phase chemistry (e.g., from C18 to a Phenyl-Hexyl or a chiral column). For SFC, consider polar stationary phases like diol or 2-ethylpyridine.[3]- Mobile Phase Optimization: Systematically vary the organic modifier (e.g., methanol vs. acetonitrile) and the additive (e.g., formic acid, ammonium formate) concentrations. For SFC, adjust the co-solvent percentage and type.[3]- Gradient Optimization: Decrease the gradient slope or use a multi-step gradient to increase the separation window for the isomers of interest.- Employ Orthogonal Techniques: If 1D-LC is insufficient, implement a 2D-LC method with two different column chemistries.[2][4]
Peak Splitting or Tailing - Column degradation or contamination.- Mismatch between injection solvent and mobile phase.- Extra-column volume.- Column Maintenance: Flush the column with a strong solvent. If the problem persists, replace the column or the guard column.[6]- Solvent Mismatch: Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase.[7]- System Optimization: Minimize the length and diameter of tubing between the injector, column, and detector to reduce extra-column band broadening.[7]
Low Sensitivity / Poor Signal-to-Noise - Matrix effects (ion suppression or enhancement).- Inefficient ionization.- Suboptimal MS parameters.- Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.- Ionization Source: Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). Consider using atmospheric pressure chemical ionization (APCI) if it provides better ionization for your analytes.- MS Settings: Optimize the collision energy and other MS/MS parameters for the specific precursor and product ions of the MDA-19 metabolites.
Inconsistent Retention Times - Fluctuations in column temperature.- Mobile phase composition variability.- Pump performance issues.- Temperature Control: Use a column oven to maintain a stable column temperature.- Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate and consistent mixing.- System Check: Check the pump for leaks and ensure it is delivering a stable and accurate flow rate.

Data Presentation

The following tables summarize quantitative data for the separation of MDA-19 isomeric metabolites and related compounds using advanced analytical techniques.

Table 1: High-Resolution Ion Mobility Spectrometry (HRIM-MS) Data for MDA-19 Metabolite Isomers

MetaboliteChemical Formula[M+H]⁺ m/zDTCCSN₂ (Ų)SLIMCCSN₂ (Ų)ΔCCS (%)
MDA-19 N-(4-hydroxybenzoyl)C₂₁H₂₃N₃O₃366.182196.1 ± 0.1194.2 ± 0.1-0.97
MDA-19 N-(5-hydroxyhexyl)C₂₁H₂₃N₃O₃366.182189.3 ± 0.1188.3 ± 0.1-0.53

Data obtained from a study using Structures for Lossless Ion Manipulations (SLIM) HRIM-MS.[5] DTCCSN₂ refers to the collision cross-section measured by drift tube ion mobility spectrometry, while SLIMCCSN₂ is the value obtained from the SLIM device.

Table 2: UHPLC-QE Orbitrap MS Retention Times for BZO-HEXOXIZID (MDA-19) and its Metabolites

Metabolite IDBiotransformationRetention Time (min)
Parent DrugBZO-HEXOXIZID11.67
C1Monohydroxylation9.77
C2Monohydroxylation9.93
C3Monohydroxylation10.11
C4Monohydroxylation10.22
C5Monohydroxylation10.40
C6Dihydroxylation8.87
C7Dihydroxylation9.09
C15Amido Hydrolysis10.89
C16N-dealkylation + Monohydroxylation9.21
C25Glucuronidation9.53

Retention times are from a study on the metabolic profiles of "Isatin Acyl Hydrazone" synthetic cannabinoids.[1] The different metabolite IDs (C1, C2, etc.) correspond to various positional isomers and further metabolized products.

Experimental Protocols

Method 1: Supercritical Fluid Chromatography (SFC) for Synthetic Cannabinoid Isomer Separation (General Protocol)

This protocol is a general guideline for the separation of synthetic cannabinoid isomers based on established methods.[3]

  • Instrumentation: SFC system coupled with a mass spectrometer (SFC-MS).

  • Column: A chiral stationary phase column (e.g., AMY1) or a polar achiral column (e.g., 2-EP).[3]

  • Mobile Phase:

    • A: Supercritical CO₂

    • B: Methanol (with or without a small percentage of an additive like formic acid or ammonium formate).

  • Gradient: A typical gradient would start with a low percentage of the organic modifier (e.g., 5% B) and ramp up to a higher percentage (e.g., 40% B) over several minutes to elute the compounds.

  • Flow Rate: 1.5 - 3.0 mL/min.

  • Back Pressure: Maintained at a constant pressure, typically around 150 bar.

  • Column Temperature: 35 - 40 °C.

  • Detection: Mass spectrometer operating in a suitable ionization mode (e.g., ESI+) with selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for target isomers.

Method 2: Two-Dimensional Liquid Chromatography (2D-LC) for Co-eluting Synthetic Cannabinoid Isomers

This protocol is based on a proof-of-concept study for separating isomeric synthetic cannabinoids.[2][4]

  • Instrumentation: A comprehensive 2D-LC system coupled to a high-resolution mass spectrometer (e.g., QTOF-MS).

  • First Dimension (¹D):

    • Column: A column with one type of selectivity, for example, a Bonus-RP column.[4]

    • Mobile Phase: A typical reversed-phase gradient using water and acetonitrile with an additive like formic acid.

  • Second Dimension (²D):

    • Column: A column with orthogonal selectivity to the first dimension, for example, a biphenyl column.[4]

    • Mobile Phase: A fast gradient with a compatible mobile phase to ensure rapid elution of the fraction transferred from the first dimension.

  • Interface: A switching valve to transfer fractions from the ¹D to the ²D column.

  • Detection: UV detection after the ¹D and MS detection after the ²D.[4] The mass spectrometer should be operated in full scan mode to aid in the identification of unknown isomers.

Visualizations

MDA19_Metabolism MDA19 MDA-19 (BZO-HEXOXIZID) PhaseI Phase I Metabolism (CYP450 Enzymes) MDA19->PhaseI Hydroxylated_Metabolites Monohydroxylated Metabolites (e.g., N-4-OH, N-5-OH) PhaseI->Hydroxylated_Metabolites N_Dealkylated_Metabolites N-Dealkylated Metabolites PhaseI->N_Dealkylated_Metabolites Dihydroxylated_Metabolites Dihydroxylated Metabolites Hydroxylated_Metabolites->Dihydroxylated_Metabolites Further Oxidation PhaseII Phase II Metabolism (e.g., UGTs) Hydroxylated_Metabolites->PhaseII N_Dealkylated_Metabolites->PhaseII Glucuronidated_Metabolites Glucuronidated Metabolites PhaseII->Glucuronidated_Metabolites Excretion Excretion Glucuronidated_Metabolites->Excretion

Caption: Metabolic pathway of MDA-19 (BZO-HEXOXIZID).

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Chromatographic Analysis cluster_Data Data Processing Biological_Sample Biological Sample (e.g., Urine, Blood) Extraction Extraction (LLE or SPE) Biological_Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration Chromatography Advanced Chromatography (SFC, 2D-LC, or LC-HRIM) Concentration->Chromatography Mass_Spectrometry Mass Spectrometry (MS/MS or HRMS) Chromatography->Mass_Spectrometry Data_Acquisition Data Acquisition Mass_Spectrometry->Data_Acquisition Peak_Integration Peak Integration & Deconvolution Data_Acquisition->Peak_Integration Isomer_Identification Isomer Identification (based on RT, CCS, and MS/MS) Peak_Integration->Isomer_Identification Quantification Quantification Isomer_Identification->Quantification

Caption: Experimental workflow for resolving isomeric metabolites.

References

Best practices for the storage and handling of MDA-19 metabolite reference standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage and handling of MDA-19 metabolite reference standards. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for MDA-19 metabolite reference standards?

For long-term storage, MDA-19 metabolite reference standards in their solid, crystalline form should be stored at -20°C.[1] Under these conditions, the standard is stable for at least five years.[1]

Q2: How should I prepare a stock solution of an MDA-19 metabolite reference standard?

To prepare a stock solution, the crystalline solid should be dissolved in an appropriate organic solvent. The choice of solvent will depend on the experimental requirements and the solubility of the specific metabolite. For the MDA-19 N-(5-hydroxyhexyl) metabolite, solubility has been determined in several common laboratory solvents.[1] It is recommended to start with a high-concentration stock solution that can be further diluted to working concentrations.

Q3: What solvents are suitable for dissolving MDA-19 metabolite reference standards?

The MDA-19 N-(5-hydroxyhexyl) metabolite is soluble in Dimethylformamide (DMF) at 5 mg/mL, Dimethyl sulfoxide (DMSO) at 2 mg/mL, and Ethanol at 10 mg/mL.[1] It is insoluble in PBS (pH 7.2).[1] The selection of the solvent should be compatible with the downstream analytical method.

Q4: How should I store stock solutions of MDA-19 metabolites?

Stock solutions of synthetic cannabinoid metabolites are best stored in airtight glass vials at frozen temperatures, ideally -20°C or -80°C, to ensure long-term stability.[2][3][4] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the analyte.[3] It is advisable to aliquot the stock solution into smaller, single-use vials to minimize the number of freeze-thaw cycles.

Q5: Are there any specific handling precautions I should take?

Yes. MDA-19 and its metabolites are potent synthetic cannabinoids and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling of the solid material and high-concentration stock solutions should be performed in a well-ventilated area or a chemical fume hood.

Troubleshooting Guides

Issue 1: Inconsistent or low analytical signals.

  • Possible Cause 1: Degradation of the reference standard.

    • Solution: Ensure that the solid standard has been stored correctly at -20°C. If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh stock solution from the solid material. For biological samples, storage at room temperature or 4°C can lead to significant degradation of synthetic cannabinoids.[2][4]

  • Possible Cause 2: Adsorption to container surfaces.

    • Solution: Synthetic cannabinoids can adsorb to plastic surfaces.[3] Use glass vials for the storage of both solid standards and solutions to minimize adsorptive loss.

  • Possible Cause 3: Improper solvent or incomplete dissolution.

    • Solution: Verify that the correct solvent was used and that the standard is completely dissolved. Sonication may aid in the dissolution process. Refer to the solubility data for the specific metabolite.[1]

Issue 2: Variability between sample preparations.

  • Possible Cause 1: Inaccurate pipetting of viscous solvents.

    • Solution: When using viscous solvents like DMSO, ensure proper pipetting technique. Use positive displacement pipettes or reverse pipetting to ensure accurate and reproducible dispensing.

  • Possible Cause 2: Solvent evaporation.

    • Solution: Keep vials tightly sealed and minimize the time that stock solutions are left at room temperature to prevent solvent evaporation, which can alter the concentration.

Quantitative Data Summary

ParameterRecommendationSource
Storage Temperature (Solid) -20°C[1]
Long-Term Stability (Solid) ≥ 5 years[1]
Storage Temperature (Solution) -20°C or -80°C[2][3][4]
Recommended Container Glass[3]
Solubility (MDA-19 N-(5-hydroxyhexyl) metabolite) DMF: 5 mg/mLDMSO: 2 mg/mLEthanol: 10 mg/mLPBS (pH 7.2): Insoluble[1]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Primary Stock Solution

  • Acclimatization: Allow the vial containing the solid MDA-19 metabolite reference standard to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid.

  • Weighing: Accurately weigh a precise amount of the solid standard (e.g., 1 mg) using an analytical balance.

  • Dissolution: Transfer the weighed solid to a clean glass volumetric flask. Add a small amount of the desired solvent (e.g., ethanol) to dissolve the solid completely.

  • Dilution: Once fully dissolved, bring the solution to the final volume with the solvent to achieve the target concentration of 1 mg/mL.

  • Mixing: Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage: Transfer the stock solution to a clean, amber glass vial with a tight-fitting cap. Store at -20°C.

Visualizations

experimental_workflow Experimental Workflow: Preparation of Standard Solution start Start: Obtain solid reference standard acclimatize Acclimatize vial to room temperature start->acclimatize weigh Weigh precise amount of solid acclimatize->weigh dissolve Dissolve solid in appropriate solvent in a volumetric flask weigh->dissolve dilute Dilute to final volume dissolve->dilute mix Mix thoroughly for homogeneity dilute->mix aliquot Aliquot into single-use glass vials mix->aliquot store Store at -20°C or -80°C aliquot->store end End: Ready for use in experiments store->end

Caption: Workflow for preparing a standard solution from a solid reference standard.

troubleshooting_guide Troubleshooting: Inconsistent Analytical Signal issue Inconsistent/Low Analytical Signal check_storage Check storage conditions of solid and solution issue->check_storage Degradation? check_container Verify use of glass containers issue->check_container Adsorption? check_dissolution Ensure complete dissolution in correct solvent issue->check_dissolution Solubility? prepare_fresh Prepare fresh stock solution check_storage->prepare_fresh Improper storage use_glass Switch to glass vials check_container->use_glass Plastic used redissolve Re-dissolve or prepare new solution check_dissolution->redissolve Incomplete

Caption: Decision tree for troubleshooting inconsistent analytical signals.

References

Validation & Comparative

Comparative Pharmacological Profile of MDA-19 and its Putative 4-Hydroxybenzoyl Metabolite at Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the pharmacological activity of the synthetic cannabinoid MDA-19 (BZO-HEXOXIZID) at the human cannabinoid type 1 (CB1) and type 2 (CB2) receptors. While metabolism is a critical factor in determining the overall pharmacological and toxicological profile of synthetic cannabinoids, publicly available data on the specific receptor activity of the 4-hydroxybenzoyl metabolite of MDA-19 is currently unavailable. Therefore, this document focuses on the well-characterized parent compound, MDA-19, and discusses its potential metabolic fate.

MDA-19 was originally developed as a selective agonist for the CB2 receptor with potential therapeutic applications in treating neuropathic pain.[1][2] However, like many research cannabinoids, it has been identified in the recreational drug market.[3] Understanding its interaction with both CB1 and CB2 receptors is crucial for both therapeutic development and forensic toxicology.

Pharmacological Data Presentation

The following tables summarize the quantitative pharmacological data for MDA-19 at human CB1 and CB2 receptors from various in vitro assays.

Table 1: Receptor Binding Affinities (Ki) of MDA-19

CompoundReceptorKi (nM)Assay TypeReference
MDA-19 Human CB1162.4 ± 7.6Radioligand Binding ([³H]CP 55,940)[2]
Human CB243.3 ± 10.3Radioligand Binding ([³H]CP 55,940)[2]

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity (EC₅₀ and Eₘₐₓ) of MDA-19

CompoundReceptorEC₅₀ (nM)Eₘₐₓ (%)Assay TypeReference
MDA-19 Human CB1922 ± 56-GTPγ[³⁵S] Assay[2]
Human CB283 ± 19-GTPγ[³⁵S] Assay[2]
Human CB1721165%β-arrestin2 Recruitment[3]
Human CB225.935%β-arrestin2 Recruitment[3]

Note: EC₅₀ (Half-maximal effective concentration) is a measure of potency; lower values indicate higher potency. Eₘₐₓ (Maximum effect) is a measure of efficacy relative to a reference agonist (e.g., CP 55,940).

Data Interpretation:

  • Binding Affinity: MDA-19 displays a clear preference for the CB2 receptor, with an approximately 4-fold higher binding affinity for CB2 over CB1 in human receptor assays.[2]

  • Functional Activity: Functional assays reveal a more complex profile. In GTPγ[³⁵S] assays, which measure G-protein activation, MDA-19 acts as an agonist at both human CB1 and CB2 receptors, showing higher potency at CB2.[2] In β-arrestin2 recruitment assays, MDA-19 behaves as a full agonist at CB1 receptors (Eₘₐₓ > 100%) but only a partial agonist at CB2 receptors (Eₘₐₓ < 100%).[3] This functional selectivity, where a ligand activates different signaling pathways depending on the receptor, is a critical aspect of its pharmacology.

Metabolism of MDA-19

The metabolism of synthetic cannabinoids is complex, often involving oxidation by cytochrome P450 (CYP) enzymes.[4] For MDA-19, hydroxylation of the N-hexyl chain is a predicted metabolic pathway, leading to metabolites such as the N-(5-hydroxyhexyl) metabolite.[5][6] While specific pharmacological data for the 4-hydroxybenzoyl metabolite is not available, hydroxylation on the benzoyl ring is a plausible metabolic transformation. It is well-established that metabolites of synthetic cannabinoids can retain high affinity for and significant activity at CB1 and CB2 receptors, potentially contributing to the overall pharmacological effect and duration of action of the parent compound.[4]

Metabolism cluster_cyp CYP450 Oxidation MDA19 MDA-19 (Parent Compound) MDA19->p1 Metabolite1 4-Hydroxybenzoyl Metabolite (Pharmacology Undetermined) Metabolite2 N-Hydroxyhexyl Metabolites p1->Metabolite1 Benzoyl Hydroxylation p1->Metabolite2 Alkyl Chain Hydroxylation

Putative metabolic pathways of MDA-19.

Experimental Protocols

Detailed methodologies are essential for interpreting and replicating pharmacological data. The following sections describe the principles behind the key experiments cited.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Protocol Outline:

  • Preparation: Membranes from cells engineered to express a high density of the target receptor (e.g., human CB1 or CB2) are prepared.

  • Competition: The membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]CP 55,940), which is known to bind to the receptor with high affinity.

  • Incubation: Various concentrations of the unlabeled test compound (MDA-19) are added to the mixture. The test compound competes with the radioligand for binding to the receptor sites.

  • Separation: The mixture is filtered to separate the membranes (with bound ligands) from the unbound ligands in the solution.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter. A lower radioactivity count indicates that the test compound has successfully displaced the radioligand.

  • Analysis: The data is used to calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the radioligand binding). The IC₅₀ is then converted to the affinity constant (Ki) using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Receptor Receptor Membranes (e.g., from CHO cells) Incubate Incubate Together (Competition) Receptor->Incubate Radio Radioligand ([³H]CP 55,940) Radio->Incubate Test Test Compound (MDA-19) Test->Incubate Filter Filter & Separate (Bound vs. Unbound) Incubate->Filter Count Scintillation Counting (Measure Radioactivity) Filter->Count Calculate Calculate IC₅₀ & Ki Count->Calculate

Workflow for a radioligand binding assay.
Functional Assays: G-Protein Activation and β-Arrestin Recruitment

CB1 and CB2 are G-protein-coupled receptors (GPCRs). Ligand binding can trigger multiple downstream signaling pathways, primarily through G-protein activation or β-arrestin recruitment.

  • GTPγ[³⁵S] Assay: This assay measures the activation of G-proteins. When an agonist binds to the receptor, it promotes the exchange of GDP for GTP on the Gα subunit. By using a radiolabeled, non-hydrolyzable GTP analog ([³⁵S]GTPγS), the level of G-protein activation can be quantified by measuring incorporated radioactivity.[2]

  • β-Arrestin2 Recruitment Assay: This assay measures an alternative signaling pathway. Upon receptor activation by a ligand, β-arrestin proteins can be recruited to the receptor. This process is involved in receptor desensitization and can also initiate its own signaling cascades. The assay often uses a reporter system (e.g., enzyme complementation) that generates a luminescent or fluorescent signal upon β-arrestin recruitment.[3][7]

The fact that MDA-19 shows different efficacy profiles in these two assays (full agonist in β-arrestin vs. partial agonist in G-protein pathways for CB1) highlights its nature as a functionally selective or "biased" agonist.

GPCR_Signaling cluster_membrane Cell Membrane cluster_gprotein G-Protein Pathway cluster_arrestin β-Arrestin Pathway Ligand MDA-19 (Agonist) Receptor CB1/CB2 Receptor Ligand->Receptor Binds Gprotein Gαi/o Protein Receptor->Gprotein Activates Arrestin β-Arrestin Receptor->Arrestin Recruits AC Adenylyl Cyclase Gprotein->AC Inhibits cAMP ↓ cAMP AC->cAMP Signaling Desensitization & Other Signaling Arrestin->Signaling

Canonical GPCR signaling pathways for CB1/CB2.

References

Cross-Validation of Analytical Methods for Detecting MDA-19 4-hydroxybenzoyl Metabolite: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of drug metabolites are critical for pharmacokinetic, toxicological, and forensic studies. This guide provides a comparative overview of analytical methods for the detection of the 4-hydroxybenzoyl metabolite of MDA-19 (also known as BZO-HEXOXIZID), a synthetic cannabinoid.

The emergence of novel psychoactive substances like MDA-19 necessitates robust and reliable analytical methods to identify their metabolic fate. The 4-hydroxybenzoyl metabolite of MDA-19 is a significant product of its biotransformation, making its detection a key indicator of exposure. This guide focuses on the cross-validation of commonly employed analytical techniques, providing insights into their performance and experimental protocols.

Comparative Analysis of Analytical Methods

The primary methods for the analysis of synthetic cannabinoid metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). High-Resolution Mass Spectrometry (HRMS) also offers significant advantages in the identification of novel metabolites. Below is a summary of typical performance characteristics for these methods in the context of detecting metabolites like the 4-hydroxybenzoyl derivative of MDA-19.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)High-Resolution Mass Spectrometry (HRMS)
Principle Separation by liquid chromatography followed by mass analysis of precursor and product ions.Separation of volatile compounds by gas chromatography followed by mass analysis.Provides highly accurate mass measurements for elemental composition determination.
Sample Matrix Urine, Blood, Oral FluidUrine, Blood (often requires derivatization)Urine, Blood, Oral Fluid
Selectivity High, due to specific precursor-product ion transitions.High, based on retention time and mass spectrum.Very High, due to high mass accuracy.
Sensitivity (LOD) Typically in the low ng/mL to pg/mL range.Generally in the ng/mL range.High, comparable to or exceeding LC-MS/MS.
Precision (%RSD) < 15%< 20%< 15%
Accuracy (%Bias) ± 15%± 20%± 15%
Throughput HighModerateModerate to High
Derivatization Generally not required.Often necessary to improve volatility and thermal stability.Generally not required.
Primary Use Targeted quantification and confirmation.Screening and confirmation.Identification of unknown metabolites and screening.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline typical experimental protocols for the detection of the MDA-19 4-hydroxybenzoyl metabolite.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a powerful technique for the quantification of drug metabolites in biological matrices due to its high sensitivity and selectivity.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 1 mL of urine, add an internal standard and buffer (e.g., phosphate buffer, pH 6.8).

  • Condition a mixed-mode SPE cartridge with methanol followed by deionized water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with deionized water, followed by an organic solvent (e.g., acetonitrile).

  • Elute the analyte with a mixture of dichloromethane, isopropanol, and ammonium hydroxide.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. LC-MS/MS Analysis:

  • Chromatographic Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly employed for synthetic cannabinoid metabolites.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for the this compound and the internal standard are monitored for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a well-established method for the analysis of volatile and thermally stable compounds. For many drug metabolites, a derivatization step is necessary.

1. Sample Preparation (Liquid-Liquid Extraction - LLE):

  • To 1 mL of urine, add an internal standard and a buffer to adjust the pH.

  • Add an organic extraction solvent (e.g., a mixture of hexane and ethyl acetate).

  • Vortex the mixture to facilitate the transfer of the analyte into the organic phase.

  • Centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

2. Derivatization:

  • Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Heat the mixture to facilitate the reaction, which increases the volatility and thermal stability of the metabolite.

3. GC-MS Analysis:

  • GC Column: A non-polar capillary column (e.g., DB-5ms) is commonly used.

  • Injection: Splitless injection is often used for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points.

  • Ionization: Electron ionization (EI) at 70 eV.

  • Mass Spectrometry: Operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized metabolite.

Signaling Pathways and Experimental Workflows

Visualizing the processes involved in the analysis provides a clearer understanding of the methodologies.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine_Sample Urine Sample Add_IS Add Internal Standard Urine_Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18) Reconstitution->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Analysis Tandem MS Analysis (MRM) ESI->MS_Analysis Data_Processing Data Processing & Quantification MS_Analysis->Data_Processing

LC-MS/MS Experimental Workflow

GC_MS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Urine_Sample Urine Sample Add_IS Add Internal Standard Urine_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Add_Reagent Add Derivatizing Agent Evaporation->Add_Reagent Heating Heating Add_Reagent->Heating GC_Separation GC Separation Heating->GC_Separation EI Electron Ionization GC_Separation->EI MS_Analysis MS Analysis (SIM) EI->MS_Analysis Data_Processing Data Processing & Quantification MS_Analysis->Data_Processing

GC-MS Experimental Workflow

Method_Comparison_Logic cluster_params Validation Parameters Metabolite This compound LC_MS LC-MS/MS Metabolite->LC_MS GC_MS GC-MS Metabolite->GC_MS HRMS HRMS Metabolite->HRMS Accuracy Accuracy LC_MS->Accuracy Precision Precision LC_MS->Precision Linearity Linearity LC_MS->Linearity LOD Limit of Detection LC_MS->LOD Selectivity Selectivity LC_MS->Selectivity GC_MS->Accuracy GC_MS->Precision GC_MS->Linearity GC_MS->LOD GC_MS->Selectivity HRMS->Accuracy HRMS->Precision HRMS->Linearity HRMS->LOD HRMS->Selectivity Cross_Validation Cross-Validation Accuracy->Cross_Validation Precision->Cross_Validation Linearity->Cross_Validation LOD->Cross_Validation Selectivity->Cross_Validation

Logical Relationship for Method Cross-Validation

A Comparative Analysis of the Metabolic Stability of MDA-19 and Other Synthetic Cannabinoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic stability of the synthetic cannabinoid MDA-19 (also known as BZO-HEXOXIZID) with other notable synthetic cannabinoids. The information is compiled from in vitro studies utilizing human liver microsomes (HLMs) and human hepatocytes, offering insights into the metabolic fate of these compounds.

Executive Summary

Data Presentation: Comparative Metabolic Stability

The following tables summarize the in vitro metabolic stability of various synthetic cannabinoids in pooled human liver microsomes (pHLM) and pooled cryopreserved human hepatocytes (pHHeps). This data is essential for predicting the in vivo behavior of these compounds.

Table 1: In Vitro Metabolic Stability of Selected Synthetic Cannabinoids in Pooled Human Liver Microsomes (pHLM)

CompoundIn Vitro Half-life (t½, min)Microsomal Clearance (Clint micr, µL/min/mg protein)Intrinsic Clearance (Clint, mL/min/kg)Predicted Hepatic Clearance (CLH, mL/min/kg)Hepatic Extraction Ratio (EH)
(S)-AB-FUBINACA114 ± 35.26.1 ± 1.913.7 ± 4.060.34 ± 0.090.02
(S)-MDMB-FUBINACA10.9 ± 1.363.8 ± 7.8143 ± 17.53.42 ± 0.420.16
(S)-AMB-FUBINACA0.2 ± 0.03110 ± 1022944 ± 95.917.13 ± 0.180.82
5F-MDMB-PINACA3.3 ± 0.1212 ± 6.9477 ± 15.617.1 ± 0.10.81
5F-MDMB-PICA12.3 ± 0.856.4 ± 3.7127 ± 8.311.2 ± 0.70.53
MDMB-4en-PINACA0.8 ± 0.0830 ± 29.51864 ± 66.217.6 ± 0.10.84
JWH-018-----
UR-144-----
MDA-19 (BZO-HEXOXIZID) Metabolically Unstable ----

Data for compounds other than MDA-19 is adapted from a systematic in vitro pharmacokinetic study. The term "Metabolically Unstable" for MDA-19 is based on qualitative descriptions from metabolic profiling studies.[1][2] Dashes indicate data not available in the cited sources.

Table 2: In Vitro Metabolic Stability of Selected Synthetic Cannabinoids in Pooled Human Cryopreserved Hepatocytes (pHHeps)

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (Clint, mL/min/kg)Predicted Hepatic Clearance (CLH, mL/min/kg)Hepatic Extraction Ratio (EH)
(S)-AB-FUBINACA134 ± 41.3110 ± 34.52.65 ± 0.820.13
(S)-MDMB-FUBINACA137 ± 26.6115 ± 22.31.39 ± 0.270.07
(S)-AMB-FUBINACA3.6 ± 0.73216 ± 60717.97 ± 0.220.86
5F-MDMB-PINACA10.8 ± 1.01459 ± 13618.1 ± 0.10.86
5F-MDMB-PICA23.9 ± 5.2658 ± 14416.5 ± 0.40.79
MDMB-4en-PINACA6.7 ± 0.82341 ± 28618.2 ± 0.10.87
JWH-018----
UR-144----
MDA-19 (BZO-HEXOXIZID) Metabolically Unstable ---

Data for compounds other than MDA-19 is adapted from a systematic in vitro pharmacokinetic study. The term "Metabolically Unstable" for MDA-19 is based on qualitative descriptions from metabolic profiling studies.[1][2] Dashes indicate data not available in the cited sources.

Metabolic Pathways of MDA-19 (BZO-HEXOXIZID)

In vitro studies with human liver microsomes have identified numerous metabolites of BZO-HEXOXIZID, indicating its extensive metabolism.[2] The primary metabolic pathways include:

  • N-dealkylation: Removal of the hexyl chain.

  • Hydroxylation: Addition of hydroxyl groups to the N-alkyl chain and the phenyl ring.

  • Ketone Formation: Oxidation of a secondary alcohol to a ketone.

  • Oxidative Defluorination: In the case of fluorinated analogs like 5F-BZO-POXIZID, this is a major pathway.

These pathways are largely similar to those observed for other synthetic cannabinoids, such as JWH-018 and UR-144, which also undergo extensive hydroxylation and N-dealkylation.

Experimental Protocols

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a test compound.

  • Preparation of Incubation Mixture:

    • A stock solution of the test compound (e.g., 1 mM in DMSO) is prepared.

    • Pooled human liver microsomes (HLMs) are thawed on ice.

    • A reaction mixture is prepared containing phosphate buffer (pH 7.4), the test compound (final concentration, e.g., 1 µM), and HLMs (final concentration, e.g., 0.5 mg/mL).

  • Initiation of Reaction:

    • The reaction mixture is pre-warmed at 37°C for 5 minutes.

    • The metabolic reaction is initiated by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time-Point Sampling:

    • Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction in each aliquot is immediately quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • The quenched samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is plotted against time.

    • The in vitro half-life (t½) is determined from the slope of the natural logarithm of the percent remaining versus time plot.

    • The intrinsic clearance (Clint) is calculated using the formula: Clint = (0.693 / t½) * (incubation volume / amount of microsomal protein).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution prep_mixture Prepare Reaction Mixture prep_compound->prep_mixture prep_microsomes Thaw Human Liver Microsomes prep_microsomes->prep_mixture pre_warm Pre-warm at 37°C prep_mixture->pre_warm initiate Initiate with NADPH System pre_warm->initiate sampling Time-Point Sampling (0, 5, 15, 30, 60 min) initiate->sampling quench Quench Reaction sampling->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Calculate t½ and Clint lcms->data_analysis

Caption: Experimental Workflow for In Vitro Metabolic Stability Assay.

signaling_pathway cluster_receptor Cannabinoid Receptor Activation cluster_downstream Downstream Signaling MDA19 MDA-19 CB2R CB2 Receptor MDA19->CB2R Agonist Gi Gi Protein Activation CB2R->Gi AC Adenylyl Cyclase Inhibition Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Gene Altered Gene Expression CREB->Gene

Caption: Simplified CB2 Receptor Signaling Pathway for Agonists like MDA-19.

References

A Comparative Guide to the Metabolism of MDA-19: In Vitro vs. In Vivo Correlation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro and in vivo metabolism of MDA-19, a synthetic cannabinoid. Due to the limited availability of direct comparative studies for MDA-19, this document synthesizes findings from in vitro experiments and extrapolates potential in vivo outcomes based on metabolic data from structurally similar synthetic cannabinoids. The information presented herein is intended to guide research and development efforts in understanding the metabolic fate of this compound.

Data Presentation: A Comparative Overview

The metabolic pathways of MDA-19 have been primarily investigated through in vitro models, with human liver microsomes being the most common system. These studies have identified several key metabolic transformations. While direct quantitative in vivo data for MDA-19 is scarce, a qualitative comparison can be drawn based on the metabolism of other N-alkyl indole synthetic cannabinoids.[1][2]

Metabolic Pathway In Vitro (Human Liver Microsomes) Predicted In Vivo (Rodent Models) Key Enzymes Implicated (Predicted)
Phase I Metabolism
N-Hexyl HydroxylationMajor pathway, leading to various positional isomers (e.g., ω, ω-1, ω-2).Expected to be a major pathway, with potential for further oxidation.Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C9.[3][4]
N-DealkylationObserved, resulting in the removal of the hexyl chain.Likely to occur, leading to a core indole structure.Cytochrome P450 (CYP) enzymes.
Benzoyl HydroxylationMinor pathway.May occur, but likely to a lesser extent than alkyl chain hydroxylation.Cytochrome P450 (CYP) enzymes.
Phase II Metabolism
GlucuronidationHydroxylated metabolites are potential substrates for glucuronidation.Expected to be a significant pathway for excretion of Phase I metabolites.UDP-glucuronosyltransferases (UGTs).

Note: The in vivo data presented is predictive and based on the metabolism of similar synthetic cannabinoids. Further in vivo studies on MDA-19 are required for definitive confirmation.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

A standard protocol for assessing the in vitro metabolism of a compound like MDA-19 using human liver microsomes (HLMs) is outlined below. This method allows for the identification of primary metabolites and the determination of metabolic stability.

  • Incubation:

    • Prepare an incubation mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (e.g., 100 mM, pH 7.4).

    • Add MDA-19 (e.g., 1 µM final concentration) to the microsome suspension.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

    • Terminate the reaction at each time point by adding a cold organic solvent, such as acetonitrile.

  • Sample Analysis:

    • Centrifuge the terminated incubation samples to pellet the protein.

    • Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

    • Metabolite identification is typically achieved by comparing the mass-to-charge ratio (m/z) and fragmentation patterns with those of reference standards or by high-resolution mass spectrometry for structural elucidation.

  • Data Analysis:

    • Determine the rate of disappearance of the parent compound to calculate metabolic stability parameters like half-life (t½) and intrinsic clearance (CLint).

    • Quantify the formation of major metabolites over time.

In Vivo Metabolism in a Rodent Model (Predicted Protocol)

The following is a generalized protocol for studying the in vivo metabolism of a synthetic cannabinoid in a rat model. This approach helps in identifying metabolites present in biological matrices and understanding their pharmacokinetic profiles.

  • Animal Dosing:

    • Administer MDA-19 to male Sprague-Dawley rats (or another suitable rodent model) via a relevant route, such as intraperitoneal (IP) or oral (PO) administration, at a defined dose (e.g., 1-10 mg/kg).

    • House the animals in metabolic cages to allow for the separate collection of urine and feces.

  • Sample Collection:

    • Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.

    • Separate plasma by centrifugation.

    • Collect urine and feces at predetermined intervals (e.g., 0-12 hours, 12-24 hours).

  • Sample Preparation and Analysis:

    • For plasma samples, perform protein precipitation with a solvent like acetonitrile, followed by centrifugation.

    • For urine samples, enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) is often necessary to cleave conjugated metabolites before extraction.

    • Extract the metabolites from the prepared samples using liquid-liquid extraction or solid-phase extraction.

    • Analyze the extracts using LC-MS/MS to identify and quantify the parent drug and its metabolites.

  • Data Analysis:

    • Determine the pharmacokinetic parameters of the parent drug and major metabolites in plasma (e.g., Cmax, Tmax, AUC, t½).

    • Identify the major metabolites present in urine and feces to construct a metabolic profile.

Mandatory Visualization

In_Vitro_Metabolism_Workflow cluster_incubation Incubation (37°C) cluster_analysis Sample Analysis MDA-19 MDA-19 Incubation_Mix Incubation Mixture MDA-19->Incubation_Mix HLM Human Liver Microsomes HLM->Incubation_Mix NADPH_System NADPH Regenerating System NADPH_System->Incubation_Mix Termination Reaction Termination (Acetonitrile) Incubation_Mix->Termination Centrifugation Protein Precipitation & Centrifugation Termination->Centrifugation LC_MS LC-MS/MS Analysis Centrifugation->LC_MS Data_Analysis Metabolite ID & Quantification LC_MS->Data_Analysis

Caption: In Vitro Metabolism Workflow.

In_Vivo_Metabolism_Workflow Dosing MDA-19 Administration (Rat Model) Sample_Collection Sample Collection Dosing->Sample_Collection Plasma Blood (Plasma) Sample_Collection->Plasma Urine_Feces Urine & Feces Sample_Collection->Urine_Feces Protein_Precip Protein Precipitation Plasma->Protein_Precip Hydrolysis_Extraction Enzymatic Hydrolysis & Extraction Urine_Feces->Hydrolysis_Extraction Sample_Prep Sample Preparation LC_MS_Analysis LC-MS/MS Analysis Protein_Precip->LC_MS_Analysis Hydrolysis_Extraction->LC_MS_Analysis PK_Metabolite_Profiling Pharmacokinetic & Metabolite Profiling LC_MS_Analysis->PK_Metabolite_Profiling

Caption: In Vivo Metabolism Workflow.

MDA19_Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs) MDA19 MDA-19 Hydroxylation N-Hexyl Hydroxylation MDA19->Hydroxylation Major N_Dealkylation N-Dealkylation MDA19->N_Dealkylation Minor Hydroxylated_Metabolites Hydroxylated Metabolites Hydroxylation->Hydroxylated_Metabolites Dealkylated_Metabolite Dealkylated Metabolite N_Dealkylation->Dealkylated_Metabolite Glucuronidation Glucuronidation Hydroxylated_Metabolites->Glucuronidation Excretion Excretion (Urine, Feces) Dealkylated_Metabolite->Excretion Glucuronide_Conjugates Glucuronide Conjugates Glucuronidation->Glucuronide_Conjugates Glucuronide_Conjugates->Excretion

Caption: Predicted Metabolic Pathway of MDA-19.

References

A Comparative Guide to the Pharmacokinetic Profile of MDA-19 and Its Major Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthetic cannabinoid MDA-19 and its major identified metabolites: MDA-19 N-(5-hydroxyhexyl) metabolite and MDA-19 4-hydroxybenzoyl metabolite. Due to a lack of published in vivo pharmacokinetic studies, this document focuses on the available in vitro metabolism data, pharmacodynamic profiles, and detailed experimental protocols relevant to future pharmacokinetic investigations.

Executive Summary

MDA-19, a potent and selective CB2 receptor agonist, has been investigated for its therapeutic potential, particularly in neuropathic pain.[1][2][3] Understanding its metabolic fate is crucial for assessing its efficacy and safety profile. While in vivo pharmacokinetic data (such as Cmax, Tmax, AUC, and half-life) for MDA-19 and its metabolites are not currently available in published literature, in vitro studies using human liver microsomes have begun to elucidate its metabolic pathways.[4] The primary routes of metabolism appear to be hydroxylation of the N-hexyl chain and the benzoyl group.[5][6]

This guide presents the known receptor binding affinities of MDA-19 to provide a pharmacodynamic comparison point. Furthermore, it details the experimental protocols for in vitro metabolism studies and Gas Chromatography-Mass Spectrometry (GC-MS) analysis, which are essential for researchers aiming to conduct pharmacokinetic studies of these compounds.

Pharmacodynamic Profile: Receptor Binding Affinities

While pharmacokinetic data is unavailable, the following table summarizes the known receptor binding affinities (Ki) of MDA-19 at human and rat cannabinoid receptors, offering a point of pharmacodynamic comparison.[1]

CompoundReceptorSpeciesBinding Affinity (Ki, nM)
MDA-19 CB1Human162.4 ± 7.6
CB2Human43.3 ± 10.3
CB1Rat1130 ± 574
CB2Rat16.3 ± 2.1

In Vitro Metabolism of MDA-19

In vitro studies using human liver microsomes indicate that MDA-19 is metabolized primarily through two pathways:

  • Hydroxylation of the N-hexyl chain: This results in the formation of various positional isomers, with the MDA-19 N-(5-hydroxyhexyl) metabolite being a key identified product.[5][7]

  • Hydroxylation of the benzoyl group: This leads to the formation of the this compound.[6]

Further research is required to determine the primary cytochrome P450 (CYP) isoenzymes responsible for these transformations.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of pharmacokinetic profiles. The following sections provide established protocols for the in vitro metabolism and analytical detection of MDA-19 and its metabolites.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify the metabolic fate of MDA-19 in a controlled laboratory setting.

Objective: To determine the major metabolites of MDA-19 formed by human liver enzymes.

Materials:

  • MDA-19

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS system for metabolite identification

Procedure:

  • Prepare a stock solution of MDA-19 in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and human liver microsomes.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the MDA-19 stock solution to the mixture.

  • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile.

  • Centrifuge the sample to precipitate proteins.

  • Analyze the supernatant using LC-MS/MS to identify potential metabolites by comparing their mass-to-charge ratios with the parent compound and predicted metabolic products.

In_Vitro_Metabolism_Workflow cluster_preparation Sample Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis MDA19 MDA-19 Stock Solution Incubation Incubate at 37°C MDA19->Incubation HLM_mix HLM + NADPH + Buffer HLM_mix->Incubation Quenching Quench with Acetonitrile Incubation->Quenching 60 min Centrifugation Centrifuge Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Supernatant Metabolite_ID Metabolite Identification LCMS->Metabolite_ID

In Vitro Metabolism Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a method for the detection and quantification of MDA-19 and its metabolites in biological samples, a necessary step for future pharmacokinetic studies.

Objective: To develop a sensitive and specific method for the analysis of MDA-19 and its metabolites.

Materials:

  • Biological matrix (e.g., plasma, urine)

  • Internal standard

  • Extraction solvent (e.g., hexane/ethyl acetate mixture)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Sample Preparation:

    • To the biological sample, add the internal standard.

    • Perform liquid-liquid extraction with the extraction solvent.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract with the derivatizing agent.

    • Heat the sample to facilitate the derivatization reaction (e.g., 70°C for 30 minutes).

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use an appropriate temperature program for the GC oven to separate the analytes.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

    • Quantify the analytes by comparing their peak areas to that of the internal standard.

GCMS_Analysis_Workflow cluster_extraction Sample Extraction cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample + IS LLE Liquid-Liquid Extraction Sample->LLE Evaporation Evaporation LLE->Evaporation Organic Phase Derivatize Add Derivatizing Agent Evaporation->Derivatize Dried Extract Heat Heat at 70°C Derivatize->Heat Injection Inject into GC-MS Heat->Injection Quantification Data Acquisition & Quantification Injection->Quantification

GC-MS Analysis Experimental Workflow

Signaling Pathways

MDA-19 primarily exerts its effects through the cannabinoid receptors CB1 and CB2. As a CB2 receptor agonist, its signaling cascade is of significant interest. The diagram below illustrates the canonical signaling pathway initiated by CB2 receptor activation.

Signaling_Pathway MDA19 MDA-19 CB2R CB2 Receptor MDA19->CB2R Agonist Binding Gi Gi Protein CB2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Regulation

CB2 Receptor Signaling Pathway

Conclusion and Future Directions

The current body of research on MDA-19 provides a foundational understanding of its pharmacodynamics and in vitro metabolism. However, a significant gap exists in the knowledge of its in vivo pharmacokinetic profile and that of its major metabolites. The experimental protocols detailed in this guide offer a roadmap for researchers to conduct these crucial studies. Future investigations should prioritize in vivo animal studies to determine key pharmacokinetic parameters, which will be instrumental in evaluating the therapeutic potential and safety of MDA-19.

References

A Head-to-Head Comparison of Extraction Methods for Synthetic Cannabinoid Metabolites, Including MDA-19

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and toxicology, the efficient and reliable extraction of drug metabolites is a critical first step in analysis. This guide provides a head-to-head comparison of two common extraction methods applicable to synthetic cannabinoid metabolites like those of MDA-19: Solid-Phase Extraction (SPE) and Supported Liquid Extraction (SLE), a variation of Liquid-Liquid Extraction (LLE). The choice of extraction method can significantly impact recovery, purity, and analytical sensitivity.

Comparative Performance of Extraction Methods

The selection of an appropriate extraction method is often a trade-off between recovery, cleanliness of the extract, and processing time. Below is a summary of quantitative data for SPE and SLE based on studies of various synthetic cannabinoid metabolites. While specific data for MDA-19 metabolites is limited, these findings for structurally similar compounds provide a strong basis for method selection.

ParameterSolid-Phase Extraction (SPE)Supported Liquid Extraction (SLE)
Recovery 69.90% to 118.39%[1]70% to 98%[2]
Matrix Effect Can be significant but is reducible with optimized protocols[1]Generally lower than LLE due to the nature of the support material
Processing Time Can be more time-consuming due to multiple steps (conditioning, loading, washing, eluting)Faster than traditional LLE and often faster than SPE[2]
Solvent Consumption Generally lower than traditional LLE, but multiple solvents are usedModerate, uses organic solvents for elution[2]
Automation Potential High, with many automated systems availableHigh, compatible with 96-well plate formats[2]
Selectivity High, sorbent chemistry can be tailored to the analyteGood, relies on partitioning between two immiscible liquids

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for SPE and SLE for the extraction of synthetic cannabinoid metabolites from urine samples.

Solid-Phase Extraction (SPE) Protocol

This protocol is a common approach for extracting synthetic cannabinoid metabolites from urine samples.[3]

1. Sample Pretreatment:

  • To 1.0 mL of urine, add 2 mL of 100 mM acetate buffer (pH 5.0).

  • Add 50 µL of β-glucuronidase to hydrolyze conjugated metabolites.

  • Vortex the sample for 30 seconds.

  • Incubate at 65°C for 1-2 hours.

  • Allow the sample to cool to room temperature.

2. Solid-Phase Extraction:

  • Conditioning: Condition the SPE cartridge (e.g., a polymeric resin cartridge) by washing it with methanol followed by the acetate buffer. (Note: Some modern polymeric resins may not require a conditioning step).

  • Loading: Load the pretreated sample directly onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of 100 mM acetate buffer (pH 5.0).

    • Wash the cartridge with 3 mL of a methanol:acetate buffer mixture (e.g., 25:75 v/v).

    • Dry the column under a full vacuum or positive pressure for 10 minutes.

  • Elution: Elute the metabolites from the cartridge with 3 mL of ethyl acetate.

3. Post-Extraction:

  • Evaporate the eluate to dryness at 35-40°C under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Supported Liquid Extraction (SLE) Protocol

This protocol provides a faster alternative to traditional LLE and is amenable to high-throughput workflows.[2]

1. Sample Pretreatment:

  • To the urine sample, add β-glucuronidase (e.g., 5000 units/mL) and dilute 1:1 with 100 mM ammonium acetate (pH 5.0).

  • Spike the sample with an appropriate internal standard.

  • Incubate the sample as required for enzymatic hydrolysis.

2. Supported Liquid Extraction:

  • Loading: Load the pretreated urine sample onto the SLE cartridge or well of a 96-well plate.

  • Apply a short pulse of vacuum or positive pressure to initiate the flow of the sample into the support material and then allow it to stand for 5 minutes for complete absorption.

  • Elution:

    • For a 1 mL cartridge, apply ethyl acetate (2 x 3 mL).

    • For a 400 µL 96-well plate, apply ethyl acetate (3 x 500 µL).

    • Allow the solvent to elute under gravity.

    • Apply a short pulse of vacuum or positive pressure to collect the final eluent.

3. Post-Extraction:

  • Evaporate the collected eluate to dryness.

  • Reconstitute the dried extract in the mobile phase for subsequent analysis.

Visualizing the Workflows

To better illustrate the procedural differences, the following diagrams outline the general workflow of metabolite extraction and a side-by-side comparison of the SPE and SLE protocols.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Urine) Pretreatment Pretreatment (e.g., Hydrolysis) Sample->Pretreatment Extraction Extraction (SPE or SLE) Pretreatment->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: General workflow for the extraction and analysis of drug metabolites from biological samples.

G cluster_spe Solid-Phase Extraction (SPE) cluster_sle Supported Liquid Extraction (SLE) spe_start Pretreated Sample spe_cond Condition Cartridge spe_start->spe_cond spe_load Load Sample spe_cond->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_dry Dry Cartridge spe_wash->spe_dry spe_elute Elute Metabolites spe_dry->spe_elute spe_end Eluate spe_elute->spe_end sle_start Pretreated Sample sle_load Load Sample & Wait sle_start->sle_load sle_elute Elute Metabolites sle_load->sle_elute sle_end Eluate sle_elute->sle_end

Caption: Side-by-side comparison of the Solid-Phase Extraction (SPE) and Supported Liquid Extraction (SLE) workflows.

References

Inter-Laboratory Validation of a Quantitative Assay for MDA-19 4-hydroxybenzoyl Metabolite: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of quantitative assays for the MDA-19 4-hydroxybenzoyl metabolite, a potential biomarker for the consumption of the synthetic cannabinoid MDA-19 (also known as BZO-HEXOXIZID). While a formal inter-laboratory validation study for this specific metabolite is not yet publicly available, this document outlines the expected performance of suitable analytical methods based on validated assays for similar synthetic cannabinoid metabolites. The primary methods discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

An analytical reference standard for this compound is commercially available, which is essential for the development and validation of quantitative assays.[1]

Metabolic Pathway of MDA-19

MDA-19 undergoes extensive metabolism in the body. One of the key metabolic pathways is hydroxylation. The formation of the 4-hydroxybenzoyl metabolite involves the enzymatic addition of a hydroxyl group to the benzoyl moiety of the parent compound. Identifying and quantifying such metabolites is crucial for forensic and clinical toxicology to confirm the intake of the parent synthetic cannabinoid.

MDA19_Metabolism MDA19 MDA-19 (BZO-HEXOXIZID) Metabolite MDA-19 4-hydroxybenzoyl metabolite MDA19->Metabolite Hydroxylation (Phase I Metabolism) LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Hydrolysis Enzymatic Hydrolysis (Urine) Spiking Internal Standard Spiking Hydrolysis->Spiking SPE Solid-Phase Extraction Spiking->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation Injection Sample Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

References

Assessing Immunoassay Cross-Reactivity with MDA-19 and its Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) presents a significant challenge for toxicological screening. Among these, synthetic cannabinoids are a rapidly evolving class of compounds, with new analogues frequently appearing on the illicit market. MDA-19 (also known as BZO-HEXOXIZID) is a notable example of a newer generation synthetic cannabinoid.[1][2] This guide provides a comparative assessment of the anticipated cross-reactivity of commercially available immunoassays with MDA-19 and its primary metabolites.

Due to the recent emergence of MDA-19, specific quantitative data on its cross-reactivity in commercially available immunoassays is not yet widely published in peer-reviewed literature or manufacturer documentation. Therefore, this guide will focus on the principles of cross-reactivity assessment, provide data for structurally similar compounds to infer potential cross-reactivity, and outline the experimental protocols necessary for such evaluations.

Understanding MDA-19 and its Metabolism

MDA-19 is a potent and selective agonist for the cannabinoid receptor CB2.[3] Like many synthetic cannabinoids, it undergoes extensive metabolism in the body. The primary route of metabolism for MDA-19 is hydroxylation of the N-hexyl chain, leading to the formation of various positional isomers (e.g., N-(4-hydroxyhexyl), N-(5-hydroxyhexyl) metabolites). These metabolites are the primary targets for detection in biological samples such as urine.

Immunoassay Detection of Synthetic Cannabinoids

Immunoassays are a common preliminary screening tool for drugs of abuse due to their speed and high throughput. These assays utilize antibodies that recognize specific structural features of a target analyte or a class of compounds. However, the specificity of these antibodies can vary, leading to cross-reactivity with other structurally related compounds. For synthetic cannabinoids, many immunoassays are designed to detect earlier generations of compounds (e.g., JWH-018 and its metabolites). The constant emergence of new analogues with different core structures, such as MDA-19, presents a challenge for these existing assays.

Cross-Reactivity of Immunoassays with Synthetic Cannabinoids

The cross-reactivity of an immunoassay is typically expressed as the concentration of a non-target analyte that produces a response equivalent to the assay's calibrator (cutoff concentration). A higher cross-reactivity percentage indicates a greater likelihood of detection.

Table 1: Cross-Reactivity of Selected Synthetic Cannabinoid Immunoassays with Compounds Structurally Related to MDA-19

As specific data for MDA-19 is unavailable, this table presents cross-reactivity data for other synthetic cannabinoids to illustrate the variability of detection. This data is compiled from various studies and manufacturer package inserts. It is crucial to note that this information should be used for informational purposes only and does not predict the actual cross-reactivity with MDA-19.

Immunoassay KitTarget AnalyteCompound Tested% Cross-Reactivity
ELISA Kit for JWH-018 MetabolitesJWH-018 N-(5-hydroxypentyl) metaboliteJWH-018>100%
JWH-073>100%
AM-2201>100%
UR-144<10%
Homogeneous Enzyme Immunoassay (HEIA)JWH-018 N-pentanoic acidJWH-018 N-pentanoic acid100%
JWH-073 N-butanoic acid>100%
AM-2201 N-(4-hydroxypentyl) metabolite~50%
XLR-11 N-(4-hydroxypentyl) metabolite<20%

Note: The data presented are approximations from various sources and may not be directly comparable due to differences in experimental conditions.

Experimental Protocols for Assessing Cross-Reactivity

A standardized approach is essential for accurately determining the cross-reactivity of an immunoassay with a new compound like MDA-19 and its metabolites.

Preparation of Stock Solutions and Standards
  • Materials: MDA-19, synthesized MDA-19 metabolites (e.g., N-4-hydroxyhexyl, N-5-hydroxyhexyl), certified drug-free urine, methanol or other suitable solvent.

  • Procedure:

    • Prepare individual stock solutions of MDA-19 and each metabolite in methanol at a high concentration (e.g., 1 mg/mL).

    • Prepare a series of working standards by serially diluting the stock solutions in drug-free urine to achieve a range of concentrations (e.g., from 1 ng/mL to 10,000 ng/mL).

Immunoassay Procedure (General ELISA Protocol)
  • Materials: Commercial immunoassay kit (e.g., ELISA plate, enzyme conjugate, substrate, stop solution), prepared standards, and controls.

  • Procedure:

    • Bring all reagents and samples to room temperature.

    • Add a specific volume of the prepared standards, controls, and blank (drug-free urine) to the wells of the ELISA plate.

    • Add the enzyme conjugate to each well.

    • Incubate the plate for a specified time and temperature as per the manufacturer's instructions.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution to each well and incubate to allow for color development.

    • Add the stop solution to terminate the reaction.

    • Read the absorbance of each well using a microplate reader at the specified wavelength.

Data Analysis and Calculation of Cross-Reactivity
  • Generate a standard curve by plotting the absorbance values of the calibrators against their known concentrations.

  • Determine the concentration of MDA-19 or its metabolite that produces a response equivalent to the assay's cutoff calibrator.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (Concentration of Calibrator / Concentration of Cross-Reactant) x 100

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of MDA-19 and the general workflow for assessing immunoassay cross-reactivity.

MDA19_Signaling_Pathway cluster_membrane Cell Membrane MDA19 MDA-19 CB2R CB2 Receptor MDA19->CB2R Agonist Binding Gi Gi Protein CB2R->Gi Activation AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Expression (e.g., anti-inflammatory) CREB->Gene Regulation

Caption: Signaling pathway of MDA-19 as a CB2 receptor agonist.

Immunoassay_Workflow cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis Stock Prepare Stock Solutions (MDA-19 & Metabolites) Standards Prepare Urine Standards (Serial Dilutions) Stock->Standards AddSamples Add Standards, Controls, and Blank to Plate Standards->AddSamples AddReagents Add Enzyme Conjugate AddSamples->AddReagents Incubate1 Incubate AddReagents->Incubate1 Wash1 Wash Plate Incubate1->Wash1 AddSubstrate Add Substrate Wash1->AddSubstrate Incubate2 Incubate (Color Development) AddSubstrate->Incubate2 Stop Add Stop Solution Incubate2->Stop Read Read Absorbance Stop->Read Curve Generate Standard Curve Read->Curve Calculate Calculate % Cross-Reactivity Curve->Calculate

Caption: General workflow for immunoassay cross-reactivity assessment.

Conclusion and Recommendations

The detection of emerging synthetic cannabinoids like MDA-19 by existing immunoassays remains a significant challenge. Due to a lack of specific cross-reactivity data, laboratories should be cautious when interpreting screening results for this compound. It is highly recommended that manufacturers of synthetic cannabinoid immunoassays evaluate the cross-reactivity of their kits with MDA-19 and its primary metabolites and make this data publicly available. For researchers and forensic toxicologists, the development of more specific antibodies or alternative screening methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is crucial for the accurate identification of MDA-19 in biological samples. Until specific immunoassay data becomes available, a negative screening result does not definitively rule out the presence of MDA-19, and confirmation by a more specific method is necessary in cases where its use is suspected.

References

A Comparative Analysis of the Fragmentation Patterns of MDA-19 and its Hydroxylated Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the mass spectrometric fragmentation patterns of the synthetic cannabinoid MDA-19 (also known as BZO-HEXOXIZID) and its hydroxylated metabolites. Understanding these fragmentation patterns is crucial for the accurate identification of the parent compound and its metabolic products in complex biological matrices, a critical aspect of drug metabolism studies and forensic analysis.

Introduction

MDA-19 is a synthetic cannabinoid characterized by an N-alkylated isatin acylhydrazone core structure.[1][2] Its metabolism in vivo primarily involves hydroxylation at various positions along the N-hexyl side chain, leading to the formation of several isomeric metabolites.[3] Differentiating these isomers is a significant analytical challenge, as they possess the same nominal mass.[3] This guide leverages available mass spectrometry data and established fragmentation principles to compare the fragmentation of MDA-19 with its hydroxylated metabolites.

Comparative Fragmentation Analysis

The primary analytical techniques for elucidating the structure of MDA-19 and its metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] The fragmentation patterns observed are dependent on the ionization technique employed, typically Electron Ionization (EI) for GC-MS and Collision-Induced Dissociation (CID) for LC-MS/MS.

Key Fragmentation Pathways of the MDA-19 Core

Studies on N-alkyl isatin derivatives, the core of MDA-19, reveal a characteristic fragmentation pattern.[1][2] Upon ionization, the primary cleavage occurs at the N-C bond of the alkyl chain. This results in the loss of the hexyl group and the formation of a stable isatin core fragment. Further fragmentation of this core structure can occur, notably through the loss of a carbon monoxide (CO) molecule.[1][2]

Fragmentation of Hydroxylated Metabolites

The introduction of a hydroxyl group on the N-hexyl chain of MDA-19 introduces additional and distinct fragmentation pathways. The position of the hydroxyl group can influence the resulting mass spectrum, potentially allowing for the differentiation of isomers. Common fragmentation patterns for hydroxylated compounds include:

  • Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the oxygen of the hydroxyl group.

  • Loss of Water: Dehydration is a common fragmentation pathway for alcohols.

The mass spectrum of the N-(5-hydroxyhexyl) metabolite, for instance, is expected to display unique fragments resulting from the cleavage of the hydroxyhexyl side chain.[3]

Data Presentation: Predicted Fragmentation Patterns

The following table summarizes the predicted major fragment ions for MDA-19 and its generic monohydroxylated metabolites. These predictions are based on the known fragmentation of the isatin core and general principles of mass spectrometry. The exact m/z values and relative abundances will vary depending on the analytical conditions and the specific isomer.

Compound Molecular Formula [M+H]⁺ (m/z) Key Fragment Ions (m/z) Proposed Fragment Structure/Loss
MDA-19 C₂₁H₂₃N₃O₂350.18264[M - C₆H₁₄]⁺ (Loss of hexyl chain)
148Isatin core fragment
120[Isatin core - CO]⁺
105Benzoyl cation
Hydroxylated MDA-19 C₂₁H₂₃N₃O₃366.18348[M+H - H₂O]⁺ (Loss of water)
264[M - C₆H₁₄O]⁺ (Loss of hydroxyhexyl chain)
148Isatin core fragment
120[Isatin core - CO]⁺
105Benzoyl cation
VariableFragments from alpha-cleavage of the hydroxyhexyl chain

Note: The m/z values are for the protonated molecules ([M+H]⁺) typically observed in LC-MS/MS.

Experimental Protocols

Detailed experimental protocols are essential for reproducible fragmentation analysis. The following are generalized methodologies based on common practices for the analysis of synthetic cannabinoids.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Samples are typically extracted using a suitable organic solvent. Derivatization may be necessary to improve the volatility of hydroxylated metabolites.

  • GC System: An Agilent 5975 Series GC/MSD System or equivalent.[5]

  • Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar non-polar capillary column.[5]

  • Carrier Gas: Helium with a constant flow rate.[5]

  • Inlet Temperature: 250-280 °C.[5]

  • Oven Program: A temperature gradient is used to separate the compounds, for example, starting at 50°C and ramping to 340°C.[5]

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-550 m/z.[5]

    • Ion Source Temperature: 230 °C.[5]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • MS/MS System: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF).

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Product ion scan to identify all fragment ions from a selected precursor ion (the [M+H]⁺ of MDA-19 or its metabolites). Multiple Reaction Monitoring (MRM) can be used for targeted quantification.[3]

  • Collision Energy: Optimized for each compound to achieve sufficient fragmentation.

Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways for MDA-19 and a generic hydroxylated metabolite.

MDA19_Fragmentation cluster_MDA19 MDA-19 Fragmentation MDA19 MDA-19 [C₂₁H₂₃N₃O₂] m/z 350 F1_loss_hexyl Loss of Hexyl Chain (-C₆H₁₄) MDA19->F1_loss_hexyl F2_loss_benzoyl Cleavage (-C₇H₅O) MDA19->F2_loss_benzoyl F1 Isatin-Acylhydrazone Core m/z 264 F1_loss_hexyl->F1 F3_isatin_core Isatin Core m/z 148 F1->F3_isatin_core Further Fragmentation F2 Benzoyl Cation m/z 105 F2_loss_benzoyl->F2 F4_loss_co Loss of CO (-CO) F3_isatin_core->F4_loss_co F4 m/z 120 F4_loss_co->F4

Figure 1: Proposed fragmentation pathway of MDA-19.

Hydroxylated_MDA19_Fragmentation cluster_Hydroxylated_MDA19 Hydroxylated MDA-19 Fragmentation Hydroxylated_MDA19 Hydroxylated MDA-19 [C₂₁H₂₃N₃O₃] m/z 366 F1_loss_water Loss of Water (-H₂O) Hydroxylated_MDA19->F1_loss_water F2_loss_hydroxyhexyl Loss of Hydroxyhexyl Chain (-C₆H₁₄O) Hydroxylated_MDA19->F2_loss_hydroxyhexyl F3_alpha_cleavage Alpha-Cleavage of Hydroxyhexyl Chain Hydroxylated_MDA19->F3_alpha_cleavage F1 [M+H - H₂O]⁺ m/z 348 F1_loss_water->F1 F2 Isatin-Acylhydrazone Core m/z 264 F2_loss_hydroxyhexyl->F2 F3 Variable m/z Fragments F3_alpha_cleavage->F3

Figure 2: Proposed fragmentation pathways for hydroxylated MDA-19.

Conclusion

The fragmentation patterns of MDA-19 are primarily dictated by the cleavage of the N-hexyl chain from the isatin core. For its hydroxylated metabolites, additional fragmentation pathways, such as the loss of water and alpha-cleavage, provide characteristic ions that can aid in their identification and differentiation from the parent compound. While this guide provides a comparative framework based on available data and chemical principles, it is important to note that the development of certified reference materials for all isomers and further detailed experimental studies are necessary for definitive structural elucidation and forensic confirmation.[3] High-resolution mass spectrometry and ion mobility spectrometry are powerful tools for distinguishing between the various positional isomers of hydroxylated MDA-19 metabolites.[3]

References

Safety Operating Guide

Navigating the Disposal of MDA-19 4-hydroxybenzoyl metabolite: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the dynamic field of drug development, particularly those working with novel psychoactive substances like MDA-19 and its metabolites, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of MDA-19 4-hydroxybenzoyl metabolite, a potential metabolite of the synthetic cannabinoid MDA-19.[1] Adherence to these protocols is critical for protecting laboratory personnel and the environment.

Immediate Safety and Disposal Plan

The disposal of this compound, a research chemical with potential psychoactive properties, necessitates its treatment as hazardous waste.[2][3][4] Standard laboratory protocols for chemical waste management should be strictly followed. Under no circumstances should this compound be disposed of via sanitary sewers (sink disposal) or in regular solid waste streams (trash).[4]

Core Principles for Disposal:
  • Waste Minimization: In line with best practices, aim to minimize the generation of waste by ordering only the necessary quantities of the chemical and reducing the scale of experiments where feasible.[3]

  • Segregation: Do not mix this compound waste with other incompatible chemical waste streams.[2]

  • Containment: Utilize appropriate, leak-proof, and chemically resistant containers for waste accumulation.[2][3] Plastic containers are often preferred over glass to minimize the risk of breakage.[4]

  • Labeling: All waste containers must be clearly and accurately labeled with their contents and associated hazards.[4]

  • Institutional Procedures: Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.[2][4][5]

Quantitative Data for this compound

For reference and handling, the following quantitative data for this compound has been compiled.

PropertyValueSource
Formal Name (Z)-N'-(1-hexyl-2-oxoindolin-3-ylidene)-4-hydroxybenzohydrazideCayman Chemical
Molecular Formula C₂₁H₂₃N₃O₃Cayman Chemical
Formula Weight 365.4 g/mol Cayman Chemical
Solubility in DMF 16 mg/mLCayman Chemical
Solubility in DMSO 5 mg/mLCayman Chemical
Solubility in Ethanol Slightly solubleCayman Chemical
Solubility in PBS (pH 7.2) 0.25 mg/mLCayman Chemical

Experimental Protocol: Standard Operating Procedure for Waste Collection and Disposal

The following protocol outlines the standard steps for the collection, storage, and preparation of this compound waste for disposal.

Materials:

  • Designated hazardous waste container (leak-proof, with a secure lid)

  • Hazardous waste labels (provided by your institution's EHS department)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, appropriate chemical-resistant gloves

  • Secondary containment bin

Procedure:

  • Designate a Satellite Accumulation Area (SAA): Establish a specific location in the laboratory, at or near the point of waste generation, for accumulating the hazardous waste.[3] This area should be clearly marked.

  • Prepare the Waste Container:

    • Select a clean, sturdy, and chemically compatible container.

    • Affix a hazardous waste label to the container before adding any waste.

    • Fill out the label with all required information:

      • Full chemical name: "this compound" (avoiding abbreviations).[4]

      • List all components of a mixture, if applicable.

      • The words "Hazardous Waste".[4]

      • Accumulation start date (the date the first drop of waste is added).

      • Principal Investigator's name and contact information.[4]

      • Laboratory room number.[4]

      • Check the appropriate hazard pictograms.[4]

  • Waste Accumulation:

    • While wearing appropriate PPE, carefully transfer the waste into the labeled container.

    • Keep the container securely closed at all times, except when adding waste.[2][3]

    • Place the waste container in a secondary containment bin to prevent spills.[2]

  • Full Container Management:

    • Once the container is full (do not overfill), ensure the lid is tightly sealed.

    • Complete the hazardous waste label with the end date.

    • Arrange for a waste pickup with your institution's EHS department according to their procedures.[2][5] Do not store more than 10 gallons of hazardous waste in your lab at any given time.[2]

  • Disposal of Empty Containers:

    • A container that held this compound should be treated as acutely hazardous waste.

    • The container must be triple-rinsed with a suitable solvent capable of removing the residue.[5]

    • The first rinseate, and potentially subsequent rinses as per institutional policy for highly toxic chemicals, must be collected and disposed of as hazardous waste.[2][5]

    • After thorough rinsing and air-drying, obliterate or remove the hazardous waste label before disposing of the container as regular solid waste (e.g., in a designated glass disposal box).[2][5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow start Waste Generation: This compound is_hazardous Is the waste hazardous? start->is_hazardous empty_container Empty Container Management start->empty_container treat_hazardous Treat as Hazardous Waste is_hazardous->treat_hazardous Yes (Default for this compound) collect_waste Collect in a labeled, compatible, and sealed container treat_hazardous->collect_waste store_waste Store in designated Satellite Accumulation Area (SAA) with secondary containment collect_waste->store_waste contact_ehs Container Full: Contact Environmental Health & Safety (EHS) for pickup store_waste->contact_ehs ehs_disposal EHS manages final disposal (e.g., incineration) contact_ehs->ehs_disposal triple_rinse Triple-rinse container with appropriate solvent empty_container->triple_rinse collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate deface_label Deface original labels triple_rinse->deface_label collect_rinsate->collect_waste Add to waste container dispose_container Dispose of rinsed container in appropriate solid waste stream deface_label->dispose_container

Caption: Disposal workflow for this compound.

By implementing these procedures, laboratories can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling MDA-19 4-hydroxybenzoyl metabolite

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling the research chemical MDA-19 4-hydroxybenzoyl metabolite. The guidance is based on the properties of the parent compound, MDA-19, and established best practices for handling synthetic cannabinoids in a laboratory setting.

Hazard and Compound Summary

MDA-19 is a synthetic cannabinoid that functions as a potent agonist for the CB2 receptor.[1][2] The 4-hydroxybenzoyl metabolite is an analytical reference standard, presumed to be a metabolic product of MDA-19.[3] While the Safety Data Sheet (SDS) for the parent compound MDA-19 does not classify it as hazardous under the Globally Harmonized System (GHS), it is imperative to treat this and all research chemicals with a high degree of caution due to the limited toxicological data available.[4][5] These procedures are designed to minimize risk through engineering controls and personal protective equipment.

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required equipment for handling this compound in solid (powder) and solution forms.

Task / Compound Form PPE Type Specification Purpose
Handling Solids (e.g., weighing) Hand ProtectionNitrile Gloves (Double Gloving Recommended)Prevents dermal contact with powder.
Eye ProtectionSafety GogglesProtects eyes from airborne particulates.
Body ProtectionProfessional Lab Coat (fully buttoned)Protects skin and clothing from contamination.
RespiratoryN95 Respirator or use of Chemical Fume HoodMinimizes inhalation of fine powder. Fume hood is the preferred engineering control.
Handling Solutions (e.g., preparing dilutions) Hand ProtectionNitrile GlovesPrevents dermal contact with the solution.
Eye ProtectionSafety Glasses with Side Shields (Minimum)Protects eyes from accidental splashes.
Body ProtectionProfessional Lab Coat (fully buttoned)Protects skin and clothing from splashes.

Operational Handling Protocol

Adherence to a strict operational workflow minimizes exposure risk. All handling of solid material should be performed within a certified chemical fume hood to control airborne particulates.

Methodology for Safe Handling:

  • Preparation: Designate a work area, preferably within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • PPE Donning: Before handling the compound, put on all required PPE as specified in the table above. Ensure gloves are inspected for tears or defects.

  • Weighing (Solids):

    • Perform all weighing of powdered compounds inside a chemical fume hood or a ventilated balance enclosure.

    • Use a micro-spatula to carefully transfer the powder, avoiding any actions that could create dust.

    • Tare the weigh boat or vessel before adding the compound.

    • Immediately close the primary container after dispensing.

  • Creating Solutions:

    • Add solvent to the weighed solid slowly to avoid splashing.

    • If sonication or vortexing is required, ensure the vessel is securely capped.

  • Post-Handling Decontamination:

    • Wipe down the spatula and any affected surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a standard cleaning agent.

    • Dispose of all contaminated disposables (e.g., weigh boats, bench paper) in the designated solid waste stream.

  • PPE Doffing: Remove PPE in the correct order (gloves first), avoiding contact between contaminated surfaces and skin. Wash hands thoroughly with soap and water after all work is complete.

PPE_Selection_Workflow start Start: Prepare to Handle Compound task Identify Task: Handling Solid or Solution? start->task solid Handling Solid (Powder) task->solid Solid solution Handling Solution task->solution Solution hood_check Is a Fume Hood available? solid->hood_check ppe_solution Required PPE: - Nitrile Gloves - Safety Glasses - Lab Coat solution->ppe_solution ppe_solid Required PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat - N95 Respirator (or Fume Hood) end_proc Proceed with Handling Protocol ppe_solid->end_proc ppe_solution->end_proc use_hood Work in Fume Hood (N95 Optional) hood_check->use_hood Yes use_n95 Work in Designated Area with N95 Respirator hood_check->use_n95 No use_hood->ppe_solid use_n95->ppe_solid Waste_Disposal_Pathway start Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Tubes, Paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solvents, Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Glass) waste_type->sharps_waste Sharps solid_container Place in Labeled Solid Chemical Waste Bin solid_waste->solid_container liquid_container Collect in Labeled Liquid Chemical Waste Bottle liquid_waste->liquid_container sharps_container Place in Puncture-Proof Sharps Container sharps_waste->sharps_container storage Store Sealed Containers in Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange for EHS Pickup storage->disposal Signaling_Pathway CB2 CB2 Receptor AKT_on AKT (Active) CB2->AKT_on Leads to Inactivation MDA19 MDA-19 MDA19->CB2 Binds & Activates AKT_off AKT (Inactive) Proliferation Cell Proliferation & Survival AKT_on->Proliferation Promotes

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.